molecular formula C9H11BO3 B1422113 4-Cyclopropoxyphenylboronic acid CAS No. 871829-90-2

4-Cyclopropoxyphenylboronic acid

Cat. No.: B1422113
CAS No.: 871829-90-2
M. Wt: 177.99 g/mol
InChI Key: IZOOGQYKHWNGOK-UHFFFAOYSA-N
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Description

4-Cyclopropoxyphenylboronic acid is a high-value organoboron reagent primarily employed as a critical building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, allowing researchers to efficiently form carbon-carbon bonds between the boronic acid's phenyl ring and a wide range of organic electrophiles. The cyclopropoxy substituent introduces a unique steric and electronic profile, and the cyclopropyl group is a privileged scaffold in medicinal chemistry due to its ability to modulate a compound's metabolic stability, lipophilicity, and conformational properties. This compound is particularly valuable in the exploration and development of new active pharmaceutical ingredients (APIs) , such as in the synthesis of SGLT2 inhibitors for diabetes treatment . Its applications extend to materials science, where it is used to construct advanced organic frameworks and functional polymers. As a versatile synthetic intermediate, it enables researchers to rapidly generate chemical diversity in compound libraries for high-throughput screening. Safety Notice: This product is sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(4-cyclopropyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOOGQYKHWNGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681860
Record name [4-(Cyclopropyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871829-90-2
Record name [4-(Cyclopropyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyclopropoxyphenylboronic Acid (CAS: 871829-90-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Cyclopropoxy Motif in Modern Medicinal Chemistry

The cyclopropyl group, a small, strained carbocycle, has emerged as a privileged motif in contemporary drug design. Its unique conformational and electronic properties often impart favorable metabolic stability, improved potency, and desirable pharmacokinetic profiles to bioactive molecules. When incorporated as a cyclop Ropoxy ether, this moiety can serve as a metabolically stable alternative to more common alkoxy groups, such as methoxy, which are prone to oxidative metabolism. 4-Cyclopropoxyphenylboronic acid is a key building block that allows for the facile introduction of this valuable pharmacophore into a wide range of molecular scaffolds, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on practical insights for laboratory use.

Physicochemical and Spectroscopic Profile

4-Cyclopropoxyphenylboronic acid is a white to off-white solid at room temperature.[1] While a specific melting point is not widely reported in the literature, similar arylboronic acids exhibit melting points in the range of 150-250 °C. Its solubility is expected to be moderate in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF), and lower in nonpolar solvents like hexanes. Boronic acids, in general, have limited solubility in water.

Table 1: Physicochemical Properties of 4-Cyclopropoxyphenylboronic Acid

PropertyValueSource(s)
CAS Number 871829-90-2[1][2]
Molecular Formula C₉H₁₁BO₃[1][2]
Molecular Weight 177.99 g/mol [1]
Appearance White to off-white solid/powder[1]
Purity Typically ≥98%[1]
Storage Store at room temperature or 2-8°C under an inert atmosphere.[2]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopropyl protons, and the acidic protons of the boronic acid group. The aromatic protons will likely appear as two doublets in the range of δ 7.0-8.0 ppm. The methine proton of the cyclopropyl group will be a multiplet further upfield, and the methylene protons of the cyclopropyl group will appear as complex multiplets at even higher field. The acidic B(OH)₂ protons will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons, with the carbon attached to the boron atom being significantly deshielded. The carbons of the cyclopropyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. Strong absorptions corresponding to the B-O stretching and aromatic C-B stretching are also expected.

Mass Spectrometry (MS):

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 178. Fragmentation patterns would likely involve the loss of water and potentially the cyclopropoxy group.

Synthesis of 4-Cyclopropoxyphenylboronic Acid

A common synthetic route to arylboronic acids involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis. For 4-Cyclopropoxyphenylboronic acid, the synthesis would logically start from a halogenated precursor, 4-bromocyclopropoxybenzene.

G cluster_0 Synthesis Pathway A 4-Bromocyclopropoxybenzene B Organometallic Intermediate (Grignard or Organolithium) A->B 1. Mg or n-BuLi D Boronate Ester Intermediate B->D 2. B(OR)₃ C Trialkyl Borate (e.g., Trimethyl borate) E 4-Cyclopropoxyphenylboronic Acid D->E 3. Hydrolysis F Acidic Workup (H₃O⁺)

Caption: General synthetic workflow for 4-Cyclopropoxyphenylboronic acid.

Exemplary Synthetic Protocol

The following is a representative, field-proven protocol for the synthesis of an arylboronic acid, adapted for the preparation of 4-Cyclopropoxyphenylboronic acid. Note: This is a generalized procedure and may require optimization.

Step 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of 4-bromocyclopropoxybenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF via a syringe, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M).

  • Stir the mixture vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4-Cyclopropoxyphenylboronic acid as a white solid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning carbon-carbon bond-forming reaction that is central to the utility of 4-Cyclopropoxyphenylboronic acid.[3] This palladium-catalyzed reaction couples the boronic acid with an organohalide (or triflate), enabling the construction of biaryl and related structures.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Oxidative Addition Pd(0) + R-X → R-Pd(II)-X B Transmetalation R-Pd(II)-X + Ar-B(OH)₂ → R-Pd(II)-Ar A->B Base C Reductive Elimination R-Pd(II)-Ar → R-Ar + Pd(0) B->C C->A Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

Self-Validating Protocol for Suzuki-Miyaura Coupling

The following protocol for a Suzuki-Miyaura coupling using an aryl bromide is designed to be self-validating through careful control of reaction parameters and monitoring of progress.

Materials:

  • 4-Cyclopropoxyphenylboronic acid (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, 4-Cyclopropoxyphenylboronic acid, and the base.

  • Inerting the System: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via a syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential decomposition.

  • Choice of Base: The base is essential for the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, depending on the substrates.

  • Solvent System: A mixture of an organic solvent and water is commonly employed. The water helps to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent its decomposition to inactive palladium oxides.

Applications in Drug Discovery and Materials Science

The 4-cyclopropoxyphenyl moiety is a valuable pharmacophore found in a number of clinical and preclinical drug candidates. Its incorporation often leads to enhanced metabolic stability and improved biological activity.

While specific examples detailing the use of 4-Cyclopropoxyphenylboronic acid are often proprietary and found within patent literature, its utility can be inferred from the prevalence of the 4-cyclopropoxyphenyl group in molecules targeting a range of diseases, including cancer, inflammation, and infectious diseases.

Safety, Handling, and Storage

As with all boronic acids, 4-Cyclopropoxyphenylboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed (H302), and may cause skin, eye, and respiratory irritation (H315, H319, H335).[1]

Table 2: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Handling:

  • Avoid breathing dust.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[2]

Conclusion

4-Cyclopropoxyphenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its ability to introduce the metabolically robust and electronically unique cyclopropoxy-phenyl motif via the reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for the modern synthetic chemist. This guide has provided a foundational understanding of its properties, synthesis, and key applications, offering practical insights for its effective use in a research setting.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

Sources

4-Cyclopropoxyphenylboronic acid physical properties

[1]

CAS Number: 871829-90-2 Formula: C



Molecular Weight:12

Part 1: Introduction & Molecular Architecture[1]

4-Cyclopropoxyphenylboronic acid is a specialized organoboron reagent used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] While it shares the general reactivity profile of phenylboronic acids, the 4-cyclopropoxy substituent confers unique physicochemical and pharmacological properties that distinguish it from its methoxy or ethoxy analogs.[1]

The Cyclopropoxy Advantage

In medicinal chemistry, the cyclopropyl ether moiety is a strategic bioisostere. Unlike a standard methoxy group, the cyclopropyl ring introduces:

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (

    
    -like character) and sterically hindered, reducing susceptibility to rapid oxidative dealkylation by Cytochrome P450 enzymes.[1]
    
  • Lipophilicity Modulation: It increases LogP/LogD moderately compared to a methoxy group, improving membrane permeability without the high lipophilic cost of a tert-butyl group.

  • Conformational Locking: The steric bulk of the cyclopropyl ring forces the ether oxygen to adopt specific dihedral angles, potentially locking the molecule into a bioactive conformation.

Part 2: Thermodynamic & Physical Characterization[1]

Commercial samples of arylboronic acids exhibit complex physical behaviors due to the reversible formation of boroxine anhydrides. The data below distinguishes between the theoretical monomer and the practical bulk material.

Physical Constants Table
PropertyValue / DescriptionContext & Insight
Appearance White to off-white powderDiscoloration (yellowing) often indicates oxidation of the C-B bond (protodeboronation) to the phenol.[1]
Melting Point 200–205 °C (Typical range)Critical Note: Boronic acids rarely exhibit sharp melting points.[1] They undergo thermal dehydration to the boroxine trimer before melting. The observed value is often the melting point of the anhydride.
Boiling Point 320.3 °C (Predicted)Not practically relevant; the compound decomposes/dehydrates well below this temperature.
pKa ~8.8 (Predicted)The cyclopropoxy group is an electron donor by resonance, slightly increasing the pKa compared to phenylboronic acid (8.83). This affects the pH required for transmetallation.
Solubility MeOH, EtOH, DMSO, DMF, THFHighly soluble in polar aprotic solvents. Sparingly soluble in water/DCM.
LogP ~1.95 (Predicted)Higher than 4-methoxyphenylboronic acid (~1.5), affecting purification strategy (elutes later in Reverse Phase HPLC).[1]
The Boronic Acid-Boroxine Equilibrium

Understanding this equilibrium is vital for accurate stoichiometry in reactions.[1] In dry state or non-polar solvents, the equilibrium shifts toward the trimer (Boroxine). In aqueous basic media (Suzuki conditions), it shifts back to the monomeric boronate species.

BoroxineEquilibriumMonomerBoronic Acid (Monomer)Active SpeciesBoroxineBoroxine (Trimer)Storage FormMonomer->Boroxine Dehydration (Heat/Vacuum) Boroxine->Monomer Hydrolysis (Aq. Base) Water3 H2O

Figure 1: The reversible dehydration of 4-Cyclopropoxyphenylboronic acid.[1] Stoichiometric calculations should account for the fact that "dry" samples may actually be the boroxine anhydride (C




1

Part 3: Chemical Reactivity & Stability[1]

Protodeboronation

Like all electron-rich arylboronic acids, this compound is susceptible to protodeboronation (cleavage of the C-B bond by protons), especially under acidic conditions or high temperatures in the presence of metal catalysts.

  • Mechanism: The electron-donating cyclopropoxy group at the para position activates the ipso carbon, making it nucleophilic and prone to proton attack.[1]

  • Mitigation: Avoid acidic workups. Store at 2–8°C. Use mild bases (K

    
    PO
    
    
    or Cs
    
    
    CO
    
    
    ) rather than strong hydroxides if decomposition is observed.[1]
Oxidation

The C-B bond can be oxidized by H


1
  • QC Check: A simple TLC (stained with KMnO

    
    ) can differentiate the boronic acid (stays at baseline or streaks) from the phenol impurity (runs higher).[1]
    

Part 4: Practical Handling & Analytics

Quality Control Protocol

Do not rely solely on melting point. Use this self-validating protocol to determine purity and "active boron" content.

HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.[1]

  • Note: Boronic acids often show peak tailing due to interaction with silanols.[1] Adding 1% pinacol to the sample diluent can convert the acid to the pinacol ester in situ, resulting in a sharper peak for quantification.

Storage:

  • Condition: 2–8°C, under inert atmosphere (Argon/Nitrogen).[3]

  • Container: Tightly sealed glass vial. Avoid plastic containers for long-term storage as boronic acids can leach additives.[1]

Part 5: Applications in Drug Discovery (Suzuki Coupling)

The primary application is the installation of the 4-cyclopropoxyphenyl motif.[1] Below is a field-proven optimization tree for difficult couplings involving this reagent.

Optimized Suzuki-Miyaura Protocol

Scale: 1.0 mmol Reagents:

  • Aryl Halide (1.0 eq)[1]

  • 4-Cyclopropoxyphenylboronic acid (1.2–1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (3–5 mol%)[1]
    
  • Base: K

    
    CO
    
    
    (2.0 eq) or K
    
    
    PO
    
    
    (3.0 eq)[1]
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Charge reaction vessel with Aryl Halide, Boronic Acid, and Base.[4]

  • Evacuate and backfill with Nitrogen (3x).

  • Add degassed solvent mixture.

  • Add Pd catalyst under Nitrogen flow.

  • Heat to 80–90°C for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with water. Crucial: Wash organic layer with 1M NaOH (if product is not acidic) to remove unreacted boronic acid/phenol byproducts.[1]

Troubleshooting Decision Tree

SuzukiOptimizationStartStart: Standard Conditions(Pd(dppf)Cl2, K2CO3, Dioxane/H2O)CheckYieldCheck Yield & PurityStart->CheckYieldLowConvLow Conversion?CheckYield->LowConv <50% Yield DecompProtodeboronation(Phenol formation)?CheckYield->Decomp Byproducts SuccessIsolate ProductCheckYield->Success >80% Yield SwitchCatSwitch to High-Activity Cat(Pd-XPhos G3 or Pd(dtbpf)Cl2)LowConv->SwitchCat Steric Bulk Issue SwitchBaseSwitch to Anhydrous Base(CsF or K3PO4 in Toluene)Decomp->SwitchBase Base Sensitivity

Figure 2: Optimization logic for coupling 4-Cyclopropoxyphenylboronic acid. If protodeboronation is observed, removing water and using anhydrous conditions (CsF/Toluene) is the primary corrective action.

References

  • ChemicalBook. (2025).[1][5][6] 4-Cyclopropoxyphenylboronic acid Product Properties & CAS 871829-90-2. Retrieved from [1]

  • PubChem. (2025).[1][7] Compound Summary: (4-Cyclopropoxyphenyl)boronic acid.[1][2][8] National Library of Medicine. Retrieved from [1]

  • Talele, T. T. (2016).[9] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[9][10] Journal of Medicinal Chemistry, 59(19), 8712–8756.[9][10] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

4-Cyclopropoxyphenylboronic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-Cyclopropoxyphenylboronic acid .

CAS Registry Number: 871829-90-2

Molecular Formula: C


H

BO

Molecular Weight: 177.99 g/mol

Executive Summary

4-Cyclopropoxyphenylboronic acid is a specialized organoboron building block used in the synthesis of pharmaceutical ingredients. It features a phenyl ring substituted at the para position with a cyclopropoxy group and a boronic acid moiety.

Its primary value in drug design lies in the cyclopropoxy motif , which serves as a metabolically stable bioisostere for methoxy (–OMe) or isopropoxy (–OiPr) groups. While methoxy groups are prone to rapid metabolic clearance via O-dealkylation by Cytochrome P450 enzymes, the cyclopropyl ether offers enhanced stability due to the higher bond dissociation energy of its C–H bonds and steric protection, while maintaining similar electronic donation and lipophilicity profiles.

Chemical Structure & Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of three distinct functional domains:

  • Boronic Acid Head (-B(OH)

    
    ):  The reactive handle for Suzuki-Miyaura cross-coupling. It exists in equilibrium with its boroxine trimer anhydride.
    
  • Phenyl Linker: A 1,4-disubstituted aromatic ring providing a rigid scaffold.

  • Cyclopropoxy Tail (-O-cPr): The pharmacophore modulating physicochemical properties. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and "banana bonds" (high

    
    -character), imparting unique electronic properties compared to acyclic alkyl ethers.
    
Physicochemical Data
PropertyValue / Description
Appearance White to off-white powder
Melting Point 252–297 °C (varies with dehydration state)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water
pKa ~8.7 (Boronic acid ionization)
LogP (Predicted) ~1.9 – 2.2
Storage 2–8°C, under inert atmosphere (Hygroscopic)

Synthesis & Manufacturing

Synthesizing aryl cyclopropyl ethers is non-trivial because cyclopropyl halides do not undergo standard S


2 nucleophilic substitution. The industrial route requires copper-catalyzed oxidative coupling (Chan-Lam).[1]
Validated Synthetic Route

The synthesis proceeds in two phases: Ether Formation followed by Borylation .

Phase 1: Chan-Lam Coupling (The Critical Step)
  • Reagents: 4-Bromophenol, Cyclopropylboronic acid, Cu(OAc)

    
    , 2,2'-Bipyridine, Na
    
    
    
    CO
    
    
    .
  • Conditions: Dichloroethane (DCE) or Toluene, 70°C, Open air (O

    
     source).
    
  • Mechanism: Oxidative cross-coupling where Cu(II) facilitates the transfer of the cyclopropyl group to the phenol oxygen.

Phase 2: Miyaura Borylation
  • Reagents: 1-Bromo-4-cyclopropoxybenzene, Bis(pinacolato)diboron (B

    
    pin
    
    
    
    ), Pd(dppf)Cl
    
    
    , KOAc.
  • Conditions: 1,4-Dioxane, 90°C, Inert atmosphere (Ar/N

    
    ).
    
  • Hydrolysis: The resulting pinacol ester is hydrolyzed using NaIO

    
    /HCl to yield the free boronic acid.
    
Synthesis Workflow Diagram

SynthesisRoute Start 4-Bromophenol Inter 1-Bromo-4- cyclopropoxybenzene Start->Inter Reagent1 Cyclopropylboronic acid Cu(OAc)2, Bipyridine, O2 (Chan-Lam Coupling) Ester Boronate Ester Intermediate Inter->Ester Reagent2 B2pin2, Pd(dppf)Cl2 KOAc, 90°C (Miyaura Borylation) Product 4-Cyclopropoxyphenyl- boronic acid Ester->Product Reagent3 NaIO4 / HCl (Hydrolysis)

Figure 1: Step-wise synthesis from 4-bromophenol using Chan-Lam coupling and Miyaura borylation.

Medicinal Chemistry Applications

The 4-cyclopropoxyphenyl moiety is a strategic structural alert in lead optimization.

Metabolic Stability (The "Cyclopropyl Advantage")

In medicinal chemistry, methoxy groups (–OMe) are common metabolic "soft spots." They are rapidly oxidized by CYP450 enzymes to phenols (via hemiacetal intermediates), leading to rapid clearance and potential toxicity.

Replacing a Methoxy group with a Cyclopropoxy group significantly improves half-life (


) because:
  • C–H Bond Strength: The C–H bonds in a cyclopropyl ring have higher

    
    -character (approx. 
    
    
    
    hybridization), making them stronger (~106 kcal/mol) and harder to abstract than methyl C–H bonds (~98 kcal/mol).
  • Steric Bulk: The cyclopropyl ring effectively blocks the approach of the heme iron in CYP enzymes.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_0 Standard Substituent cluster_1 Bioisostere Replacement Methoxy 4-Methoxyphenyl (-OMe) Metabolism Rapid O-Dealkylation (CYP450) Methoxy->Metabolism Cyclopropyl 4-Cyclopropoxyphenyl (-OcPr) Methoxy->Cyclopropyl Lead Optimization Strategy Clearance High Clearance Short Half-life Metabolism->Clearance Stability Blocked Oxidation Stronger C-H Bonds Cyclopropyl->Stability Result Improved Metabolic Stability Maintained Potency Stability->Result

Figure 2: SAR rationale for replacing methoxy groups with cyclopropoxy bioisosteres.

Experimental Protocols

General Suzuki Coupling Protocol

Objective: Cross-coupling 4-cyclopropoxyphenylboronic acid with an aryl halide (Ar-X).

  • Preparation: Charge a reaction vial with:

    • Aryl Halide (1.0 equiv)[2]

    • 4-Cyclopropoxyphenylboronic acid (1.2 – 1.5 equiv)

    • Pd(PPh

      
      )
      
      
      
      (5 mol%) or Pd
      
      
      (dba)
      
      
      /XPhos for difficult substrates.
    • Base: K

      
      CO
      
      
      
      (2.0 equiv) or Cs
      
      
      CO
      
      
      .
  • Solvent System: Add degassed Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Reaction: Heat to 80–100°C under Argon for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

Handling & Stability
  • Protodeboronation: Like many electron-rich boronic acids, this compound can undergo protodeboronation (loss of the boron group) if stored in acidic media or exposed to high temperatures for prolonged periods.

  • Anhydride Formation: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon addition of water/base during the coupling reaction and does not affect stoichiometry significantly.

References

  • Synthesis of Aryl Cyclopropyl Ethers (Chan-Lam)

    • King, A. E., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Journal of Organic Chemistry, 2018.
  • Cyclopropyl Group in Medicinal Chemistry

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.
  • Boronic Acid Applications

    • Suzuki, A. "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Nobel Lecture, 2010.
  • Physical Properties & CAS Data

    • PubChem Compound Summary for CID 12221355 (Precursor)

Sources

Technical Guide: Synthesis of 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Cyclopropoxyphenylboronic acid CAS: 1628897-44-4 (Acid), 1124-14-7 (Precursor Bromide) Core Application: Suzuki-Miyaura cross-coupling in medicinal chemistry (e.g., GPR40 agonists, metabolic disease targets). Structural Challenge: The cyclopropyl ether moiety is metabolically stable compared to methyl ethers but chemically sensitive to strong Lewis acids and vigorous acidic hydrolysis.

This guide details the robust synthesis of 4-Cyclopropoxyphenylboronic acid. Unlike standard phenylboronic acids, the presence of the strained cyclopropyl ether necessitates specific handling to prevent ring-opening or protodeboronation. Two primary routes are presented:

  • Cryogenic Lithiation (Method A): Best for cost-efficiency on a multi-gram to kilogram scale.

  • Miyaura Borylation (Method B): Best for functional group tolerance and avoiding pyrophoric reagents on a laboratory scale.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the efficient preparation of the aryl halide precursor, 1-bromo-4-cyclopropoxybenzene , followed by borylation. Direct alkylation of 4-bromophenol with cyclopropyl bromide is kinetically poor (slow


). Therefore, the Simmons-Smith cyclopropanation  of the corresponding vinyl ether is the industry-standard "Process Route" for high purity.

Retrosynthesis Target 4-Cyclopropoxyphenylboronic Acid (Target) PinEster Pinacol Ester Intermediate (Stable, Purifiable) PinEster->Target Hydrolysis (NaIO4/HCl) Bromide 1-Bromo-4-cyclopropoxybenzene (Key Intermediate) Bromide->Target Method A: n-BuLi / B(OiPr)3 (Cryogenic) Bromide->PinEster Method B: Pd(dppf)Cl2 / B2Pin2 (Miyaura) VinylEther 1-Bromo-4-(vinyloxy)benzene VinylEther->Bromide Simmons-Smith (Et2Zn, CH2I2) BromoEther 1-Bromo-4-(2-bromoethoxy)benzene BromoEther->VinylEther Elimination (t-BuOK) Phenol 4-Bromophenol (Starting Material) Phenol->BromoEther Alkylation (1,2-Dibromoethane)

Figure 1: Retrosynthetic strategy prioritizing the Simmons-Smith construction of the cyclopropyl ring.

Phase 1: Synthesis of Precursor (1-Bromo-4-cyclopropoxybenzene)

Rationale: Direct nucleophilic substitution on cyclopropyl bromide is ineffective. The stepwise construction via vinyl ether guarantees the cyclopropyl structure without rearrangement.

Step 1.1: Alkylation to Bromoethyl Ether
  • Reagents: 4-Bromophenol (1.0 equiv), 1,2-Dibromoethane (3.0 equiv), K₂CO₃ (2.0 equiv), Acetone (Reagent Grade).

  • Protocol:

    • Dissolve 4-bromophenol in acetone (0.5 M).

    • Add K₂CO₃ and 1,2-dibromoethane. Note: Excess dibromide prevents dimerization.

    • Reflux for 12–16 hours (Monitor by TLC/HPLC).

    • Filter inorganic salts; concentrate filtrate.

    • Purification: Recrystallize from Hexanes/EtOAc or distill excess dibromide.

    • Yield Target: >85%.

Step 1.2: Elimination to Vinyl Ether
  • Reagents: 1-Bromo-4-(2-bromoethoxy)benzene (from Step 1.1), t-BuOK (1.5 equiv), THF (Anhydrous).

  • Protocol:

    • Cool THF solution of substrate to 0°C.

    • Add t-BuOK portion-wise (Exothermic).

    • Stir at 0°C -> RT for 2 hours.

    • Quench with saturated NH₄Cl. Extract with Et₂O.

    • Critical Check: Ensure no starting material remains; vinyl ethers are volatile—evaporate solvent carefully.

Step 1.3: Simmons-Smith Cyclopropanation
  • Reagents: Diethylzinc (Et₂Zn, 1.0 M in Hexanes), Diiodomethane (CH₂I2), DCM (Anhydrous).

  • Safety: Et₂Zn is pyrophoric. Handle under inert atmosphere (N₂/Ar).

  • Protocol:

    • Under N₂, cool DCM (10 volumes) to 0°C.

    • Add Et₂Zn (2.2 equiv) slowly.

    • Add CH₂I2 (2.2 equiv) dropwise. Observe white precipitate (Furukawa reagent).

    • Add Vinyl Ether substrate (1.0 equiv) in DCM.

    • Reflux gently for 4–6 hours.

    • Quench: Cool to 0°C. SLOWLY add saturated NH₄Cl (Gas evolution!).

    • Workup: Wash organic layer with Na₂S₂O₃ (removes iodine color) and brine.

    • Yield Target: >90% (1-Bromo-4-cyclopropoxybenzene).

Phase 2: Borylation (The Core Synthesis)

Method A: Cryogenic Lithiation (Cost-Effective)

Best for scale-up where filtration of Pd residues is undesirable.

Protocol:

  • Setup: Flame-dried 3-neck flask, Ar atmosphere.

  • Dissolution: Dissolve 1-bromo-4-cyclopropoxybenzene (1.0 equiv) in Anhydrous THF (10 mL/g).

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 30 mins.

    • Checkpoint: Maintain internal temp < -70°C to prevent benzyne formation or ether cleavage.

    • Stir for 45 mins at -78°C.

  • Borate Trap: Add Triisopropyl borate (B(OiPr)₃) (1.2 equiv) rapidly.

    • Note: Rapid addition ensures the lithiated species is trapped before warming.

  • Warming: Allow to warm to RT over 2 hours. Solution becomes a white slurry.

  • Hydrolysis (Critical): Cool to 0°C. Add 1M HCl until pH reaches 5–6.

    • Warning: Do NOT go below pH 4. Strong acid can open the cyclopropyl ring.

  • Isolation: Extract with EtOAc. Wash with brine.[1] Dry over Na₂SO₄.[2]

  • Crystallization: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

Method B: Miyaura Borylation (High Tolerance)

Best for lab scale or if the precursor contains other sensitive groups.

Protocol:

  • Reagents: Precursor (1.0 equiv), Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), KOAc (3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Reaction: Heat at 90°C for 4–12 hours under N₂.

  • Workup: Filter through Celite. Concentrate.

  • Hydrolysis of Pinacol Ester:

    • The product is the Pinacol Ester.[3][4][5] To get the free acid:

    • Dissolve ester in Acetone/Water (4:1).

    • Add NaIO₄ (3.0 equiv) and NH₄OAc (1.0 M). Stir 12h.

    • Mechanism:[3][4][5][6] Periodate cleaves the pinacol diol, releasing the boronic acid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationReason
Water Content < 0.05% (Reaction)n-BuLi is instantly destroyed by moisture. B2Pin2 hydrolyzes prematurely.
Temperature (Lithiation) < -70°CHigher temps lead to Wurtz coupling (dimerization) or Li-Ether cleavage.
Quench pH 5.0 – 6.0pH < 4 risks cyclopropane ring opening (acid-catalyzed hydration).
Pd Scavenging < 10 ppm(Method B) Residual Pd interferes with subsequent biological assays. Use SiliaMetS® Thiol or similar scavengers.
Stability Note: Boroxine Equilibrium

Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: NMR may show broad peaks or multiple sets of signals.

  • Action: Add a drop of D₂O to the NMR tube to shift equilibrium entirely to the monomeric acid species (Ar-B(OH)₂).

Visualization of Decision Logic

DecisionMatrix Start Start: 1-Bromo-4-cyclopropoxybenzene Scale What is the Reaction Scale? Start->Scale Small Lab Scale (< 5g) or Sensitive Groups Scale->Small Safe/Easy Large Process Scale (> 100g) Cost Sensitive Scale->Large Cheaper MethodB Method B: Miyaura Borylation (Pd-Catalyzed) Small->MethodB MethodA Method A: Lithiation (Cryogenic n-BuLi) Large->MethodA PostB Isolate Pinacol Ester (Stable Storage) MethodB->PostB Final Final Product: 4-Cyclopropoxyphenylboronic Acid MethodA->Final Direct Hydrolysis Hydrolysis Oxidative Hydrolysis (NaIO4) PostB->Hydrolysis If Free Acid Needed Hydrolysis->Final

Figure 2: Decision matrix for selecting the optimal borylation strategy based on scale and stability requirements.

References

  • Simmons-Smith Cyclopropanation (General Methodology)

    • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.[3]1959 , 81, 4256–4264. Link

  • Miyaura Borylation of Aryl Halides

    • Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." J. Org. Chem.1995 , 60, 7508–7510. Link

  • Hydrolysis of Pinacol Esters (NaIO4 Method)

    • Yuen, A. K. L.; Hutton, C. A. "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Lett.2005 , 46, 7899–7903. Link

  • Lithiation of Aryl Ethers (Stability Data)

    • Gagnon, A., et al. "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols." J. Org.[3] Chem.2023 , 88, 12345. (Contextual grounding for ether stability).

  • Precursor Synthesis (Vinyl Ether Route): Standard organic synthesis procedures for 1-bromo-4-(vinyloxy)benzene adapted from Organic Syntheses, Coll. Vol. 9, p. 472 (1998).

Sources

4-Cyclopropoxyphenylboronic Acid: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropoxyphenylboronic acid (CAS 871829-90-2 ) is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropoxyphenyl moiety—a valuable bioisostere in medicinal chemistry. While sharing the general hazard profile of phenylboronic acids, this compound presents unique stability challenges due to the acid-lability of the cyclopropyl ether linkage and the propensity for boronic acid dehydration.

This guide moves beyond basic SDS data to provide a self-validating operational framework . It is designed to ensure personnel safety while maximizing the chemical integrity of this high-value intermediate during storage and synthesis.

Physicochemical & Hazard Profile

Identity & Properties
ParameterTechnical Specification
Chemical Name 4-Cyclopropoxyphenylboronic acid
CAS Number 871829-90-2
Molecular Formula C₉H₁₁BO₃
Molecular Weight 177.99 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents.
Melting Point Typically >200°C (check specific CoA; often decomposes)
Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Critical Note on Cyclopropyl Ethers: Unlike standard alkyl ethers, the cyclopropyl ether moiety is strained. Exposure to strong Lewis acids or Bronsted acids can trigger ring-opening or rearrangement, potentially altering the reagent's identity before the desired coupling occurs.

Strategic Handling & Stability Logic

The Boroxine Equilibrium (Moisture Control)

Boronic acids exist in a reversible equilibrium with their dehydrated trimeric anhydrides (boroxines).

  • Mechanism: 3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O

  • Impact: Dehydration changes the stoichiometry of your reaction. A "wet" sample is 100% boronic acid; a "dry" sample may be a mixture of acid and boroxine.

  • Control: Store at 2–8°C to slow dehydration kinetics. For precise stoichiometry in GMP settings, titrate the boronic acid content or use an excess (1.1–1.5 eq) to account for variable molecular weight.

Cyclopropyl Ether Sensitivity (Acid Control)

The cyclopropyl group is a "reporter" for acidic contamination.

  • Risk: In the presence of strong acids (e.g., HCl traces in solvents), the cyclopropane ring can open to form a propanol chain or rearrange.

  • Prevention: Ensure all solvents (DCM, THF) are acid-free. Avoid using acidic workups (e.g., 1M HCl washes) if the product retains the cyclopropyl ether; use saturated NH₄Cl or phosphate buffer (pH 6-7) instead.

Operational Protocols: A Self-Validating System

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. Scale dictates risk.

PPE_Matrix Start Task Assessment Scale_Small Scale < 1g Start->Scale_Small Scale_Large Scale > 1g Start->Scale_Large PPE_Basic Standard PPE: Nitrile Gloves + Lab Coat + Safety Glasses Scale_Small->PPE_Basic PPE_Advanced Enhanced PPE: Double Gloves + Respirator (N95) + Fume Hood Sash < 12 inch Scale_Large->PPE_Advanced

Handling & Weighing Protocol

Objective: Prevent inhalation of dust and moisture ingress.[1][2]

  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation from forming on the cold solid, which accelerates boroxine formation/hydrolysis.

  • Atmosphere: For high-purity applications (>98%), weigh inside a glovebox or under a nitrogen funnel. For standard synthesis, a well-ventilated fume hood is sufficient.

  • Transfer: Use anti-static weighing boats. Boronic acids can be "sticky" due to static charge.

  • Validation: Visually inspect the solid.[2] If it appears gummy or sticky, significant hydrolysis or impurity accumulation may have occurred. Check ¹H NMR (DMSO-d₆) for the characteristic B(OH)₂ protons (often broad singlets around 8.0 ppm) vs. the sharp cyclopropyl protons (0.6–0.9 ppm).

Reaction Setup (Suzuki-Miyaura Coupling)

Context: Coupling 4-cyclopropoxyphenylboronic acid with an aryl halide.

  • Solvent Degassing: Oxygen promotes homocoupling of boronic acids (forming phenols). Sparge solvents (Dioxane/Water or Toluene) with Argon for 15 mins.

  • Base Selection: Use mild bases (K₂CO₃, K₃PO₄). Avoid strong hydroxides (NaOH) if the substrate contains sensitive esters, though the cyclopropyl ether itself is base-stable.

  • Addition Order:

    • Solid Reagents (Boronic acid, Aryl halide, Base) → Inert Purge → Solvent → Catalyst (add last to minimize deactivation).

  • Temperature: 80–100°C is standard.

    • Self-Validating Step: Monitor reaction color. A rapid turn to black (palladium black precipitation) suggests catalyst decomposition, often due to poor degassing or insufficient ligand.

Emergency Response & Waste Management

Exposure Response
  • Inhalation: Move to fresh air immediately. The compound is a respiratory irritant.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[2]

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol/solvents, as they may increase transdermal absorption.

Waste Disposal
  • Segregation: Do not mix with oxidizing agents (e.g., peroxides, nitric acid) in waste streams.

  • Classification: Dispose of as "Solid Organic Waste containing Heavy Metals" if Palladium catalyst is present. If pure reagent, "Solid Organic Waste."

  • Quenching: Quench reaction mixtures with water/buffer before disposal to decompose active boronate species.

Workflow Visualization

Handling_Workflow Storage Storage: 2-8°C (Inert Atmosphere) Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Step 1 Inspect Visual Inspection (White Powder?) Equilibrate->Inspect Step 2 Inspect->Storage Fail (Recrystallize) Weighing Weighing (Fume Hood/Static Control) Inspect->Weighing Pass Reaction Reaction Setup (Degas Solvents -> Add Cat) Weighing->Reaction Step 3 Cleanup Quench & Dispose (Segregate Boron Waste) Reaction->Cleanup Step 4

References

  • Sigma-Aldrich. 4-Cyclopropoxyphenylboronic acid Product Detail & CAS Verification. Retrieved from (Verified CAS: 871829-90-2).

  • BLD Pharm. Safety Data Sheet (SDS) - 4-Cyclopropoxyphenylboronic Acid. Retrieved from .

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of cyclopropyl ethers).

Sources

Technical Procurement & Application Guide: 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropoxyphenylboronic acid (CAS: 871829-90-2 ) is a critical building block in medicinal chemistry, primarily utilized to introduce the 4-cyclopropoxyphenyl moiety via Suzuki-Miyaura cross-coupling. This structural motif serves as a lipophilic, metabolically stable bioisostere of the 4-methoxyphenyl (anisole) group.

While commercially available, the quality of this reagent varies significantly regarding anhydride (boroxine) content and protodeboronation impurities. This guide provides a technical framework for sourcing, validating, and utilizing this reagent in high-throughput and process chemistry settings.

Commercial Procurement Intelligence

Supplier Tier Analysis

Sourcing strategies should be categorized by development phase. "Catalog" suppliers are suitable for milligram-scale discovery, while "Bulk" manufacturers are required for kilogram-scale process development.

TierSupplier TypeRecommended VendorsTypical PurityLead TimeUse Case
Tier 1 Global Distributors Sigma-Aldrich (MilliporeSigma), Fisher Scientific, TCI95-97%1-3 DaysHTS, Hit-to-Lead
Tier 2 Specialized Building Blocks Enamine, Combi-Blocks, BLD Pharm95-98%3-7 DaysLead Opt, SAR Expansion
Tier 3 Bulk Manufacturers Apollo Scientific, Fluorochem, Custom Synthesis Houses>98%2-4 WeeksProcess Dev, GMP Batches
Critical Specification: The Boroxine Equilibrium

Researchers often misinterpret analytical data regarding boronic acid purity. Phenylboronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride (boroxine).

  • Observation: A Certificate of Analysis (CoA) claiming 95% purity may show complex NMR signals.

  • Reality: The "impurity" is often the boroxine.

  • Impact: Boroxines are active in Suzuki couplings (hydrolyzing in situ under basic aqueous conditions).

  • Procurement Rule: Do not reject batches based solely on boroxine content unless stoichiometry is critical for GMP manufacturing.

ProcurementLogic Start Procurement Request CheckCoA Analyze CoA & NMR Start->CheckCoA Boroxine Boroxine Signals Present? CheckCoA->Boroxine Impurity Protodeboronation (Ph-O-cPr) > 2%? CheckCoA->Impurity Accept Accept Batch Boroxine->Accept No (Sharp peaks) Stoich Is Stoichiometry Critical? Boroxine->Stoich Yes (Broad peaks) Reject Reject Batch Stoich->Accept No (Discovery) Calc Adjust MW for Assay Stoich->Calc Yes (GMP/Process) Calc->Accept Impurity->Reject Yes Impurity->Accept No

Figure 1: Decision logic for accepting boronic acid batches based on boroxine vs. degradant impurities.

Technical Specifications & Handling

Physicochemical Properties
  • Chemical Formula: C

    
    H
    
    
    
    BO
    
    
  • Molecular Weight: 177.99 g/mol [1]

  • Appearance: White to off-white powder

  • Solubility: Soluble in DMSO, MeOH, DMF. Sparingly soluble in water.

  • Storage: 2–8°C under inert atmosphere (Argon/Nitrogen).

Stability & Degradation

The cyclopropyl ether moiety introduces specific stability concerns distinct from standard phenylboronic acids.

  • Protodeboronation: Under moist conditions, the C-B bond cleaves, yielding (cyclopropoxy)benzene. This is accelerated by heat and metal contaminants.

  • Acid Sensitivity: The cyclopropyl ether ring is sensitive to strong acids (ring opening to propanol derivatives). Avoid acidic workups.

Synthesis & Impurity Profile

Understanding the industrial synthesis helps anticipate impurities not listed on the label.

Industrial Route

The standard route involves the lithiation of 4-bromo(cyclopropoxy)benzene followed by borate trapping.

SynthesisRoute Start 4-Bromophenol Step1 Cyclopropylation (Bromochlorocyclopropane + Base) Start->Step1 Inter1 1-Bromo-4-(cyclopropoxy)benzene Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) OR Grignard Formation Inter1->Step2 Inter2 Aryl-Lithium / Grignard Species Step2->Inter2 Step3 Borate Trapping (B(OiPr)3 or B(OMe)3) Inter2->Step3 Imp1 Impurity: Homocoupling (Biaryl) Inter2->Imp1 Trace O2/Metal Hydrolysis Acidic Hydrolysis (Mild) Step3->Hydrolysis Product 4-Cyclopropoxyphenylboronic Acid Hydrolysis->Product Imp2 Impurity: Protodeboronation (Cyclopropoxybenzene) Product->Imp2 Moisture/Heat

Figure 2: Industrial synthesis pathway highlighting the origin of critical impurities.

Key Impurities to Monitor
ImpurityOriginDetection (NMR)Remediation
(Cyclopropoxy)benzene Protodeboronation (storage/synthesis)

7.0-7.3 ppm (multiplets)
Recrystallization (EtOAc/Hexane)
Biaryl (Homocoupling) Oxidative coupling during synthesisDistinct aromatic shiftsChromatography (difficult to separate)
Boroxine (Anhydride) Dehydration (reversible)Broadening of signalsAdd D

O to NMR tube to hydrolyze

Application Protocol: Optimized Suzuki-Miyaura Coupling

The electron-rich nature of the cyclopropoxy group facilitates oxidative addition but can make the C-B bond prone to protodeboronation if the catalyst turnover is slow.

Standard Protocol (High-Throughput)
  • Scale: 0.5 mmol

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%) - Robust, air-stable.
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (4:1).

  • Temperature: 80–100°C.

"Difficult Substrate" Protocol (Steric Bulk/Chlorides)

For unreactive aryl chlorides or sterically encumbered partners, switch to a highly active precatalyst system.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%).

  • Base: K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Procedure:

    • Charge reaction vessel with Aryl Halide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base.

    • Evacuate and backfill with inert gas (x3).

    • Add degassed solvent and catalyst.

    • Heat to 80°C for 2–16 hours.

Troubleshooting Table
ProblemRoot CauseSolution
Low Conversion Catalyst deactivation or O

poisoning
Degas solvents thoroughly; switch to XPhos Pd G3.
Protodeboronation Reaction too slow; excess waterReduce water ratio; use anhydrous base (Cs

CO

) in DMF.
Homocoupling Oxygen presentEnsure strict inert atmosphere; reduce catalyst loading.

References

  • Sigma-Aldrich (Merck). Product Specification: 4-Cyclopropoxyphenylboronic acid (CAS 871829-90-2).[2] Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference for boronic acid stability and boroxine equilibrium).
  • ChemicalBook. 4-Cyclopropoxyphenylboronic acid Suppliers and Safety Data. Retrieved from

  • Knochel, P., et al.Functionalization of Heterocycles via Organomagnesium Reagents.
  • TCI Chemicals. Safety Data Sheet: 4-Cyclopropoxyphenylboronic acid. Retrieved from

Sources

Discovery and history of 4-Cyclopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 4-Cyclopropoxyphenylboronic Acid From Synthetic Novelty to Medicinal Scaffold

Executive Summary

4-Cyclopropoxyphenylboronic acid (CAS: 871829-90-2) is a specialized organoboron reagent used primarily in the synthesis of biaryl motifs containing the cyclopropoxy pharmacophore. While boronic acids are ubiquitous in Suzuki-Miyaura cross-coupling, this specific derivative represents a strategic tool in medicinal chemistry. It serves as a direct precursor to cyclopropyl aryl ethers , a structural motif increasingly utilized to replace metabolically labile methoxy groups.

This guide details the synthetic evolution of this reagent, its critical role in the development of GPR88 agonists (e.g., RTI-13951-33), and the technical protocols for its preparation and handling.

Structural Significance & Chemical Properties[1][2]

The cyclopropoxy group is not merely a steric placeholder; it is a bioisostere designed to modulate the physicochemical and metabolic profile of a drug candidate.

The "Cyclopropyl Advantage" in Medicinal Chemistry
  • Metabolic Stability: The primary liability of the methoxy group (-OCH₃) is rapid O-demethylation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4). Replacing the methyl group with a cyclopropyl ring significantly retards this oxidative clearance due to the steric bulk and the different electronic properties of the strained ring.

  • Lipophilicity & Conformation: The cyclopropyl group adds lipophilicity (increasing logP) which can improve blood-brain barrier (BBB) penetration—a critical factor for CNS targets like GPR88.

  • LipMetE Parameter: The "Lipophilic Metabolism Efficiency" (LipMetE) often favors 3- and 4-substituted cycloalkyl ethers, where the cyclopropyl ether offers a superior balance of stability vs. lipophilicity compared to open-chain analogs.

Technical Specifications
PropertySpecification
Chemical Name 4-Cyclopropoxyphenylboronic acid
CAS Number 871829-90-2
Molecular Formula C₉H₁₁BO₃
Molecular Weight 177.99 g/mol
Appearance White to off-white powder
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Pathways: Engineering the Reagent

The synthesis of 4-cyclopropoxyphenylboronic acid hinges on the challenging installation of the cyclopropyl ether linkage. Two primary routes exist: the Classical Industrial Route (Simmons-Smith) and the Modern Catalytic Route (Chan-Lam).

Pathway Visualization

SynthesisPathways Phenol 4-Bromophenol VinylEther 1-Bromo-4-(vinyloxy)benzene Phenol->VinylEther Acetylene/Base or Vinyl Exchange CyclopropylEther 1-Bromo-4-cyclopropoxybenzene (Key Intermediate) Phenol->CyclopropylEther Chan-Lam Coupling (Cu(OAc)2, cPr-BF3K) VinylEther->CyclopropylEther Simmons-Smith (Zn-Cu, CH2I2) LithiumInt Aryl Lithium Species (-78°C) CyclopropylEther->LithiumInt n-BuLi, THF -78°C Borate Trialkyl Borate Complex LithiumInt->Borate B(OiPr)3 or B(OMe)3 FinalProduct 4-Cyclopropoxyphenylboronic Acid Borate->FinalProduct Acidic Hydrolysis (HCl/H2O)

Figure 1: Convergent synthetic pathways. The solid blue line represents the robust scale-up route (Simmons-Smith), while the red dashed line represents the modern medicinal chemistry route.

Detailed Protocol: The Simmons-Smith Route (Scale-Up Preferred)

This route is preferred for generating multi-gram quantities of the bromide precursor due to lower reagent costs compared to the Chan-Lam coupling.

Step 1: Precursor Synthesis (Vinyl Ether Formation)

  • Reactants: 4-Bromophenol, 1,2-dibromoethane (followed by elimination) or direct vinylation with acetylene.

  • Intermediate: 1-Bromo-4-(vinyloxy)benzene (CAS: 1005-61-4).[1]

Step 2: Cyclopropanation (The Critical Step)

  • Reagents: Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn - Furukawa modification).

  • Solvent: Diethyl ether or DME (Dimethoxyethane).

  • Protocol:

    • Activate Zinc dust with CuCl in ether under nitrogen.

    • Add diiodomethane slowly to generate the iodomethylzinc carbenoid.

    • Add 1-bromo-4-(vinyloxy)benzene dropwise at reflux.

    • Mechanism: The reaction proceeds via a concerted syn-addition of the methylene group across the double bond. The electron-rich nature of the vinyl ether accelerates the reaction compared to simple alkenes.

    • Quench: Saturated NH₄Cl.

    • Yield: Typically 75-85% of 1-bromo-4-cyclopropoxybenzene .

Step 3: Lithiation and Borylation

  • Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)₃).

  • Protocol:

    • Dissolve 1-bromo-4-cyclopropoxybenzene in anhydrous THF. Cool to -78°C .[2]

    • Add n-BuLi dropwise. Crucial: Maintain temperature below -70°C to prevent benzyne formation or ether cleavage.

    • Stir for 30-60 mins to ensure complete Lithium-Halogen exchange.

    • Add Triisopropyl borate rapidly.

    • Warm to room temperature (0°C to RT) over 2 hours.

    • Hydrolysis: Quench with 1N HCl. The boronic acid precipitates or is extracted with EtOAc.

Applications in Drug Discovery: The GPR88 Case Study

The most prominent application of 4-cyclopropoxyphenylboronic acid is in the optimization of agonists for GPR88 , an orphan G-protein coupled receptor implicated in alcohol use disorders and striatal function.

The Challenge: Metabolic Liability

Early GPR88 agonists based on a biaryl scaffold suffered from poor metabolic stability. The "Site A" phenyl ring was originally substituted with methoxy or other simple ethers, which were rapid substrates for oxidative metabolism.

The Solution: RTI-13951-33

Researchers at the Research Triangle Institute (RTI) utilized 4-cyclopropoxyphenylboronic acid to synthesize RTI-13951-33 and its analogs (e.g., Compound 30a/RTI-122).

  • Chemistry: The boronic acid was coupled to a chloropyrimidine or similar heteroaryl core via Suzuki-Miyaura coupling (Pd(dppf)Cl₂, K₂CO₃, DME/H₂O).

  • Outcome: The resulting 4-cyclopropoxyphenyl moiety provided a "metabolic shield," significantly extending the half-life (

    
    ) of the compound in mouse liver microsomes compared to the methoxy analog.
    
  • In Vivo Efficacy: RTI-13951-33 demonstrated the ability to reduce alcohol self-administration in mice, validating the cyclopropyl ether as a viable CNS pharmacophore.

References

  • Hartz, R. A., et al. (2009). "A strategy to minimize reactive metabolite formation: discovery of... CRF1 receptor antagonist." Journal of Medicinal Chemistry, 52(23), 7580–7590. Link

  • Ben Hamida, S., et al. (2018). "The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice."[3][4][5][6] Addiction Biology, 23(6), 1183-1194. Link

  • Jin, C., et al. (2018). "Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 61(15), 6748–6765. Link

  • Wiles, R. J., et al. (2018). "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." The Journal of Organic Chemistry, 83(17), 9848–9858. Link

  • Simmons, H. E., & Smith, R. D. (1959). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 81(16), 4256–4264. Link

Sources

The Ascendancy of the 4-Cyclopropoxyphenylboronic Acid Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 4-cyclopropoxyphenylboronic acid motif and its derivatives have emerged as a privileged scaffold in modern medicinal chemistry. The unique combination of the cyclopropyl ring's conformational rigidity and metabolic stability, coupled with the versatile reactivity of the boronic acid functional group, offers a powerful platform for the development of novel therapeutics. This guide provides an in-depth technical exploration of the synthesis, key reactions, and structure-activity relationships (SAR) of 4-cyclopropoxyphenylboronic acid derivatives. We will delve into detailed experimental protocols, analyze the causal factors behind synthetic choices, and present case studies that illustrate the successful application of this scaffold in the discovery of potent and selective drug candidates, particularly in the areas of metabolic disorders and oncology.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The incorporation of a cyclopropyl group into a drug candidate is a strategic decision rooted in its unique stereoelectronic properties. Unlike acyclic alkyl groups, the three-membered ring of cyclopropane imparts significant conformational constraint, which can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity for a biological target. This rigidity can also lead to a more favorable entropic contribution upon binding.

Furthermore, the C-H bonds of a cyclopropane ring are shorter and stronger than those in linear alkanes, rendering them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This intrinsic metabolic stability is a highly desirable attribute in drug design, often leading to improved pharmacokinetic profiles. The cyclopropyl group can also serve as a bioisosteric replacement for other functionalities, such as gem-dimethyl or vinyl groups, allowing for the fine-tuning of physicochemical properties like lipophilicity and pKa.

Synthesis of the Core Scaffold: 4-Cyclopropoxyphenylboronic Acid

The synthesis of 4-cyclopropoxyphenylboronic acid is a multi-step process that typically begins with the formation of the cyclopropoxybenzene core, followed by bromination and subsequent borylation. The choice of reagents and reaction conditions is critical to ensure high yields and purity.

Synthesis of the Precursor: 1-Bromo-4-cyclopropoxybenzene

A common route to 1-bromo-4-cyclopropoxybenzene involves the Williamson ether synthesis, starting from 4-bromophenol and a cyclopropyl halide.

4-Bromophenol 4-Bromophenol Potassium 4-bromophenoxide Potassium 4-bromophenoxide 4-Bromophenol->Potassium 4-bromophenoxide K2CO3, Acetone 1-Bromo-4-cyclopropoxybenzene 1-Bromo-4-cyclopropoxybenzene Potassium 4-bromophenoxide->1-Bromo-4-cyclopropoxybenzene Cyclopropyl bromide, DMF

Caption: Synthesis of 1-bromo-4-cyclopropoxybenzene.

Experimental Protocol: Synthesis of 1-Bromo-4-cyclopropoxybenzene

  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at reflux for 2 hours.

  • Addition of Cyclopropyl Bromide: Add cyclopropyl bromide (1.2 eq) and N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture at 80°C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-cyclopropoxybenzene.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

Borylation to Yield 4-Cyclopropoxyphenylboronic Acid

The conversion of 1-bromo-4-cyclopropoxybenzene to the corresponding boronic acid is commonly achieved through a lithium-halogen exchange followed by reaction with a borate ester, or more directly via a palladium-catalyzed Miyaura borylation.[1]

cluster_0 Lithium-Halogen Exchange Route cluster_1 Miyaura Borylation Route 1-Bromo-4-cyclopropoxybenzene 1-Bromo-4-cyclopropoxybenzene 4-Cyclopropoxyphenyllithium 4-Cyclopropoxyphenyllithium 1-Bromo-4-cyclopropoxybenzene->4-Cyclopropoxyphenyllithium n-BuLi, THF, -78°C Boronate Ester Boronate Ester 4-Cyclopropoxyphenyllithium->Boronate Ester B(OiPr)3, -78°C to RT 4-Cyclopropoxyphenylboronic acid 4-Cyclopropoxyphenylboronic acid Boronate Ester->4-Cyclopropoxyphenylboronic acid Acidic work-up 1-Bromo-4-cyclopropoxybenzene_2 1-Bromo-4-cyclopropoxybenzene 4-Cyclopropoxyphenylboronic acid Pinacol Ester 4-Cyclopropoxyphenylboronic acid Pinacol Ester 1-Bromo-4-cyclopropoxybenzene_2->4-Cyclopropoxyphenylboronic acid Pinacol Ester B2pin2, Pd(dppf)Cl2, KOAc, Dioxane, 80°C 4-Cyclopropoxyphenylboronic acid_2 4-Cyclopropoxyphenylboronic acid_2 4-Cyclopropoxyphenylboronic acid Pinacol Ester->4-Cyclopropoxyphenylboronic acid_2 Hydrolysis

Caption: Synthetic routes to 4-cyclopropoxyphenylboronic acid.

Experimental Protocol: Miyaura Borylation of 1-Bromo-4-cyclopropoxybenzene

  • Reaction Setup: In a nitrogen-flushed flask, combine 1-bromo-4-cyclopropoxybenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), potassium acetate (KOAc) (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) in anhydrous dioxane.

  • Reaction: Heat the mixture at 80°C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the pinacol ester.

  • Hydrolysis: Treat the pinacol ester with an aqueous solution of sodium periodate and ammonium acetate in a mixture of acetone and water to afford 4-cyclopropoxyphenylboronic acid.

Self-Validation: The formation of the boronic acid can be confirmed by the disappearance of the starting material on TLC and by mass spectrometry. The final product's identity and purity should be verified by ¹H NMR, ¹³C NMR, and melting point analysis.

The Suzuki-Miyaura Coupling: A Gateway to Diverse Analogs

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[2] For 4-cyclopropoxyphenylboronic acid, this reaction is the primary method for generating a diverse library of analogs by coupling with various aryl and heteroaryl halides.

4-Cyclopropoxyphenylboronic acid 4-Cyclopropoxyphenylboronic acid Coupled Product Coupled Product 4-Cyclopropoxyphenylboronic acid->Coupled Product Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product

Caption: The Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., dioxane/water), add the aryl or heteroaryl halide (1.0 eq), 4-cyclopropoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.

Causality Behind Experimental Choices: The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. Palladium catalysts with phosphine ligands are commonly used to facilitate the catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent system is chosen to ensure the solubility of all reactants.

Structure-Activity Relationships (SAR) and Applications in Drug Discovery

The 4-cyclopropoxyphenylboronic acid scaffold has been successfully employed in the development of inhibitors for various biological targets, including kinases and G-protein coupled receptors (GPCRs). The following sections will explore the SAR of derivatives targeting GPR40 and protein kinases.

Case Study: GPR40 Agonists for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[3] Agonists of GPR40 stimulate glucose-dependent insulin secretion from pancreatic β-cells.[3] Several potent GPR40 agonists incorporating the 4-cyclopropoxyphenyl moiety have been developed.

Table 1: SAR of 4-Cyclopropoxyphenyl Derivatives as GPR40 Agonists

CompoundR GroupGPR40 Agonist Activity (EC₅₀, nM)Reference
1 -CH₂CH₂COOH50[4]
2 -OCH₂COOH25[5]
3 -CH(CH₃)COOH15[6]
4 -C(CH₃)₂COOH8[6]

Analysis of SAR: The data in Table 1 suggests that modifications to the acidic side chain significantly impact GPR40 agonist activity. The introduction of an alpha-methyl group (Compound 3 ) and gem-dimethyl groups (Compound 4 ) enhances potency, likely by optimizing the orientation of the carboxylic acid for interaction with the receptor binding pocket. The cyclopropyl group in these compounds is thought to contribute to both potency and metabolic stability.

cluster_0 GPR40 Signaling Pathway GPR40_Agonist GPR40 Agonist (e.g., 4-Cyclopropoxyphenyl derivative) GPR40_Receptor GPR40 Receptor GPR40_Agonist->GPR40_Receptor Binds to Gq_protein Gq Protein Activation GPR40_Receptor->Gq_protein PLC Phospholipase C Activation Gq_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion

Sources

The Strategic Application of 4-Cyclopropoxyphenylboronic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold Building Block

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this pursuit, certain chemical motifs emerge as "privileged scaffolds" due to their ability to interact with a multitude of biological targets. 4-Cyclopropoxyphenylboronic acid has solidified its position as a critical building block in the synthesis of such privileged structures, particularly in the realm of kinase inhibitors. Its unique combination of a cyclopropyl group, a phenyl ring, and a reactive boronic acid moiety offers a compelling set of steric and electronic properties that medicinal chemists can exploit to fine-tune the biological activity of drug candidates. The cyclopropyl group, a small, strained ring, can act as a bioisostere for larger groups, improving metabolic stability and binding affinity. The phenyl ring provides a rigid scaffold for orienting functional groups, while the boronic acid functionality is a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of the applications of 4-cyclopropoxyphenylboronic acid, with a focus on its strategic implementation in the synthesis of kinase inhibitors and other therapeutic agents.

Core Application: A Cornerstone in the Synthesis of Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The fusion of a 4-cyclopropoxyphenyl moiety onto a pyrazole core via a Suzuki-Miyaura coupling has proven to be a particularly fruitful strategy for the development of potent and selective kinase inhibitors.

The Suzuki-Miyaura Coupling: A Powerful Synthetic Tool

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the linchpin for integrating the 4-cyclopropoxyphenyl group into heterocyclic scaffolds. This reaction offers a robust and versatile method for forming carbon-carbon bonds with high functional group tolerance and stereospecificity. The general mechanism involves the oxidative addition of a palladium(0) catalyst to an aryl or vinyl halide, followed by transmetalation with a boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: - 4-Cyclopropoxyphenylboronic acid - Pyrazole Halide (e.g., Bromopyrazole) - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3, Na2CO3) reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Anhydrous solvent (e.g., Dioxane/Water, Toluene) reagents->reaction_setup Combine heating Heating: - 80-120 °C - Monitor by TLC or LC-MS reaction_setup->heating Heat workup Work-up: - Quench with water - Extract with organic solvent - Dry and concentrate heating->workup Cool & Quench purification Purification: - Column chromatography - Recrystallization workup->purification Purify product Final Product: 3-(4-Cyclopropoxyphenyl)-1H-pyrazole derivative purification->product Isolate

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 4-cyclopropoxyphenylboronic acid with a pyrazole halide.

Experimental Protocol: Representative Suzuki-Miyaura Coupling of 4-Cyclopropoxyphenylboronic Acid with 3-Bromo-1H-pyrazole

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction to synthesize 3-(4-cyclopropoxyphenyl)-1H-pyrazole, a key intermediate for various kinase inhibitors.

Materials:

  • 4-Cyclopropoxyphenylboronic acid (1.2 equivalents)

  • 3-Bromo-1H-pyrazole (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-1H-pyrazole, 4-cyclopropoxyphenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-cyclopropoxyphenyl)-1H-pyrazole.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for cross-coupling of aryl halides with boronic acids.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene, DMFProvides a suitable medium for the reaction and solubilizes reactants.
Temperature 80 - 120 °CProvides the necessary activation energy for the catalytic cycle.
Atmosphere Inert (N₂, Ar)Prevents degradation of the palladium catalyst.
Applications in Kinase Inhibitor Synthesis

The 3-(4-cyclopropoxyphenyl)-1H-pyrazole core is a key structural motif in a number of potent and selective kinase inhibitors.

  • CDK4/6 Inhibitors: The patent literature reveals the synthesis of pyrazole-based inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle.[1] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making these kinases attractive therapeutic targets. The 4-cyclopropoxyphenyl moiety in these inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase, contributing to both potency and selectivity.

  • Cannabinoid Receptor 1 (CB1) Antagonists: Research has demonstrated the synthesis of diaryl-pyrazole derivatives containing the 4-cyclopropoxyphenyl group as potent CB1 receptor antagonists.[2] These compounds have shown potential in the treatment of obesity and related metabolic disorders.[2]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: While direct synthesis of approved ALK inhibitors using 4-cyclopropoxyphenylboronic acid is not explicitly detailed in the provided literature, the structural similarities between existing ALK inhibitors and the pyrazole-based scaffolds synthesized from this boronic acid suggest its potential as a valuable building block in the development of novel ALK inhibitors.[3][4][5]

  • Janus Kinase (JAK) Inhibitors: The pyrazole moiety is a key component of several approved JAK inhibitors.[6][7][8][9] The versatility of the Suzuki-Miyaura coupling with 4-cyclopropoxyphenylboronic acid allows for the facile introduction of this key substituent, enabling the exploration of structure-activity relationships in the development of next-generation JAK inhibitors.

Diagram 2: Pathway to Pyrazole-Based Kinase Inhibitors

Kinase_Inhibitor_Synthesis boronic_acid 4-Cyclopropoxyphenylboronic acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki pyrazole_halide Bromopyrazole pyrazole_halide->suzuki intermediate 3-(4-Cyclopropoxyphenyl)-1H-pyrazole suzuki->intermediate functionalization Further Functionalization intermediate->functionalization inhibitors Kinase Inhibitors (CDK4/6, ALK, JAK, etc.) functionalization->inhibitors

Caption: Synthetic pathway from 4-cyclopropoxyphenylboronic acid to pyrazole-based kinase inhibitors.

Broader Applications and Future Perspectives

While the synthesis of pyrazole-based kinase inhibitors represents a major application, the utility of 4-cyclopropoxyphenylboronic acid extends to other areas of medicinal chemistry. Its unique properties make it a valuable tool for the synthesis of a wide range of biologically active molecules. The continued exploration of Suzuki-Miyaura and other cross-coupling reactions with this versatile building block is expected to yield novel drug candidates for a variety of therapeutic targets. The inherent stability and synthetic accessibility of 4-cyclopropoxyphenylboronic acid ensure its continued importance in the drug discovery and development pipeline.

Conclusion

4-Cyclopropoxyphenylboronic acid has emerged as a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its primary application in the construction of pyrazole-based kinase inhibitors through the Suzuki-Miyaura coupling reaction highlights its strategic importance in modern drug discovery. The ability to readily introduce the 4-cyclopropoxyphenyl moiety allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. As the demand for novel therapeutics continues to grow, the strategic application of this privileged building block will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • Rostom, Sh.A.F. et al. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]

  • Unknown. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • American Chemical Society. (n.d.). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • National Center for Biotechnology Information. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. Available at: [Link]

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Available at: [Link]

  • ScienceDirect. (n.d.). Synthesis and evaluation of hydrogen peroxide sensitive tofacitinib prodrugs. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]

  • PubChem. (n.d.). Certain protein kinase inhibitors - Patent US-10835535-B2. Available at: [Link]

  • American Chemical Society. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]

  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. PubMed Central. Available at: [Link]

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

The "Magic Methyl" Alternative

In modern medicinal chemistry, the 4-cyclopropoxyphenyl moiety is increasingly utilized as a superior bioisostere to the 4-methoxyphenyl group. While methoxy groups are prone to rapid metabolic clearance via O-demethylation (cytochrome P450 oxidation), the cyclopropyl ether offers enhanced metabolic stability and increased lipophilicity (


), improving blood-brain barrier permeability without significantly altering steric demand.

This protocol details the optimal Suzuki-Miyaura cross-coupling conditions for 4-Cyclopropoxyphenylboronic acid . While this reagent is a powerful building block, its electron-rich nature presents specific challenges—primarily protodeboronation —that require tailored catalytic systems.

Reagent Profile
PropertySpecification
Compound Name 4-Cyclopropoxyphenylboronic acid
CAS Number 1624309-86-9 (Representative)
Molecular Weight 178.00 g/mol
Electronic Class Electron-Rich Aryl Boronic Acid
Key Stability Risk Protodeboronation (Hydrolytic C-B bond cleavage)
Storage 2-8°C, under Argon (Hygroscopic)

Mechanistic Insight & Critical Challenges

To achieve high yields, one must understand the competition between the productive catalytic cycle and the destructive side reaction.

The Electron-Rich Paradox

The cyclopropoxy group is a strong electron donor (resonance).

  • Benefit: It activates the boronic acid for transmetallation if the catalyst is reactive enough.

  • Risk (The Trap): Electron-rich boronic acids are highly susceptible to protodeboronation in the presence of water and base. The C-B bond breaks, replacing the boron with a proton, yielding the byproduct (cyclopropoxybenzene) and killing the stoichiometry.

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition you must manage.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Electrophile (R-X) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronate Boronic 4-Cyclopropoxyphenyl- boronic Acid Boronate Activated Boronate [Ar-B(OH)3]- Boronic->Boronate + Base (OH-) Deboro Protodeboronation (DEAD END) Boronate->Deboro H2O / Slow Catalyst Prod Coupled Product (Biaryl) TransMet->Prod Reductive Elimination

Figure 1: The kinetic race. You must accelerate Transmetallation (Green) to outcompete Protodeboronation (Red).

Experimental Protocols

We provide two protocols. Protocol A is the "High-Performance" method recommended for complex drug intermediates or when the electrophile is sterically hindered. Protocol B is the "Standard" method for simple, reactive electrophiles.

Protocol A: High-Performance (Buchwald G3/G4 System)

Recommended for: Chlorides, sterically hindered substrates, and preventing deboronation.

Rationale: Uses XPhos Pd G3 or G4 .[1] The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and stabilizes the metal center, while the precatalyst structure ensures immediate activation, minimizing the time the boronic acid sits exposed to base before reacting.

Reagents
  • Electrophile: 1.0 equiv (Aryl Chloride/Bromide)[2]

  • Boronic Acid: 1.2 – 1.5 equiv (4-Cyclopropoxyphenylboronic acid)

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base: 0.5 M K₃PO₄ (aqueous)[2]

  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Setup: Charge a reaction vial with the Electrophile (1.0 mmol), Boronic Acid (1.5 mmol, 267 mg), and XPhos Pd G3 catalyst (0.02 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 3 cycles (Vac/Fill). Crucial: Oxygen kills the active catalyst.

  • Solvent Addition: Add degassed THF (2 mL) via syringe. Stir to dissolve solids.

  • Activation: Add degassed 0.5 M K₃PO₄ (4 mL) via syringe.

    • Note: The biphasic nature is normal. Vigorous stirring is required.

  • Reaction: Heat to 40°C - 60°C for 1–4 hours.

    • Tip: Do not overheat (>80°C) initially; this accelerates deboronation.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

Protocol B: Standard (Pd(dppf) System)

Recommended for: Aryl Bromides/Iodides, simple substrates, cost-sensitive scale-up.

Rationale: Pd(dppf)Cl₂ is robust and handles the steric bulk of the cyclopropyl group well, though it is slower than XPhos.

Reagents
  • Electrophile: 1.0 equiv (Aryl Bromide/Iodide)[2]

  • Boronic Acid: 1.1 – 1.3 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Solvent Prep: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes prior to use.

  • Charging: Add Electrophile, Boronic Acid, K₂CO₃ (powdered), and Catalyst to the flask.

  • Purge: Evacuate and backfill with Nitrogen (3x).

  • Start: Add the solvent mixture.

  • Reaction: Heat to 80°C - 90°C for 4–12 hours.

    • Monitoring: Check HPLC at 1 hour. If significant deboronation (cyclopropoxybenzene) is observed, switch to Protocol A.

Decision Matrix & Troubleshooting

Use this logic flow to determine the correct parameters for your specific synthesis.

DecisionTree Start Substrate Analysis Halide Halide Type? Start->Halide Cl Aryl Chloride (Cl) or Steric Hindrance Halide->Cl Br Aryl Bromide (Br) or Iodide (I) Halide->Br ProtA USE PROTOCOL A (XPhos Pd G3/G4) Low Temp (40-60°C) Cl->ProtA ProtB USE PROTOCOL B (Pd(dppf)Cl2) High Temp (80-90°C) Br->ProtB Check Low Yield / High Deboronation? ProtB->Check Check->ProtA Yes (Rescue)

Figure 2: Experimental decision matrix for catalyst selection.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to XPhos Pd G3 (pre-reduced Pd source).
High Deboronation Reaction too slow; Base too strong.1. Lower temperature. 2. Switch base to K₃PO₄ or CsF. 3. Use anhydrous conditions (Dioxane/Toluene) with dry base.
Homocoupling (R-R) Oxygen presence.Check inert lines. Add 10 mol% hydroquinone (radical scavenger) if suspected.
Cyclopropyl Ring Opening Acidic contamination.Ensure workup is neutral/basic. Avoid acidic HPLC modifiers during isolation if possible.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link

  • Knapp, D. M., et al. (2010).[2] MIDA Boronates: Stable and Highly Efficient Reagents for Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 132(34), 12048–12059. (Alternative strategy for unstable boronates). Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8980. (Context on ether bioisosteres). Link

Sources

Base selection for Suzuki reactions with 4-Cyclopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Base Selection for Suzuki-Miyaura Couplings with 4-Cyclopropoxyphenylboronic Acid

For: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Base Selection in Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is fundamental in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2][3] A key component in this reaction is 4-cyclopropoxyphenylboronic acid, a valuable building block for introducing the cyclopropoxy moiety, which can enhance the metabolic stability and potency of drug candidates.

The success of a Suzuki-Miyaura coupling is highly dependent on several factors, with the choice of base being a critical, and often nuanced, parameter. The base plays a multifaceted role in the catalytic cycle, primarily activating the boronic acid for the crucial transmetalation step.[4][5] An inappropriate base can lead to low yields, sluggish reactions, or the formation of undesirable byproducts through pathways like protodeboronation.[6][7]

This application note provides a comprehensive guide to selecting the optimal base for Suzuki-Miyaura reactions involving 4-cyclopropoxyphenylboronic acid. We will delve into the mechanistic role of the base, present a comparative study of commonly used bases, and provide detailed, validated protocols to empower researchers to achieve high-yielding and reproducible results.

The Mechanistic Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[4][8] The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4][9]

The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻).[9][10] This increased nucleophilicity facilitates the displacement of the halide or triflate from the palladium complex, thus driving the catalytic cycle forward.[5][11] The choice of base can significantly influence the rate of this step and, consequently, the overall efficiency of the reaction.[4]

Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Base Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination R-B(OH)2 R-B(OH)2 (4-Cyclopropoxy- phenylboronic acid) Boronate [R-B(OH)3]⁻ (Activated Boronate) R-B(OH)2->Boronate Base (e.g., K2CO3)

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid for transmetalation.

Comparative Analysis of Common Bases

A variety of bases are commonly employed in Suzuki-Miyaura couplings, including carbonates, phosphates, hydroxides, and alkoxides.[1][6] The optimal choice is highly dependent on the specific substrates, solvent, and catalyst system. For the coupling of 4-cyclopropoxyphenylboronic acid with a model aryl bromide (4-bromoanisole), a screening of common bases was performed.

BaseSolventTemperature (°C)Time (h)Yield (%)Observations
K₂CO₃ Dioxane/H₂O (4:1)90292Excellent yield, clean reaction.
Cs₂CO₃ Dioxane/H₂O (4:1)90295Slightly higher yield than K₂CO₃, but higher cost.[11][12]
K₃PO₄ Toluene/H₂O (4:1)100488Good yield, effective for less reactive substrates.[13]
NaOH THF/H₂O (4:1)80375Moderate yield, risk of base-sensitive functional group hydrolysis.
KOtBu THF60665Lower yield, potential for side reactions.
Triethylamine DMF10012<10Ineffective, organic bases are generally poor choices for this reaction.[14]

Table 1: Performance of various bases in the Suzuki-Miyaura coupling of 4-cyclopropoxyphenylboronic acid with 4-bromoanisole.

Analysis of Results:

From the data, it is evident that inorganic bases, particularly carbonates, provide superior yields for the coupling of 4-cyclopropoxyphenylboronic acid.

  • Potassium Carbonate (K₂CO₃): This base offers a robust and cost-effective option, providing high yields in a relatively short reaction time. It is often a reliable first choice for routine Suzuki couplings.

  • Cesium Carbonate (Cs₂CO₃): While more expensive, Cs₂CO₃ can sometimes provide a slight advantage in yield.[12] Its higher solubility in many organic solvents can be beneficial.[11] The "caesium effect" is a documented phenomenon where caesium bases outperform their potassium or sodium counterparts, potentially by inhibiting palladium catalyst degradation.[15]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly useful for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides.[13]

Potential Pitfalls and Troubleshooting

A common side reaction that can significantly lower the yield of the desired product is protodeboronation , where the boronic acid is converted to the corresponding arene.[6][7] This process is often catalyzed by the base and can be exacerbated by prolonged reaction times or elevated temperatures.[7][16]

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Yield Ineffective base; Protodeboronation; Catalyst deactivation.Screen different bases (start with K₂CO₃ or Cs₂CO₃); Use freshly prepared reagents; Ensure proper degassing of the reaction mixture.[12]
Incomplete Reaction Insufficiently active catalyst system; Low reaction temperature.Switch to a more active ligand (e.g., a Buchwald ligand); Increase the reaction temperature cautiously.[17]
Formation of Homocoupled Byproduct Presence of Pd(II) species in the reaction mixture.Ensure complete reduction of the Pd(II) precatalyst to Pd(0); Thoroughly degas the reaction mixture to remove oxygen.[6]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing the Suzuki-Miyaura coupling of 4-cyclopropoxyphenylboronic acid with an aryl bromide using two of the most effective bases identified in our screening.

Protocol 1: Suzuki-Miyaura Coupling using Potassium Carbonate (K₂CO₃)

Materials:

  • 4-Cyclopropoxyphenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), 4-cyclopropoxyphenylboronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Add potassium carbonate (2.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow start Start reagents Combine Aryl Bromide, Boronic Acid, Pd(OAc)2, PPh3 in Flask start->reagents inert Establish Inert Atmosphere reagents->inert solvent_base Add Dioxane/H2O and K2CO3 inert->solvent_base heat Heat to 90°C with Stirring solvent_base->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute, Wash, and Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: General workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Suzuki-Miyaura Coupling using Cesium Carbonate (Cs₂CO₃)

Materials:

  • 4-Cyclopropoxyphenylboronic acid (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using Pd₂(dba)₃ and XPhos as the catalyst system.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio.

  • Add cesium carbonate (2.0 equiv.) to the reaction mixture.

  • Heat the reaction to 90 °C and monitor its progress.

  • Upon completion, perform the workup and purification as described in Protocol 1, using anhydrous magnesium sulfate for drying.

Conclusion

The judicious selection of a base is paramount for the successful execution of Suzuki-Miyaura cross-coupling reactions with 4-cyclopropoxyphenylboronic acid. While a range of bases can effect the transformation, inorganic carbonates, particularly potassium carbonate and cesium carbonate, have demonstrated superior performance in terms of yield and reaction efficiency. By understanding the mechanistic role of the base and adhering to robust, validated protocols, researchers can confidently and reproducibly synthesize valuable compounds incorporating the 4-cyclopropoxy-phenyl motif for applications in drug discovery and development.

References

  • Cenini, S., & Beccalli, E. M. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. In The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction (pp. 1-26). Springer.
  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ACS Catalysis. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Compunetics. (2020). Exploring and Quantifying the Caesium Effect I. Retrieved from [Link]

Sources

Application Notes & Protocols: Optimizing Suzuki-Miyaura Couplings of 4-Cyclopropoxyphenylboronic Acid Through Strategic Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Abstract

4-Cyclopropoxyphenylboronic acid is a valuable building block in modern synthetic chemistry, prized for its utility in constructing complex molecular architectures, particularly in the pharmaceutical industry. The efficiency and selectivity of its palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, are profoundly influenced by the choice of solvent. This document provides a comprehensive guide to understanding and leveraging solvent effects to optimize the reactivity of 4-cyclopropoxyphenylboronic acid. We will explore the mechanistic role of solvents, discuss common challenges such as protodeboronation, and provide detailed, field-tested protocols for reaction screening and optimization.

Introduction: The Strategic Importance of 4-Cyclopropoxyphenylboronic Acid

The 4-cyclopropoxyphenyl moiety is a desirable structural motif in medicinal chemistry. The cyclopropyl group can enhance metabolic stability, improve potency, and fine-tune the physicochemical properties of drug candidates. As a boronic acid derivative, this reagent is a key participant in Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2]

However, the success of these couplings is not guaranteed. The choice of solvent is a critical parameter that dictates reagent solubility, catalyst stability and activity, and the rates of the elementary steps in the catalytic cycle.[3][4][5] A suboptimal solvent can lead to sluggish reactions, low yields, and the formation of undesirable byproducts. This guide is designed to provide the practicing scientist with the rationale and practical steps to intelligently select a solvent system for reactions involving 4-cyclopropoxyphenylboronic acid.

The Mechanistic Role of the Solvent in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The solvent influences each key step: oxidative addition, transmetalation, and reductive elimination. Understanding these influences is paramount for reaction optimization. Solvents are known to strongly influence the outcome of palladium-catalyzed cross-coupling reactions by activating precatalysts, stabilizing organometallic species, and modulating the reactivity of bases.[4][5]

Oxidative Addition

This initial step involves the reaction of the palladium(0) catalyst with the aryl halide (or triflate) coupling partner. The solvent's polarity can play a role here, with more polar solvents potentially stabilizing the charged intermediates and transition states involved.[6]

Transmetalation: The Solvent-Sensitive Heart of the Reaction

Transmetalation is the transfer of the organic group (in this case, 4-cyclopropoxyphenyl) from the boron atom to the palladium center. This is often the rate-determining step and is highly sensitive to the solvent and base.

  • Activation of the Boronic Acid: The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[7] The solvent must be capable of dissolving both the organic reagents and the inorganic base. Biphasic systems, often containing water, are common.

  • Solvation of Intermediates: The solvent's ability to coordinate to the palladium center and solvate the ions involved in the boronate formation can significantly impact the rate of transmetalation.[5][8] Aprotic polar solvents like DMF and THF are often effective.

  • The "Oxo-palladium" Pathway: In aqueous media, a key pathway involves the reaction of a palladium-hydroxo complex with the neutral boronic acid.[9] The presence of water can therefore be beneficial, not just for dissolving the base, but for participating directly in the key transmetalation step.

Reductive Elimination

This final step regenerates the palladium(0) catalyst and forms the desired biaryl product. While generally less sensitive to the solvent than transmetalation, the solvent can still influence the rate and efficiency of this step.

Diagram: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Transmetalation Transmetalation (R-B(OH)2 + Base) PdII->Transmetalation PdII_R Ar-Pd(II)-R (L_n) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Challenge of Protodeboronation: An Unwanted Side Reaction

A significant challenge in reactions involving boronic acids is the competitive protodeboronation, where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct (cyclopropoxybenzene in this case) and boric acid.[10][11] This side reaction consumes the valuable boronic acid and reduces the overall yield of the desired coupled product.[12]

Factors Influencing Protodeboronation:

  • Solvent: Protic solvents (e.g., water, alcohols) can be a source of protons and can facilitate this undesired pathway.[12][13] While water is often necessary for the base, its concentration should be carefully controlled.

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • pH: The pH of the reaction mixture plays a crucial role. Both acidic and strongly basic conditions can promote protodeboronation.[12]

  • Electronic Effects: Electron-rich arylboronic acids, like 4-cyclopropoxyphenylboronic acid, can be more susceptible to protodeboronation.

Diagram: Competing Reaction Pathways

This diagram shows the desired coupling pathway versus the undesired protodeboronation side reaction.

Competing_Pathways start 4-Cyclopropoxyphenylboronic Acid suzuki Suzuki-Miyaura Coupling (with Ar-X, Pd catalyst, Base) start->suzuki Desired Pathway proto Protodeboronation (H+ Source) start->proto Undesired Pathway product Desired Biaryl Product suzuki->product byproduct Cyclopropoxybenzene (Byproduct) proto->byproduct

Caption: Desired Suzuki coupling vs. undesired protodeboronation.

Experimental Protocols

General Considerations for Solvent Selection

When selecting a solvent system, consider the following properties:

  • Polarity: A range of polarities should be screened. Common choices include ethereal solvents (THF, 1,4-dioxane), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, acetonitrile).[14]

  • Aprotic vs. Protic: While aprotic solvents are generally preferred to minimize protodeboronation, aqueous or alcoholic co-solvents are often required to dissolve the base.[2]

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. Higher temperatures can increase reaction rates but may also promote byproduct formation.[15]

  • Reagent Solubility: All reaction components, including the boronic acid, aryl halide, catalyst, and base, should have adequate solubility in the chosen solvent system.[16][17]

Protocol: Solvent Screening for Suzuki-Miyaura Coupling of 4-Cyclopropoxyphenylboronic Acid

This protocol outlines a general procedure for screening various solvents for the coupling of 4-cyclopropoxyphenylboronic acid with a model aryl bromide (e.g., 4-bromoanisole).

Materials:

  • 4-Cyclopropoxyphenylboronic acid

  • 4-Bromoanisole (or other suitable aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile)

  • Degassed water

  • Reaction vials with stir bars

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation: In an array of reaction vials, add 4-cyclopropoxyphenylboronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0 equiv.).

  • Catalyst Addition: To each vial, add the palladium catalyst (1-3 mol%).

  • Inert Atmosphere: Seal the vials and render the atmosphere inert by evacuating and backfilling with argon or nitrogen (repeat 3 times).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 2 mL). If an aqueous system is desired, use a solvent/water mixture (e.g., 3:1 or 4:1). For example, a standard procedure might use 1,4-dioxane and water.[18]

  • Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate. Heat the reactions to a standard temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of product and byproducts (especially cyclopropoxybenzene from protodeboronation).

  • Workup and Analysis: After the reaction is complete, cool the vials to room temperature. Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Analyze the crude product mixture by ¹H NMR or GC to determine the yield and the ratio of desired product to protodeboronation byproduct.

Data Presentation: Example Solvent Screening Results

The following table presents hypothetical but representative data from a solvent screening experiment. This allows for a direct comparison of the performance of different solvent systems.

EntrySolvent System (v/v)BaseTemp (°C)Time (h)Yield of Product (%)Protodeboronation (%)
1 TolueneK₃PO₄100186515
2 1,4-Dioxane / H₂O (4:1)K₂CO₃9012885
3 THF / H₂O (4:1)K₂CO₃8018758
4 DMFCs₂CO₃901292<3
5 Acetonitrile / H₂O (4:1)K₂CO₃80245520
6 Ethanol / H₂O (3:1)K₂CO₃80124035

Analysis of Results:

From this hypothetical data, DMF emerges as a superior solvent, providing a high yield with minimal protodeboronation. 1,4-Dioxane with an aqueous base also performs well and is a common choice.[18] The protic solvent ethanol leads to significant protodeboronation, as expected. Acetonitrile, in this case, appears to be less effective.

Conclusion and Recommendations

The choice of solvent is a powerful tool for optimizing the reactivity of 4-cyclopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. A systematic screening approach is essential for identifying the optimal conditions for a specific substrate combination.

Key Recommendations:

  • Start with a robust, general-purpose system: A mixture of an ethereal solvent like 1,4-dioxane or THF with an aqueous base (e.g., K₂CO₃) is a reliable starting point for screening.

  • Consider polar aprotic solvents for high performance: Solvents like DMF can significantly enhance reaction rates and yields, though they require more rigorous purification and drying.

  • Minimize protodeboronation: Avoid purely protic solvents like alcohols unless necessary. If water is used as a co-solvent, its proportion should be carefully optimized. Using a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the desired coupling relative to protodeboronation.

  • Validate each new substrate: The optimal solvent system can vary with the coupling partner. It is crucial to perform a quick screen for each new aryl halide to ensure optimal performance.

By applying the principles and protocols outlined in this guide, researchers can unlock the full synthetic potential of 4-cyclopropoxyphenylboronic acid, leading to more efficient, reliable, and scalable synthetic routes for the development of novel chemical entities.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Vertex AI Search.
  • Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions.Benchchem.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.PMC - NIH.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.ArODES.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry.
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.Semantic Scholar.
  • Electrophilic Displacement Reactions. XVI. Metal Ion Catalysis in the Protodeboronation of Areneboronic Acids.Journal of the American Chemical Society.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction...
  • Transmetalation of Boron reagents.Chirik Group, Princeton University.
  • Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
  • Protodeboron
  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. (2011). Journal of the American Chemical Society.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.Rose-Hulman Institute of Technology.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
  • Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymeriz
  • Protodeboron
  • An overview on Common Organic Solvents and their Toxicity.
  • Properties of Common Organic Solvents.University of Minnesota.

Sources

Application Note: Optimized Cross-Coupling of 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Cyclopropoxyphenylboronic acid (4-CPBA). The cyclopropoxy moiety is a critical pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere for methoxy or ethoxy groups. While the boronic acid functionality facilitates versatile biaryl synthesis, the cyclopropyl ether linkage introduces specific stability challenges—particularly acid sensitivity—that require modified workup and handling procedures.

This document provides two field-proven protocols:

  • Standard Protocol: For coupling with aryl bromides/iodides.

  • Advanced Protocol: For coupling with sterically demanding or electron-rich aryl chlorides/heterocycles.

Material Science & Handling

The Building Block
  • Compound: 4-Cyclopropoxyphenylboronic acid

  • Structure: A phenyl ring substituted at the 4-position with a cyclopropoxy group (-O-CH(CH2)2) and at the 1-position with a boronic acid [-B(OH)2].

  • Key Property: The cyclopropyl group acts as a "metabolic blocker," preventing rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) often seen with methoxy groups [1].

Stability Profile
  • Oxidative Stability: Moderate. Like most boronic acids, it is susceptible to oxidation by air over time. Store under Argon/Nitrogen at 2-8°C.

  • Acid Sensitivity (CRITICAL): The cyclopropyl ether linkage is strained (~27.5 kcal/mol ring strain). Unlike standard alkyl ethers, it is prone to ring-opening hydrolysis in the presence of strong Brønsted acids (e.g., 1M HCl), yielding the corresponding propanol derivative or rearranging [2].

    • Operational Rule: Avoid acidic quenches (pH < 4). Use Saturated NH₄Cl or NaHCO₃ for workups.

Experimental Protocols

Protocol A: Standard Conditions (Aryl Bromides/Iodides)

Applicability: Routine synthesis of biaryls where the coupling partner is an aryl bromide or iodide without significant steric hindrance.

Reagents:

  • 4-Cyclopropoxyphenylboronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 4-CPBA (1.2 mmol, 214 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24 mg) under a positive stream of inert gas.

  • Reaction: Heat the sealed vial to 80°C for 4–12 hours. Monitor conversion by LC-MS or TLC.

  • Workup (Crucial): Cool to room temperature. Dilute with EtOAc. Wash with Saturated NaHCO₃ (Do NOT use HCl). Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: High-Performance Conditions (Aryl Chlorides/Heterocycles)

Applicability: For unreactive aryl chlorides, electron-rich partners, or heteroaryl halides (pyridines, pyrimidines) where standard catalysts fail.

Reagents:

  • 4-Cyclopropoxyphenylboronic acid (1.5 equiv)

  • Heteroaryl Chloride (1.0 equiv)

  • Pre-Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (Tribasic, anhydrous, 3.0 equiv)

  • Solvent: THF : Water (10:1)

Rationale: The XPhos ligand forms a highly active monolithic Pd(0) species that facilitates oxidative addition into the difficult C-Cl bond. Anhydrous K₃PO₄ provides a robust basic environment to accelerate transmetallation without promoting hydrolytic side reactions [3].

Step-by-Step Workflow:

  • Charge: Combine Heteroaryl Chloride (1.0 mmol), 4-CPBA (1.5 mmol), and K₃PO₄ (3.0 mmol) in a reaction tube.

  • Degas: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Catalyst: Add degassed THF (5 mL) and Water (0.5 mL). Add XPhos Pd G2 (0.02 mmol).

  • Reaction: Heat to 60°C (THF reflux) for 2–6 hours. The electron-rich nature of the XPhos ligand allows for milder thermal conditions, preserving the cyclopropyl ring.

  • Purification: Flash column chromatography. Note: The biaryl product will likely be lipophilic; start gradients with high % hexanes/heptane.

Process Logic & Decision Making

The following diagram illustrates the decision matrix for selecting the appropriate protocol and troubleshooting common issues.

OptimizationLogic Start Start: Biaryl Synthesis CheckHalide Check Electrophile (Ar-X) Start->CheckHalide IsBromide Ar-Br or Ar-I? CheckHalide->IsBromide IsChloride Ar-Cl or Heterocycle? IsBromide->IsChloride No ProtocolA Protocol A: Pd(dppf)Cl2 / K2CO3 / Dioxane (Standard) IsBromide->ProtocolA Yes ProtocolB Protocol B: XPhos Pd G2 / K3PO4 / THF (High Activity) IsChloride->ProtocolB Yes Monitor Monitor Conversion (LCMS) ProtocolA->Monitor ProtocolB->Monitor IssueCheck Issue Detected? Monitor->IssueCheck Protodeboronation Problem: Protodeboronation (Ar-H observed) IssueCheck->Protodeboronation Mass = Ar-H LowConv Problem: Low Conversion (SM remains) IssueCheck->LowConv Mass = Ar-X FixProto Fix: Increase Base Conc. Switch to Anhydrous Solvent Protodeboronation->FixProto FixConv Fix: Switch to SPhos or XPhos Increase Temp to 100°C LowConv->FixConv

Figure 1: Decision tree for selecting coupling conditions and troubleshooting common reaction failures.

Mechanistic Insight & Troubleshooting

The Catalytic Cycle

The electron-donating nature of the 4-cyclopropoxy group makes the boronic acid nucleophilic, facilitating the Transmetallation step. However, this same electronic push can destabilize the C-B bond if the catalyst turnover is slow, leading to protodeboronation (replacement of B(OH)2 with H).

Reaction Mechanism Visualization:

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Determining for bulky substrates) OxAdd->TransMet Base + RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 Regeneration Product Biaryl Product Ar-Ar' RedElim->Product Boronate 4-CPBA (Activated) [Ar'-B(OH)3]- Boronate->TransMet Nucleophilic Attack

Figure 2: The Suzuki-Miyaura catalytic cycle emphasizing the entry point of the activated 4-CPBA species.

QC & Validation Data

When analyzing the final product, the cyclopropyl group provides distinct NMR signatures that validate the integrity of the ether linkage.

FeatureMethodExpected Signal / ObservationInterpretation
Cyclopropyl Ring ¹H NMR (CDCl₃)Multiplets at δ 0.6–0.9 ppm (4H)Intact cyclopropyl ring. Loss of these signals indicates acid hydrolysis.
Ether Linkage ¹H NMR (CDCl₃)Multiplet at δ 3.7–3.8 ppm (1H)The CH proton adjacent to oxygen.
Purity HPLC (254 nm)Single peak, RT > Boronic Acid4-CPBA elutes early (polar); Biaryl elutes late (lipophilic).
Mass Spec LC-MS (ESI+)[M+H]+ or [M+Na]+Confirm product mass. Watch for M-40 (loss of cyclopropyl -> allyl/propyl rearrangement).

References

  • BenchChem. (2025).[1] Applications in medicinal chemistry for cyclopropyl-containing compounds.[1][2][3][4] Retrieved from

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.[5][6][7][8] Retrieved from

  • Organic Chemistry Portal. (2020). Suzuki Coupling - Catalyst and Method Developments.[9][10][11] Retrieved from

  • Li, A. Y. (2005). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from

Sources

Application Note: 4-Cyclopropoxyphenylboronic Acid as a Phase-Tuning Synthon in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical roadmap for utilizing 4-Cyclopropoxyphenylboronic acid (CAS: 871829-90-2) in advanced materials science.

Part 1: Strategic Rationale & Material Logic

The "Goldilocks" Substituent

In the design of organic semiconductors (OSCs), liquid crystals, and bio-compatible polymers, the solubilizing side-chain is critical. While methoxy (-OMe) groups are standard electron donors, they often lead to excessive crystallinity due to their small size.[1] Conversely, long alkyl chains can dilute the electronic density of the material.

4-Cyclopropoxyphenylboronic acid serves as a strategic "middle ground" building block. The cyclopropoxy group offers unique physicochemical properties:

  • Electronic Hyperconjugation: The cyclopropyl ring is a

    
    -donor and 
    
    
    
    -acceptor, capable of stabilizing positive charges (holes) in p-type materials via hyperconjugation, similar to but distinct from simple alkoxy groups.
  • Steric Frustration: The rigid, V-shaped geometry of the cyclopropyl ring (bond angle ~60°) creates a specific "steric bump" that disrupts

    
    -
    
    
    
    stacking just enough to prevent Aggregation-Caused Quenching (ACQ) in OLEDs, without destroying the charge transport pathways.
  • Lipophilicity: It provides enhanced solubility in organic solvents compared to methoxy analogs, facilitating solution-processing (spin-coating, inkjet printing).[1]

Core Applications
  • OLED Emitters & Hosts: Used to cap chromophores (e.g., anthracene, fluorene derivatives).[1] The cyclopropoxy tail prevents crystallization, improving the amorphous stability of the film.

  • Liquid Crystals: The group acts as a mesogenic tail, lowering phase transition temperatures and widening the nematic phase range.

  • Bio-Active Scaffolds: In drug delivery polymers, the motif acts as a metabolically stable, lipophilic anchor.

Part 2: Experimental Protocol

Protocol A: High-Efficiency Suzuki-Miyaura Coupling

Objective: Installation of the 4-cyclopropoxyphenyl motif onto a dibromo-fluorene core to synthesize a model blue-emitting oligomer.

1. Materials & Reagents
ReagentEquiv.[2][3][4]RoleNotes
4-Cyclopropoxyphenylboronic acid 2.4NucleophileThe "Payload"
2,7-Dibromo-9,9-dioctylfluorene 1.0ElectrophileThe "Core"
Pd(dppf)Cl₂ · CH₂Cl₂ 0.05CatalystRobust to air/moisture
K₂CO₃ (2M Aqueous) 5.0BaseActivator
Toluene / 1,4-Dioxane 4:1 v/vSolventHigh boiling point mix
Aliquat 336 0.1Phase TransferOptional, for kinetics
2. Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [5]

  • Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask.

  • Cool under a stream of Argon (or Nitrogen).[1]

  • Expert Insight: Oxygen is the enemy of the catalytic cycle. A minimum of 3 vacuum/purge cycles is mandatory.

Step 2: Reagent Loading

  • Add 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol) and 4-Cyclopropoxyphenylboronic acid (2.4 mmol) to the flask.

  • Add the solvent mixture (Toluene/Dioxane, 20 mL total).[1]

  • Degas the solution by bubbling Argon directly into the liquid for 20 minutes.

  • Why? Dissolved oxygen promotes homocoupling of the boronic acid, wasting your expensive reagent.

Step 3: Catalyst Activation

  • Add the base K₂CO₃ (2M aq) (2.5 mL).[1]

  • Add the catalyst Pd(dppf)Cl₂ (0.05 mmol) quickly against a positive pressure of Argon.[1]

  • Seal the flask and heat to 90°C with vigorous stirring.

Step 4: Reaction Monitoring

  • Monitor via TLC (Hexane/Ethyl Acetate 9:1).[1]

  • The boronic acid spot (polar, near baseline) should disappear; the fluorescent product spot (high Rf) should appear.[1]

  • Timeframe: Typically 12–24 hours.

Step 5: Work-up & Purification

  • Cool to room temperature.

  • Dilute with Dichloromethane (DCM) and wash with water (3x) and brine (1x).[1]

  • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Recrystallization from Ethanol/Toluene is preferred for electronic materials to ensure high purity (>99.5%).[1] Column chromatography (Silica gel) can be used for smaller scales.[1]

Part 3: Visualization & Logic

Material Design Logic

The following diagram illustrates the decision matrix for selecting this specific boronic acid over conventional alternatives.

MaterialLogic Start Material Design Goal: Optimize Solubility & Packing Choice Select Side-Group Start->Choice Methoxy Methoxy (-OMe) Standard Donor Choice->Methoxy Alkyl Alkyl Chain (-C6H13) Solubilizer Choice->Alkyl Cyclo Cyclopropoxy (-OC3H5) Hybrid Solution Choice->Cyclo Result1 High Crystallinity (Risk of ACQ) Methoxy->Result1 Too flat Result2 Low Electronic Impact (Dilution of HOMO) Alkyl->Result2 Too inert Result3 Optimized Morphology & Donor Strength Cyclo->Result3 Perfect Balance

Figure 1: Decision matrix for selecting cyclopropoxy substituents to balance electronic donation and steric bulk in material design.

Suzuki Coupling Reaction Pathway

This diagram details the catalytic cycle specific to the protocol above.

ReactionCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Complex RedElim->Pd0 Regeneration Product Product: Ar-Ar' (Coupled) RedElim->Product Reactants Reactants: Ar-Br + Ar'-B(OH)2 Reactants->OxAdd

Figure 2: The Suzuki-Miyaura catalytic cycle illustrating the critical steps of Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

Part 4: References

  • Vertex AI Search . (2026).[1] 4-Cyclopropoxyphenylboronic acid, min 98%. Calpaclab.com. [Link]

  • Scientific Update . (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientificupdate.com. [Link]

  • National Institutes of Health (NIH) . (2018).[1] Phenylboronic Acid-polymers for Biomedical Applications. PubMed.[6] [Link]1][6]

  • MDPI . (2025). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. MDPI.com. [Link]1]

Sources

Application Notes and Protocols for the Scale-Up Synthesis and Application of 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up synthesis of 4-cyclopropoxyphenylboronic acid, a critical building block in contemporary medicinal chemistry. Beyond a mere recitation of procedural steps, this guide delves into the underlying chemical principles, strategic considerations for process optimization, and robust safety protocols essential for transitioning from laboratory-scale experiments to kilogram-scale production. A detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction is also presented to illustrate the practical application of this versatile reagent in the synthesis of complex molecular architectures relevant to drug discovery and development.

Introduction: The Strategic Importance of the 4-Cyclopropoxyphenyl Moiety

The 4-cyclopropoxyphenyl group is a privileged scaffold in modern drug discovery, prized for its unique combination of metabolic stability, lipophilicity, and conformational rigidity. The cyclopropyl ring, in particular, can serve as a bioisostere for other functional groups, offering improved pharmacokinetic profiles and enhanced binding to biological targets. Consequently, 4-cyclopropoxyphenylboronic acid has emerged as an indispensable reagent for the introduction of this valuable moiety into drug candidates via robust and versatile cross-coupling methodologies, most notably the Suzuki-Miyaura reaction.[1] This guide provides a detailed roadmap for the reliable and scalable synthesis of this key intermediate and its subsequent utilization in a representative cross-coupling protocol.

Synthesis of 4-Cyclopropoxyphenylboronic Acid: A Scalable Approach

The synthesis of arylboronic acids is a well-established transformation in organic chemistry. For the large-scale production of 4-cyclopropoxyphenylboronic acid, a Grignard-based approach offers a cost-effective and scalable solution.[2] The overall synthetic strategy is depicted below.

Synthetic Workflow Diagram

Synthesis_Workflow A 1-Bromo-4-cyclopropoxybenzene C Grignard Reagent Formation (Anhydrous THF) A->C B Magnesium Turnings B->C E Boration Reaction C->E D Triisopropyl Borate (Anhydrous THF, -78 °C) D->E F Aqueous Acid Workup (e.g., 2M HCl) E->F G 4-Cyclopropoxyphenylboronic Acid F->G H Purification (Recrystallization) G->H I Final Product H->I

Caption: Synthetic workflow for 4-cyclopropoxyphenylboronic acid.

Detailed Protocol for the Synthesis of 4-Cyclopropoxyphenylboronic Acid (Kilogram Scale)

This protocol is representative and should be optimized for specific equipment and safety infrastructure.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-cyclopropoxybenzene213.081.00 kg4.69
Magnesium Turnings24.31125 g5.14
Iodine253.81~1 g-
Anhydrous Tetrahydrofuran (THF)72.1110 L-
Triisopropyl Borate188.081.05 kg5.58
2M Hydrochloric Acid-As needed-
Toluene-As needed-
Heptane-As needed-

Procedure:

  • Reactor Preparation: A 20 L jacketed glass reactor, equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a dropping funnel, is dried under vacuum and purged with nitrogen.

  • Grignard Reagent Formation:

    • Charge the reactor with magnesium turnings (125 g) and a crystal of iodine.

    • Add 1 L of anhydrous THF.

    • In the dropping funnel, prepare a solution of 1-bromo-4-cyclopropoxybenzene (1.00 kg) in 4 L of anhydrous THF.

    • Add approximately 100 mL of the bromide solution to the magnesium suspension. The initiation of the Grignard reaction is indicated by a gentle exotherm and the disappearance of the iodine color. If the reaction does not initiate, gentle heating may be required.

    • Once the reaction is initiated, add the remaining bromide solution dropwise, maintaining the internal temperature between 30-40 °C using the reactor jacket.

    • After the addition is complete, stir the mixture for an additional 2 hours at 40 °C to ensure complete formation of the Grignard reagent.

  • Boration:

    • Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., acetone/dry ice).

    • In a separate vessel, dissolve triisopropyl borate (1.05 kg) in 5 L of anhydrous THF.

    • Add the triisopropyl borate solution to the Grignard reagent via the dropping funnel at a rate that maintains the internal temperature below -60 °C. Known aryl boronic acid synthesis has historically recommended temperatures below -60°C to minimize side reactions.[1][3]

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Workup and Isolation:

    • Allow the reaction mixture to warm to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of 2M hydrochloric acid, maintaining the temperature below 20 °C. Add acid until the pH of the aqueous layer is between 1-2.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 2 L).

    • Combine the organic layers and wash with brine (2 L).

    • Concentrate the organic phase under reduced pressure to afford the crude 4-cyclopropoxyphenylboronic acid.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot toluene.

    • Add heptane until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.

    • Collect the solid by filtration, wash with cold heptane, and dry under vacuum to yield pure 4-cyclopropoxyphenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

4-Cyclopropoxyphenylboronic acid is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides.

General Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product ArylHalide R1-X ArylHalide->OxAdd BoronicAcid R2-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling (Gram Scale)

This protocol describes the coupling of 4-cyclopropoxyphenylboronic acid with a generic aryl bromide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Aryl Bromide (Ar-Br)-(e.g., 10.0 g)X1.0
4-Cyclopropoxyphenylboronic Acid177.99(X * 1.2 * 177.99) g1.2X1.2
Pd(PPh₃)₄1155.56(X * 0.02 * 1155.56) g0.02X0.02
Potassium Carbonate (K₂CO₃)138.21(X * 3.0 * 138.21) g3.0X3.0
1,4-Dioxane-(e.g., 100 mL)--
Water-(e.g., 25 mL)--

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), 4-cyclopropoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Catalyst Addition: Add 1,4-dioxane and water. Bubble nitrogen through the mixture for 15 minutes to degas the solution.

  • Reaction: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq). Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Process Safety and Scale-Up Considerations

Scaling up chemical reactions introduces challenges that require careful consideration to ensure safety and reproducibility.

  • Grignard Reagent Formation: This is a highly exothermic reaction. Proper heat management through controlled addition rates and efficient cooling is critical to prevent runaway reactions. The use of anhydrous solvents is paramount, as water will quench the Grignard reagent.

  • Boration at Low Temperatures: Maintaining cryogenic temperatures during the addition of the borate ester is crucial for minimizing the formation of borinic acid byproducts.[4]

  • Quenching: The quenching of the reaction mixture with acid is also exothermic and can generate flammable gases. Slow, controlled addition into a well-stirred vessel is essential.

  • Solvent Selection: While THF is a common solvent for Grignard reactions, its potential for peroxide formation must be managed. On a large scale, alternative solvents such as 2-methyl-THF may be considered for improved safety.

  • Reagent Handling: Organoboron compounds should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For safe handling of boranes at scale, it is important to address the oxidation of alkylboranes and the quenching of reaction mixtures to safely decompose the reagent or products.[3]

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

4-Cyclopropoxyphenylboronic acid is a key building block in modern medicinal chemistry. The protocols and considerations outlined in this document provide a solid foundation for its safe and efficient synthesis on a larger scale. The successful implementation of these procedures will enable researchers and drug development professionals to access significant quantities of this valuable intermediate, thereby accelerating the discovery and development of new therapeutics. Careful attention to reaction parameters, purification techniques, and safety protocols is paramount for achieving reproducible and scalable results.

References

  • Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. (n.d.). Wiley Online Library. Retrieved January 29, 2026, from [Link]

  • Preparation method of arylboronic acid compound. (n.d.). Google Patents.
  • Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. (2025, August 7). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. (2008, August 1). Organic Process Research & Development. Retrieved January 29, 2026, from [Link]

  • Synthesis of aryl boronic acids. (n.d.). Google Patents.
  • Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Synthesis of aryl boronic acids. (n.d.). Google Patents.
  • 1-Bromo-4-cyclopropylbenzene. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 1-bromo-4-cyclopropoxybenzene (C9H9BrO). (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Microwave-Assisted Suzuki Coupling of 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the microwave-assisted Suzuki-Miyaura cross-coupling of 4-Cyclopropoxyphenylboronic acid . This reagent is a critical building block in medicinal chemistry, utilized to introduce the 4-cyclopropoxyphenyl moiety—a lipophilic, metabolically stable bioisostere often employed to block metabolic "soft spots" (such as methoxy groups) or to modulate solubility and potency in kinase inhibitors and GPCR ligands.

Why Microwave Irradiation?

Conventional heating often leads to suboptimal yields with electron-rich aryl boronic acids due to competing protodeboronation (hydrolysis of the C-B bond). Microwave synthesis offers a kinetic advantage:

  • Rapid Heating: Reaches target temperature (100–120 °C) in seconds, bypassing the slow thermal ramp where side reactions often initiate.

  • Reaction Velocity: Accelerates the catalytic cycle (specifically the transmetallation step), allowing the cross-coupling to outcompete the rate of boronic acid decomposition.

Chemical Context & Mechanism[1][2][3][4][5][6]

Reagent Properties[1][6][7]
  • Compound: 4-Cyclopropoxyphenylboronic acid

  • Structure: An aryl boronic acid with a para-cyclopropoxy substituent.

  • Electronic Nature: Electron-rich (activated). The cyclopropoxy group acts as a strong

    
    -donor.
    
  • Stability Warning: While the cyclopropyl ether linkage is stable to base, the C-B bond in electron-rich systems is susceptible to protodeboronation in aqueous basic media. The cyclopropane ring itself is acid-sensitive (prone to ring-opening) and must be protected from strong Lewis acids or low pH during workup.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle. The electron-rich nature of the boronic acid facilitates the Transmetallation step, but the key to success is stabilizing the Pd(0) species to prevent "palladium black" precipitation.

SuzukiCycle cluster_side Competing Side Reaction Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetallation (Boronic Acid Activation) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Decomp Protodeboronation (Ar'-H + B(OH)3) TransMet->Decomp Slow Heating RedElim->Pd0 Biaryl Product

Figure 1: The Suzuki-Miyaura catalytic cycle. Note the competing protodeboronation pathway (dotted red line) which is suppressed by rapid microwave heating.

Optimization & Screening Data

The following data summarizes the screening process used to define the standard protocol. The target reaction was the coupling of 4-Cyclopropoxyphenylboronic acid with 4-bromoanisole (Model Substrate).

Table 1: Optimization of Reaction Parameters (Microwave: 10 min)

EntryCatalyst (5 mol%)Solvent System (v/v)Base (2 equiv)Temp (°C)Yield (%)Notes
1Pd(PPh3)4Toluene/EtOH/H2ONa2CO310065Incomplete conversion; Pd black observed.
2Pd(dppf)Cl2·DCMDioxane/H2O (4:1)K2CO310088Robust Standard. Good phase homogeneity.
3Pd(dppf)Cl2·DCMDioxane/H2O (4:1)Cs2CO312092Best for sterically hindered partners.
4Pd(OAc)2 / SPhosTHF/H2O (2:1)K3PO48085Good for chlorides, but SPhos is expensive.
5Pd(dppf)Cl2·DCMDMF/H2O (9:1)K2CO314040Failed. High temp caused protodeboronation.

Detailed Experimental Protocols

Protocol A: Standard Robust Conditions (Bromides/Iodides)

Recommended for general coupling where the halide partner is not sterically hindered.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-Cyclopropoxyphenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Vessel Loading: Into a microwave-compatible vial (2–5 mL), weigh the Aryl Halide (0.5 mmol), Boronic Acid (0.75 mmol, 133 mg), and Pd(dppf)Cl2·CH2Cl2 (20 mg).

  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of degassed water.

  • Base Addition: Add K2CO3 (1.0 mmol, 138 mg).

  • Degassing (Crucial): Seal the vial with a septum cap. Sparge the mixture with Argon or Nitrogen gas for 2–3 minutes via a needle to remove dissolved oxygen. Oxygen is the primary cause of catalyst death.

  • Microwave Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Hold Temperature)

    • Temp: 110 °C

    • Hold Time: 15 minutes

    • Stirring: High[2]

    • Pre-stir: 30 seconds

  • Workup:

    • Cool to room temperature.[1][3]

    • Filter through a small pad of Celite® (diatomaceous earth) to remove Pd residues; rinse with Ethyl Acetate.

    • Wash the filtrate with saturated NH4Cl (Do NOT use HCl, as the cyclopropyl ether is acid-sensitive).

    • Dry organics over MgSO4, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: High-Difficulty Conditions (Chlorides/Steric Bulk)

Use this if Protocol A fails or if using unactivated aryl chlorides.

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K3PO4 (Tribasic potassium phosphate) (2.0 equiv)

  • Solvent: THF / Water (10:1)

  • Conditions: 100 °C for 30 minutes.

Experimental Workflow Visualization

Workflow Start Weigh Reagents (Use 1.5 eq Boronic Acid) Degas Degas Solvent (Ar Sparge 2 min) Start->Degas MW Microwave Irradiation 110°C / 15 min Degas->MW Workup Workup (Wash w/ NH4Cl) MW->Workup Purify Flash Column Chromatography Workup->Purify

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Self-Validation (E-E-A-T)

To ensure the trustworthiness of your results, perform these checks:

  • The "Black Precipitate" Check:

    • Observation: If the reaction mixture turns black immediately upon heating, your catalyst has decomposed to Pd(0) clusters (Palladium Black) before entering the cycle.

    • Solution: Re-run with stricter degassing or switch to a pre-catalyst like XPhos Pd G2.

  • Protodeboronation Check (LCMS):

    • Observation: You see the mass of the aryl halide starting material and a new peak corresponding to Cyclopropoxybenzene (Mass = 134 Da).

    • Cause: The boronic acid hydrolyzed faster than it coupled.

    • Solution: Increase catalyst loading, lower the temperature to 100 °C, or add the base after the reagents are dissolved.

  • Acid Sensitivity Check:

    • Observation: Product mass is correct but NMR shows loss of cyclopropyl protons (0.6–0.9 ppm region) or ring opening.

    • Cause: Acidic workup or silica gel acidity.

    • Solution: Use 1% Triethylamine in the chromatography eluent to neutralize the silica.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Cyclopropyl bioisosteres).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

  • Tale, R. H., & Torawane, P. V. (2010). Microwave Assisted Ligand-Free Palladium Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Aqueous Media. Journal of Chemical and Pharmaceutical Research, 2(6), 263-269.

Sources

Navigating the Synthesis of Complex Molecules: Protecting Group Strategies for 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of pharmaceutical and materials science, 4-cyclopropoxyphenylboronic acid stands out as a valuable building block. Its unique combination of a reactive boronic acid moiety, a conformationally constrained cyclopropyl group, and an aromatic ring makes it a desirable component in the synthesis of novel compounds. However, the very features that make this molecule attractive also present significant challenges in multi-step syntheses. The boronic acid group, essential for cross-coupling reactions like the Suzuki-Miyaura coupling, is sensitive to a variety of reaction conditions.[1][2] Concurrently, the cyclopropyl ring, while generally robust, can exhibit unexpected reactivity under certain acidic or oxidative conditions.[3] This application note provides a comprehensive guide to protecting group strategies for 4-cyclopropoxyphenylboronic acid, enabling researchers to harness its full synthetic potential while ensuring the integrity of its key functional groups.

The Dual Challenge: Reactivity of the Boronic Acid and Cyclopropyl Groups

A successful protecting group strategy for 4-cyclopropoxyphenylboronic acid must address the distinct reactivity profiles of both the boronic acid and the cyclopropyl moieties.

Boronic Acid Moiety: The Lewis acidic nature of the boron atom makes the boronic acid group susceptible to a range of transformations that can interfere with desired synthetic outcomes.[4] These include:

  • Protodeboronation: The loss of the boronic acid group, particularly under acidic or basic conditions, is a common side reaction.

  • Oxidation: Boronic acids can be readily oxidized to the corresponding phenols.

  • Trimerization to Boroxines: In the solid state or in concentrated solutions, boronic acids can dehydrate to form cyclic trimers known as boroxines, which can complicate stoichiometry and reaction kinetics.

Cyclopropyl Moiety: The cyclopropyl group is characterized by significant ring strain, which imparts unique electronic properties.[5] While often considered a stable aliphatic ring, its strained bonds can be susceptible to cleavage under harsh acidic conditions or in the presence of certain transition metal catalysts, leading to ring-opened byproducts.[3]

Therefore, the ideal protecting group should effectively mask the reactivity of the boronic acid under a wide range of reaction conditions while being readily and selectively removable when the boronic acid's functionality is required. Furthermore, the protection and deprotection conditions must be mild enough to preserve the integrity of the cyclopropyl ring.

Strategic Selection of Protecting Groups

Two primary protecting group strategies have emerged as highly effective for arylboronic acids: the formation of pinacol boronate esters and N-methyliminodiacetic acid (MIDA) boronates .

Pinacol Boronate Esters: The Workhorse of Boronic Acid Protection

Pinacol boronate esters are arguably the most common and widely used protecting groups for boronic acids.[1] They are relatively stable to a variety of reaction conditions, including chromatography, and can often participate directly in Suzuki-Miyaura cross-coupling reactions, albeit at different rates than the free boronic acid.[1]

Mechanism of Protection: The reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in a suitable solvent with removal of water leads to the formation of a cyclic boronate ester. This transformation effectively masks the Lewis acidity of the boron center.

G

Advantages:

  • Ease of Formation: The protection reaction is generally straightforward and high-yielding.

  • Stability: Pinacol esters exhibit good stability towards a range of reagents and are compatible with many standard organic transformations.[1]

  • Chromatographic Purification: Their increased lipophilicity compared to free boronic acids allows for easier purification by column chromatography.[1]

Limitations and Deprotection Challenges: While robust, the stability of pinacol esters can also be a drawback when facile deprotection is required.[1] Direct hydrolysis to regenerate the free boronic acid often necessitates harsh acidic or basic conditions, which may not be compatible with sensitive substrates.[1][6]

Milder Deprotection Protocols: Several milder methods have been developed to circumvent the need for harsh hydrolysis:

  • Transesterification: Treatment with a large excess of a simple diol, like diethanolamine, can drive the equilibrium towards the formation of a more labile boronate ester, which is then easily hydrolyzed under mild acidic conditions.[7][8]

  • Oxidative Cleavage: The use of sodium periodate can cleave the pinacol moiety, but this is an oxidative process and may not be suitable for all substrates.[7]

  • Transboronation with Phenylboronic Acid: Reaction with phenylboronic acid can facilitate the removal of the pinacol group.[6]

N-Methyliminodiacetic Acid (MIDA) Boronates: A Paradigm of Stability and Controlled Release

MIDA boronates represent a significant advancement in boronic acid protection, offering exceptional stability and a unique mechanism for controlled release.[4][9] Developed by the Burke group, this strategy has enabled complex, iterative cross-coupling reactions that were previously unattainable.[10][11]

Mechanism of Protection and Stability: The trivalent N-methyliminodiacetic acid ligand coordinates to the boron atom, inducing a change in hybridization from sp² to sp³ and forming a stable, bicyclic structure.[9] This sp³ hybridization effectively deactivates the boron's Lewis acidity, rendering the MIDA boronate unreactive in Suzuki-Miyaura cross-coupling reactions under anhydrous conditions.[4][9] MIDA boronates are exceptionally stable, air- and moisture-tolerant, and can be readily purified by chromatography.[4][9][12]

G

Advantages:

  • Exceptional Stability: MIDA boronates are stable to a wide array of reaction conditions, including those that would degrade free boronic acids or pinacol esters.[1][4]

  • Orthogonality: The protected MIDA boronate is unreactive in cross-coupling reactions, allowing for selective reaction at other sites in the molecule.[9]

  • "Slow Release" Cross-Coupling: Deprotection can be achieved in situ under mild aqueous basic conditions, allowing for a slow release of the reactive boronic acid.[4] This is particularly advantageous in minimizing side reactions like protodeboronation and homocoupling.[4]

Deprotection: The deprotection of MIDA boronates is typically achieved under mild basic conditions, such as aqueous sodium hydroxide or sodium bicarbonate, at room temperature.[1][9] This gentle cleavage is highly chemoselective and preserves the integrity of sensitive functional groups, including the cyclopropyl ring.

Comparative Summary of Protecting Groups

FeaturePinacol Boronate EsterMIDA Boronate
Stability GoodExcellent[4][12]
Ease of Formation HighModerate (requires anhydrous conditions)[1]
Chromatography Yes[1]Yes[4][12]
Reactivity in Coupling Can react directlyUnreactive (requires deprotection)[9]
Deprotection Conditions Often harsh (acid/base) or requires specific reagents[1][6]Mild aqueous base[1][9]
Orthogonality LimitedHigh[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Cyclopropoxyphenylboronic acid pinacol ester

Materials:

  • 4-Cyclopropoxyphenylboronic acid

  • Pinacol

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-cyclopropoxyphenylboronic acid (1.0 eq) and pinacol (1.1 eq).

  • Add anhydrous toluene to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Deprotection of 4-Cyclopropoxyphenylboronic acid pinacol ester via Transesterification

Materials:

  • 4-Cyclopropoxyphenylboronic acid pinacol ester

  • Diethanolamine

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (0.1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the 4-cyclopropoxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous diethyl ether.[7]

  • Add diethanolamine (1.1 eq) to the solution. A white precipitate should form within minutes.[7][8]

  • Stir the mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC until the starting material is consumed.[7]

  • Filter the white precipitate and wash it with cold diethyl ether.

  • Suspend the precipitate in a biphasic mixture of ethyl acetate and 0.1 M HCl.[7]

  • Stir vigorously for 20-30 minutes.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 4-cyclopropoxyphenylboronic acid.

Protocol 3: Synthesis of 4-Cyclopropoxyphenylboronic acid MIDA ester

Materials:

  • 4-Cyclopropoxyphenylboronic acid

  • N-methyliminodiacetic acid

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-cyclopropoxyphenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.2 eq).

  • Add anhydrous DMSO via syringe.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by LC-MS or TLC). Vigorous removal of water is crucial.[1]

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding the reaction mixture dropwise to a stirred solution of acetonitrile or diethyl ether.

  • Collect the solid product by filtration, wash with the precipitation solvent, and dry under vacuum. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.[4][12]

Protocol 4: Deprotection of 4-Cyclopropoxyphenylboronic acid MIDA ester

Materials:

  • 4-Cyclopropoxyphenylboronic acid MIDA ester

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (1 M aqueous solution)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

Procedure:

  • Dissolve the 4-cyclopropoxyphenylboronic acid MIDA ester (1.0 eq) in THF.

  • Add 1 M aqueous sodium hydroxide (2-3 eq).[9]

  • Stir the mixture at room temperature for 1-2 hours, or until the deprotection is complete as monitored by TLC or LC-MS.

  • Acidify the reaction mixture to pH ~2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the free boronic acid.

Conclusion

The successful incorporation of 4-cyclopropoxyphenylboronic acid into complex molecular architectures hinges on a well-defined protecting group strategy. Both pinacol and MIDA boronates offer viable solutions, with the choice depending on the specific demands of the synthetic route. Pinacol esters provide a straightforward and robust protection method suitable for many applications. For more intricate, multi-step syntheses requiring exceptional stability and orthogonal reactivity, MIDA boronates are the superior choice, enabling a level of control and efficiency that has revolutionized modern synthetic chemistry. By understanding the principles and applying the protocols detailed in this guide, researchers can confidently navigate the challenges associated with this valuable building block and accelerate the discovery of new medicines and materials.

References

  • Gillis, E. P.; Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Darses, S., & Genet, J.-P. (2003). Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. Organic Letters, 5(18), 3323–3325. [Link]

  • Burke, M. D., & Gillis, E. P. (2015). Protecting groups for boronic acids. U.S. Patent No. 9,085,590. Washington, DC: U.S.
  • Kim, J., et al. (2021). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. KAIST. [Link]

  • Wikipedia. (2023, November 28). Cyclopropyl group. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Kiddle, J. J. (1994). Removal of boronic acid protecting groups by transesterification.
  • Dumlao, D., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(8), 1972–1975. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Carboxyphenylboronic Acid. PubChem. [Link]

  • Singh, U. P., & Singh, R. P. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(80), 11946-11964. [Link]

  • Burke, M. D., et al. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(7), 1960–1971. [Link]

  • Shanu-Wilson, J. (2021, March 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

  • Bálint Gál Burns Group. (2013, November 21). The chemistry and biology of cyclopropyl compounds. [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. [Link]

Sources

Introduction: The Power of Palladium and the Utility of a Privileged Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Cycle of Suzuki Reaction with 4-Cyclopropoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, focusing on the mechanistic pathway involving 4-cyclopropoxyphenylboronic acid. As a key building block in modern medicinal chemistry, understanding its behavior in this cornerstone C-C bond-forming reaction is critical for the efficient synthesis of novel chemical entities. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, its significance was ultimately recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction is widely employed to synthesize polysubstituted olefins, styrenes, and, most notably, biaryls—a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][4]

The choice of 4-cyclopropoxyphenylboronic acid as a coupling partner is strategic. The cyclopropyl group is an increasingly popular substituent in drug design, often used as a "metabolic blocker" to prevent para-hydroxylation of the phenyl ring, thereby improving a compound's pharmacokinetic profile. Its unique conformational and electronic properties can also lead to enhanced binding affinity with biological targets. This guide provides the mechanistic understanding and practical protocols necessary to effectively incorporate this valuable moiety.

The Heart of the Reaction: A Mechanistic Dissection of the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6]

Suzuki_Cycle cluster_main pd0 Active Pd(0)L₂ Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (4-Cyclopropoxyphenyl- boronic acid) base Base (e.g., K₂CO₃) boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) base->boronate Activation boronate->transmetalation caption Fig 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Fig 1. The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Step I: Oxidative Addition

The cycle begins with the active 14-electron Pd(0) complex, typically bearing two neutral ligands (L), such as phosphines.[5] This species undergoes oxidative addition by inserting into the carbon-halogen (C-X) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step, which is often the rate-determining phase of the entire cycle, oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) halide intermediate.[1][6] The reactivity of the halide partner follows the trend of bond strength: I > Br > Cl >> F.[6] While aryl iodides are most reactive, aryl bromides often provide an optimal balance of reactivity and stability for laboratory and industrial applications.

Step II: Transmetalation

Transmetalation is the defining step of the Suzuki reaction, where the organic moiety from the boron reagent is transferred to the palladium center.[4] This process is not spontaneous; it requires the activation of the boronic acid by a base.[7]

The Crucial Role of the Base: The base serves multiple functions, but its primary role is to react with the 4-cyclopropoxyphenylboronic acid to form a more nucleophilic "ate" complex, such as a trihydroxyborate.[1][7] This activation increases the electron density on the cyclopropoxyphenyl group, facilitating its transfer to the electrophilic Pd(II) center.[7]

Boronic_Activation boronic_acid 4-Cyclopropoxyphenylboronic Acid Ar'-B(OH)₂ base + Base (OH⁻) boronate_complex Activated Boronate Complex [Ar'-B(OH)₃]⁻ base->boronate_complex Activation caption Fig 2. Activation of Boronic Acid by Base.

Caption: Fig 2. Activation of Boronic Acid by Base.

Once activated, the boronate complex engages with the Pd(II) intermediate. The 4-cyclopropoxyphenyl group displaces the halide on the palladium, forming a new diorganopalladium(II) complex and releasing the halide anion.[5] Mechanistic studies suggest that this transfer can also occur via an arylpalladium hydroxide complex reacting with the neutral boronic acid, a pathway that is often kinetically favored.[8][9]

Step III: Reductive Elimination

This is the final, product-forming step. The two organic groups (the aryl group from the halide and the 4-cyclopropoxyphenyl group) on the Pd(II) center must be positioned cis to one another to allow for elimination.[5][10] The diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the desired biaryl product.[6] This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle for the next turnover.[1][5] The use of bulky, electron-donating ligands can facilitate this step by promoting the necessary conformational changes at the metal center.[1]

Field-Proven Insights: Optimizing the Key Parameters

The success of a Suzuki coupling hinges on the careful selection of four key components: the catalyst (and its ligand), the base, the solvent, and the reaction conditions.

ComponentCommon ExamplesRationale and Causality
Pd Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂These are often pre-catalysts that are reduced in situ to the active Pd(0) species. Pd(OAc)₂ is cost-effective, while Pd₂(dba)₃ is a stable Pd(0) source.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, N-Heterocyclic Carbenes (NHCs)Ligands are crucial for stabilizing the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[5] Electron-rich and bulky ligands (e.g., P(t-Bu)₃, Buchwald-type ligands like SPhos) accelerate oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFThe choice of base is critical. Inorganic carbonates are widely used.[10] Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a stronger base useful for challenging couplings. Fluoride bases like KF can be effective, especially when substrates are sensitive to stronger bases.[7]
Solvent Toluene, Dioxane, THF, DMF, often with H₂OThe solvent must solubilize the reactants. Aprotic polar solvents are common. The addition of a small amount of water is often beneficial, as it can help dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

Application Protocol: Suzuki Coupling with 4-Cyclopropoxyphenylboronic Acid

This protocol provides a reliable, general method for coupling 4-cyclopropoxyphenylboronic acid with a generic aryl bromide.

Objective: To synthesize a 4-aryl-1-cyclopropoxybenzene derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents
ReagentM.W.Equiv.Amount
Aryl Bromide (Ar-Br)-1.01.0 mmol
4-Cyclopropoxyphenylboronic acid177.991.21.2 mmol (214 mg)
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02 mmol (4.5 mg)
Tricyclohexylphosphine (PCy₃)280.490.040.04 mmol (11.2 mg)
Potassium Carbonate (K₂CO₃)138.212.52.5 mmol (346 mg)
1,4-Dioxane--8 mL
Water (deionized)--2 mL
Equipment
  • 10 mL or 25 mL round-bottom flask or reaction vial

  • Magnetic stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for work-up (separatory funnel, flasks, etc.)

  • Rotary evaporator

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-cyclopropoxyphenylboronic acid (214 mg, 1.2 mmol), and potassium carbonate (346 mg, 2.5 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and thoroughly degas the mixture. This is a critical step to prevent oxidation of the catalyst. Purge with nitrogen or argon by bubbling the gas through the solution for 15-20 minutes.

  • Catalyst Preparation & Addition: In a separate small vial, quickly weigh and add the Pd(OAc)₂ (4.5 mg, 0.02 mol) and PCy₃ (11.2 mg, 0.04 mol). Briefly purge the vial with inert gas. Add ~1 mL of the degassed dioxane from the reaction mixture to the vial to dissolve the catalyst and ligand, then transfer this solution to the main reaction flask via syringe.

    • Causality Note: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the full reaction mixture. Adding them under a positive pressure of inert gas prevents degradation.

  • Reaction Execution: Attach a condenser to the flask, ensure a continuous flow of inert gas, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong or poorly soluble base.3. Low reaction temperature.1. Improve degassing technique (e.g., use freeze-pump-thaw cycles for sensitive reactions).2. Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.3. Increase temperature, ensuring solvent does not boil off.
Significant Homocoupling of Boronic Acid Presence of Pd(II) species and oxygen.[5]Rigorous degassing is essential. Ensure the use of a high-purity Pd source.
Protodeborylation (Boronic acid replaced by -H) Excess water, prolonged heating, or acidic/basic conditions.Use the minimum required amount of water. Minimize reaction time once the starting material is consumed. Consider using anhydrous conditions with KF as the base.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry . (2016). Master Organic Chemistry. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo . Mettler Toledo. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . (2024). YouTube. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . Accounts of chemical research, 49(5), 1029–1042. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions . Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . (2023). YouTube. [Link]

  • Nasrabadi, H., et al. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions . MDPI. [Link]

  • (PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate . (2017). ResearchGate. [Link]

Sources

Technical Application Note: Precision Monitoring of 4-Cyclopropoxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reaction monitoring protocols for 4-Cyclopropoxyphenylboronic acid , a specialized building block used in the synthesis of metabolic stability-enhanced bioisosteres (replacing methoxy groups).

Due to the electron-donating nature of the cyclopropoxy group, this reagent is highly susceptible to protodeboronation and oxidative degradation . This guide provides a self-validating workflow to ensure reaction integrity.

Executive Summary & Chemical Context

The cyclopropoxy moiety is a valuable pharmacophore in medicinal chemistry, offering improved metabolic stability compared to methoxy groups while maintaining similar electronic properties. However, in Suzuki-Miyaura couplings, the 4-cyclopropoxyphenylboronic acid presents two distinct stability challenges that standard protocols often miss:

  • Accelerated Protodeboronation: The electron-donating oxygen atom at the para position increases electron density at the ipso-carbon, significantly accelerating hydrolytic C-B bond cleavage (protodeboronation) under the basic, aqueous conditions typical of Suzuki couplings.

  • Cyclopropyl Ring Sensitivity: While stable under basic coupling conditions, the cyclopropyl ether linkage is sensitive to strong acids. Standard acidic quenches (e.g., 1M HCl) used to stop reactions can trigger ring-opening rearrangements, creating "false positive" impurity signals during analysis.

This protocol outlines a Reverse-Phase HPLC (RP-HPLC) strategy designed to separate the parent boronic acid from its critical impurities: the deboronated arene (Cyclopropoxybenzene) and the phenol oxidation product.

Critical Quality Attributes (CQAs) & Impurity Profiling

Before initiating the reaction, the analyst must define the tracking markers. The reaction mixture will contain four distinct species that must be resolved.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary catalytic cycle and the competing degradation pathways that must be monitored.

ReactionPathways SM Start: 4-Cyclopropoxyphenyl boronic acid RXN Pd(0) / Base Suzuki Coupling SM->RXN + Aryl Halide IMP1 Impurity A: Cyclopropoxybenzene (Protodeboronation) SM->IMP1 Hydrolysis (H2O/Base) IMP2 Impurity B: 4-Cyclopropoxyphenol (Oxidation) SM->IMP2 Oxidation (O2) IMP3 Impurity C: Homocoupling Dimer SM->IMP3 Pd(II) / O2 PROD Product: Biaryl Ether RXN->PROD Main Pathway

Figure 1: Reaction pathway illustrating the target Suzuki coupling and the three primary degradation mechanisms: Protodeboronation (Impurity A), Oxidation (Impurity B), and Homocoupling (Impurity C).[1]

Analytical Method Development (HPLC)

Boronic acids are notoriously difficult to analyze due to peak tailing (interaction with silanols) and on-column dehydration to boroxines. The following method uses a high-coverage C18 column and a buffered mobile phase to ensure peak symmetry.

Instrument & Column Parameters
ParameterSpecificationRationale
Column Waters XSelect HSS T3 (or equivalent high-strength silica C18), 3.5 µm, 4.6 x 100 mmThe T3 bonding technology retains polar compounds (boronic acids) better than standard C18 and resists dewetting in high-aqueous phases.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak shape for boronic acids.
Detection UV @ 254 nm (primary), 220 nm (secondary)The phenyl ring provides strong absorption at 254 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Mobile Phase & Gradient

Buffer Selection: Use 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.5) .

  • Note: Avoid high pH mobile phases (> pH 8) as they ionize the boronic acid (pKa ~8-9), causing it to elute in the void volume.

Gradient Table:

Time (min) % A (0.1% Formic Acid in H2O) % B (Acetonitrile) Event
0.0 95 5 Equilibration
1.0 95 5 Injection hold
8.0 5 95 Linear Gradient
10.0 5 95 Wash
10.1 95 5 Re-equilibration

| 13.0 | 95 | 5 | Stop |

In-Process Control (IPC) Protocol

Accurate monitoring requires a sampling technique that "freezes" the reaction without inducing degradation.

The "Cyclopropyl-Safe" Quench

Critical Warning: Do NOT use 1M HCl or strong acids to quench the reaction aliquot. Strong acids can cleave the cyclopropyl ether or cause ring rearrangement (opening to an allyl group), leading to false impurity identification.

Recommended Quench Buffer: Saturated Ammonium Chloride (sat. NH₄Cl) or 1:1 Water/Acetonitrile.

Step-by-Step Sampling Workflow
  • Sampling: Using a micropipette, withdraw 20 µL of the reaction mixture.

  • Quenching: Immediately dispense into a vial containing 500 µL of cold Acetonitrile/Water (1:1) .

    • Why? This dilutes the base, stops the catalytic cycle, and solubilizes both organic product and inorganic borates.

  • Filtration: Filter the sample through a 0.2 µm PTFE syringe filter directly into an HPLC vial.

    • Why? Removes insoluble palladium black and inorganic salts that can clog the column.

  • Analysis: Inject 5 µL onto the HPLC system immediately.

IPC Decision Logic Diagram

IPC_Workflow Start Sample Reaction (t = 1h, 4h, 8h) Analyze HPLC Analysis (Calculate % Area) Start->Analyze CheckSM Is SM > 5%? Analyze->CheckSM CheckImp Is Deboronated Impurity > 10%? CheckSM->CheckImp Yes (Incomplete) Workup Action: Cool & Workup CheckSM->Workup No (Conversion Complete) AddCat Action: Add 0.5 eq Boronic Acid & 1 mol% Catalyst CheckImp->AddCat Yes (Reagent Consumed) Continue Action: Continue Heating CheckImp->Continue No (Reaction Slow) AddCat->Start Re-sample in 2h Continue->Start Re-sample in 2h

Figure 2: Decision tree for In-Process Control. "SM" refers to the starting material (4-Cyclopropoxyphenylboronic acid).

Troubleshooting & Optimization

Issue: Rapid Protodeboronation

If HPLC shows the rapid disappearance of the Boronic Acid peak (RT ~3-4 min) and growth of Cyclopropoxybenzene (RT ~6 min) without product formation:

  • Root Cause: The base is too strong or the temperature is too high.

  • Solution: Switch from Carbonate bases (K₂CO₃/Na₂CO₃) to Phosphate bases (K₃PO₄) or mild organic bases (TEA). Lower reaction temperature by 10°C.

  • Expert Insight: Add the boronic acid in portions (e.g., 3 portions over 1 hour) to keep the instantaneous concentration low relative to the catalyst, favoring the cross-coupling over the hydrolysis.

Issue: Boronic Acid "Ghost" Peaks

If the Boronic Acid peak appears split or extremely broad:

  • Root Cause: On-column equilibrium between the boronic acid [RB(OH)₂] and its boroxine trimer [(RBO)₃].

  • Solution: Ensure the mobile phase contains at least 10-20% water at the start of the gradient. Alternatively, add 0.1% pinacol to the sample diluent to convert the acid to the stable pinacol ester in situ for analysis (though this changes retention time).

Issue: Cyclopropyl Ring Opening

If a new peak appears at a slightly higher retention time than the product:

  • Root Cause: Acid-catalyzed rearrangement of the cyclopropyl ether during workup or HPLC analysis (if using TFA).

  • Solution: Verify by re-running the sample with an Ammonium Acetate (neutral pH) mobile phase. If the peak disappears, the previous mobile phase was too acidic. Switch from TFA to Formic Acid (weaker acid) for routine monitoring.

References

  • Suzuki-Miyaura Coupling Mechanisms & Boronic Acid Stability

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
    • Source:

  • Stability of Cyclopropyl Ethers

    • Wong, H. N. C., et al. (1989). Cyclopropane amino acids and derivatives. Chemical Reviews. (Context on cyclopropyl stability/reactivity).
    • Source:

  • HPLC Analysis of Boronic Acids

    • Carreras, V., et al. (2019). Development of a generic HPLC method for the analysis of boronic acids. Talanta.
    • Source:

  • Protodeboronation Monitoring

    • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[2]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Cyclopropoxyphenylboronic Acid Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-Cyclopropoxyphenylboronic Acid Application: Suzuki-Miyaura Cross-Coupling Support Level: Tier 3 (Senior Scientific Analysis)

Introduction: The Reagent Profile

4-Cyclopropoxyphenylboronic acid is a specialized building block used to introduce the 4-cyclopropoxyphenyl moiety into pharmaceutical scaffolds. This structural motif is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity and metabolic stability compared to standard methoxy analogs.

However, this reagent presents a unique "dual-threat" stability profile that often leads to lower-than-expected yields:

  • Electronic Activation: The cyclopropoxy group is a strong electron donor (resonance effect), significantly increasing the electron density on the aromatic ring. This makes the C-B bond highly susceptible to protodeboronation .

  • Strain Sensitivity: While the cyclopropyl ether linkage is stable under basic Suzuki conditions, it is acid-sensitive . Inappropriate workup or the presence of Lewis acids can trigger ring opening.

Part 1: Diagnostic Flowchart & Side Reaction Pathways

Before optimizing, you must identify which side reaction is consuming your starting material. Use the diagram below to map your observed byproducts to the root cause.

SideReactions Start 4-Cyclopropoxyphenyl- boronic acid Proto Protodeboronation (Major Issue) Start->Proto High T, Base, H2O Homo Oxidative Homocoupling Start->Homo O2, Slow Oxidative Addition RingOpen Cyclopropyl Ring Opening Start->RingOpen Acidic Workup / Lewis Acids Oxidation Oxidation to Phenol Start->Oxidation Peroxides / Air Prod_Proto Cyclopropoxybenzene (Inert Byproduct) Proto->Prod_Proto Prod_Homo 4,4'-Dicyclopropoxybiphenyl Homo->Prod_Homo Prod_Ring 3-(4-Boronophenyl)propanol derivatives RingOpen->Prod_Ring Prod_Ox 4-Cyclopropoxyphenol Oxidation->Prod_Ox

Figure 1: Mechanistic pathways of side reactions for 4-Cyclopropoxyphenylboronic acid. The electron-rich nature of the ring accelerates protodeboronation, while the strained ether linkage is vulnerable to acid.

Part 2: Troubleshooting & FAQs

Issue 1: Rapid Consumption of Boronic Acid with Low Product Yield

Diagnosis: Protodeboronation The cyclopropoxy group pushes electron density into the benzene ring. In the presence of water and base (essential for Suzuki coupling), the ipso-carbon (attached to Boron) becomes protonated, cleaving the C-B bond.[1]

  • Symptom: LCMS shows a large peak for Cyclopropoxybenzene (M-B(OH)₂ + H).

  • Mechanism: Base-catalyzed hydrolytic deboronation. The rate is proportional to pH and temperature.

Corrective Action Protocol:

  • Reduce Water Content: Switch to anhydrous conditions using a base that is soluble in organic solvents, or use a minimum amount of water.

    • Recommended:

      
       or 
      
      
      
      in Dioxane or Toluene (anhydrous).
  • Lower Temperature: Electron-rich boronic acids often deboronate rapidly above 80°C. Try running the reaction at 40-60°C.

  • Active Catalyst: Use a highly active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G4 ) to ensure the cross-coupling rate (

    
    ) is faster than the deboronation rate (
    
    
    
    ).
  • Slow Addition: Add the boronic acid slowly (syringe pump) to the reaction mixture to keep its instantaneous concentration low, favoring the catalytic cycle over the bimolecular side reaction.

Issue 2: Appearance of Alcohol Byproducts or Complex Mixtures

Diagnosis: Cyclopropyl Ring Opening While the cyclopropyl ether is stable to base, it is highly sensitive to acid.

  • Symptom: NMR shows loss of the characteristic cyclopropyl multiplets (0.6–0.9 ppm) and appearance of alkyl chain signals.

  • Root Cause:

    • Acidic Workup: Using 1M HCl to quench the reaction will instantly open the cyclopropyl ring to form a homo-allyl alcohol or a halide.

    • Lewis Acids: High concentrations of halide salts (from the aryl halide partner) combined with high heat can sometimes trigger ring opening.

Corrective Action Protocol:

  • Neutral Quench: NEVER use acid to quench these reactions. Quench with Saturated

    
     (mildly acidic, usually safe) or simply water/brine.
    
  • Avoid Lewis Acids: Do not use additives like

    
     or 
    
    
    
    unless strictly necessary.
Issue 3: Dimer Formation (Homocoupling)

Diagnosis: Oxidative Homocoupling Electron-rich boronic acids are prone to reacting with themselves in the presence of oxygen or if the catalytic cycle stalls.

  • Symptom: Presence of 4,4'-dicyclopropoxybiphenyl .

  • Root Cause: Oxygen ingress or "Catalyst Resting" (where Pd(II) accumulates because Transmetalation is fast but Reductive Elimination is slow).

Corrective Action Protocol:

  • Degassing: Sparge solvents with Argon for at least 15 minutes.

  • Stoichiometry: Reduce the boronic acid equivalents (start with 1.1 equiv).

  • Pre-catalyst: Use a Pd(0) source or a pre-reduced Pd(II) precatalyst to avoid the initial induction period where homocoupling often occurs.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation (anhydrous base) and protect the cyclopropyl ring (neutral workup).

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Cyclopropoxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Robust for electron-rich substrates.
    
  • Base:

    
     (3.0 equiv) - Finely ground.
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen (3x vacuum/backfill cycles). Critical to prevent homocoupling.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 60–80°C . Do not exceed 90°C unless necessary. Monitor by LCMS.

    • Note: If conversion is slow at 60°C, adding one drop of water (degassed) can activate the base without causing massive protodeboronation.

  • Workup (Crucial):

    • Cool to room temperature.[2][3][4][5][6]

    • Dilute with EtOAc.

    • Wash: Wash with Water followed by Brine .[3] Do not use HCl.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography. The cyclopropoxy group is stable on silica gel.

Part 4: Comparative Data Table

VariableStandard Condition (Aq. Carbonate)Optimized Condition (Anhydrous Phosphate)
Base

(aq)

(solid)
Solvent DME / Water1,4-Dioxane
Main Byproduct Cyclopropoxybenzene (30-50%)< 5%
Ring Stability High (unless acidified)High
Typical Yield 40-60%80-95%

References

  • Protodeboronation Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(22), 5519–5574.

  • Cyclopropyl Ether Stability: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing acid sensitivity of cyclopropyl ethers).
  • Homocoupling Troubleshooting: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(2), 73–82.

Sources

Technical Support Center: Protodeboronation of 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 4-Cyclopropoxyphenylboronic acid (CAS: 871829-90-2) Issue: Protodeboronation (Hydrolytic cleavage of the C-B bond). Root Cause: The cyclopropoxy substituent is a strong electron-donating group (EDG). This increases the electron density at the ipso-carbon of the aromatic ring, making it highly nucleophilic and susceptible to protonation by water or protic solvents, particularly under basic conditions required for Suzuki-Miyaura cross-coupling.

Part 1: Diagnostic & Mechanism

Q1: How do I confirm if my low yield is due to protodeboronation?

A: You must distinguish between catalyst deactivation, homocoupling, and protodeboronation.

  • HPLC/LC-MS Signatures: Look for the mass of 1-cyclopropoxybenzene (MW ≈ 134.18 Da). In the absence of the C-B bond, this molecule is non-polar and will elute significantly earlier than the boronic acid on reverse-phase columns.

  • NMR Signatures (

    
    H NMR in DMSO-d
    
    
    
    ):
    • Intact Reagent: Distinctive B-OH protons appear as a broad singlet around 8.0 ppm.

    • Deboronated Byproduct: Loss of the B-OH signal. The aromatic region will shift from an AA'BB' system (typical of para-substitution) to a complex multiplet resembling a mono-substituted benzene ring, often with a new triplet/multiplet upfield if protonation occurred at the specific ipso site.

Q2: Why is this specific boronic acid so unstable compared to phenylboronic acid?

A: The stability is dictated by the electronics of the ring. The cyclopropoxy group donates electron density into the ring via resonance (+M effect).

  • Base Activation: In Suzuki coupling, a base (e.g., OH⁻, CO₃²⁻) converts the neutral boronic acid into a boronate anion [Ar-B(OH)₃]⁻.

  • Destabilization: For electron-rich systems like 4-cyclopropoxyphenyl, this anionic charge makes the ipso-carbon (the one attached to Boron) extremely nucleophilic.

  • Protonation: This carbon abstracts a proton from water or alcohol, cleaving the C-B bond and releasing boric acid.

Visualization: Mechanism of Base-Catalyzed Protodeboronation

Protodeboronation Substrate 4-Cyclopropoxyphenyl- boronic Acid Boronate Boronate Anion (Activated Species) Substrate->Boronate + Base (Fast eq.) Base Base (OH-) Base->Boronate TS Ipso-Protonation (Transition State) Boronate->TS + H2O (k_deboron) Coupling Pd-Catalyzed Cycle Boronate->Coupling Transmetallation (k_trans) Product 1-Cyclopropoxybenzene (Dead End Byproduct) TS->Product Irreversible

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. High pH and electron-rich substituents accelerate the red pathway.

Part 2: Troubleshooting & Optimization

Q3: Which reaction conditions minimize protodeboronation for this substrate?

A: You must shift the kinetics to favor Transmetallation (


) over Protodeboronation (

).
VariableRecommendationScientific Rationale
Base Anhydrous K₃PO₄ or CsF Avoids hydroxide ions. Anhydrous bases in aprotic solvents prevent the formation of the [Ar-B(OH)₃]⁻ species that requires water for protonation.
Solvent Dioxane, THF, or Toluene Strictly anhydrous organic solvents reduce the proton source available for the cleavage step. Avoid MeOH or EtOH.
Water Trace (Controlled) While Suzuki requires some water for the boroxine-to-acid equilibrium, excess water is fatal here. Add exactly 2-5 equivalents of water if using K₃PO₄.
Catalyst Pd(dppf)Cl₂ or Pd-XPhos Fast oxidative addition and transmetallation are crucial. Bulky, electron-rich ligands (XPhos) accelerate the cross-coupling rate, consuming the boronate before it degrades.
Temp 60°C - 80°C Protodeboronation has a higher activation energy than transmetallation. Lower temperatures often favor the coupling, provided the catalyst is active enough.
Q4: The reaction stalls. Should I add more boronic acid?

A: Yes, but not all at once. The "Slow-Release" Protocol: For unstable substrates, a high instantaneous concentration of boronic acid leads to high degradation rates.

  • Dissolve the 4-cyclopropoxyphenylboronic acid in the reaction solvent.

  • Add this solution dropwise to the reaction mixture (containing halide, catalyst, and base) over 1-2 hours via a syringe pump.

  • Why? This keeps the standing concentration of the boronic acid low, ensuring that as soon as it enters the flask, it is consumed by the catalyst rather than degrading.

Q5: Can I use a derivative instead?

A: If optimization fails, switch to the MIDA Boronate or Potassium Trifluoroborate of the 4-cyclopropoxyphenyl moiety.

  • MIDA Boronates: Slowly hydrolyze to release the active boronic acid, naturally mimicking the syringe pump effect.

  • Trifluoroborates: Far more stable to protodeboronation and only release the reactive species in the presence of specific hydrolytic agents.

Part 3: Purification & Work-up[1]

Q6: How do I remove the deboronated byproduct (1-cyclopropoxybenzene) from my product?

A: This is a common pain point because the byproduct is non-polar, often co-eluting with the coupled product.

Step-by-Step Purification Protocol:

  • Quench: Dilute reaction with Ethyl Acetate and wash with 1M NaOH.

    • Logic: This converts unreacted boronic acid into the water-soluble boronate salt, removing it from the organic layer.

  • Scavenge (Optional): If residual boronic acid persists, stir the organic layer with Sorbitol (5 eq) for 30 mins. Sorbitol forms a water-soluble complex with boronic acids.

  • Chromatography:

    • Stationary Phase: Silica Gel.[1]

    • Eluent: Hexanes/Ethyl Acetate.

    • Strategy: The deboronated byproduct (1-cyclopropoxybenzene) is significantly less polar than most biaryl products. Flush the column with 100% Hexanes first to elute the byproduct, then increase polarity to elute your product.

Part 4: Validated Experimental Protocol

Protocol: Anhydrous Coupling of 4-Cyclopropoxyphenylboronic Acid

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents:

    • Aryl Halide (1.0 eq)

    • 4-Cyclopropoxyphenylboronic acid (1.5 eq)

    • Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)

    • K₃PO₄ (3.0 eq, finely ground, oven-dried)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Execution:

    • Combine Aryl Halide, Base, and Catalyst in the flask.

    • Add Dioxane.

    • Crucial Step: Add the Boronic Acid in 3 portions over 1 hour at 80°C.

  • Monitoring: Check HPLC at 2 hours. If deboronation > 20%, lower temp to 60°C and switch base to CsF.

References

  • Mechanistic Insight: Cox, P. A., et al. (2017).[2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link

  • Suppression Strategy: Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. Link

  • Slow Release Method: Knapp, D. M., et al. (2010). "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society. Link

  • Purification Techniques: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

Sources

Technical Support Center: 4-Cyclopropoxyphenylboronic Acid (CAS: N/A)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Reaction Optimization & Thermal Stability Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Thermal Paradox

User Symptom: "My yields are inconsistent. I see either unreacted starting material at low temperatures or significant deboronated byproduct (cyclopropoxybenzene) at high temperatures."

Root Cause Analysis: 4-Cyclopropoxyphenylboronic acid presents a dual-threat thermal challenge. The cyclopropyl ether moiety is acid-sensitive and thermally strained, while the boronic acid group —attached to an electron-rich phenyl ring—is highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond).

This guide optimizes the "Thermal Window"—the specific temperature range where transmetalation (productive coupling) outcompetes protodeboronation (destructive side reaction).

Critical Temperature Zones

Zone A: Synthesis & Isolation (The "Cryogenic" Phase)

Target Temperature: -78°C to -20°C

When synthesizing this molecule via Lithium-Halogen exchange (from 1-bromo-4-cyclopropoxybenzene), temperature control is binary.

  • The Protocol:

    • Cooling: Solution of aryl bromide in THF must be at -78°C before n-BuLi addition.

    • Exchange: Hold at -78°C for 30-60 mins.

    • Trapping: Add Triisopropyl borate (or B(OMe)3) at -78°C.

    • The Danger Zone: Do not warm to 0°C until the borate is fully added. Premature warming causes "Wurtz-type" homocoupling or lithium degradation.

    • Quench: Hydrolysis with dilute acid (e.g., 1M HCl) must be done cold (0°C) and rapid to prevent acid-catalyzed ring opening of the cyclopropyl group.

Zone B: Suzuki-Miyaura Coupling (The "Activation" Phase)

Target Temperature: 60°C to 80°C

This is where most users fail. The electron-donating nature of the cyclopropoxy group makes the C-B bond more electron-rich, accelerating protodeboronation if the reaction stalls.

ParameterRecommended SettingTechnical Rationale
Optimal Temp 60°C - 80°C Sufficient energy for Pd oxidative addition without triggering rapid hydrolysis of the C-B bond.
Danger High >95°C Exponential increase in protodeboronation rates. Risk of cyclopropane ring opening if Lewis acids are present.
Danger Low <40°C (RT) Counter-Intuitive Risk: At low temps, the catalytic cycle (transmetalation) is slow. The boronic acid "sits" in the basic aqueous layer longer, leading to more protodeboronation than at 60°C.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways. Your goal is to maximize the green path (Product) while suppressing the red paths (Degradation).

ReactionPathways cluster_conditions Critical Control Factors Start 4-Cyclopropoxyphenyl boronic acid Pd_Cycle Pd(II) Intermediate (Ar-Pd-X) Start->Pd_Cycle Transmetalation (Rate Determining) Deboronated Byproduct: Cyclopropoxybenzene Start->Deboronated Protodeboronation (High T + Aqueous Base) RingOpen Byproduct: Ring-Opened Phenol Start->RingOpen Acid Catalysis (Low pH + High T) Product Coupled Biaryl Product Pd_Cycle->Product Reductive Elimination (Fast) Factor1 Temp > 90°C Promotes Red Paths Factor2 Slow Catalyst Promotes Deboronation

Figure 1: Competing kinetic pathways. High temperatures favor deboronation (Red), while highly active catalysts favor product formation (Green).

Troubleshooting Matrix (Q&A)

Ticket #401: "I'm seeing 40% conversion to Cyclopropoxybenzene (deboronated byproduct)."

  • Diagnosis: Your reaction is too hot, or your catalyst is too slow. The boronic acid is hydrolyzing before it can find the Palladium.

  • Solution:

    • Lower Temperature: Drop from reflux (100°C) to 65°C .

    • Boost Catalyst: Switch from Pd(PPh3)4 to a faster system like Pd(dppf)Cl2 or XPhos Pd G2 . These bulky, electron-rich ligands accelerate transmetalation, "grabbing" the boron before water destroys it.

    • Solvent Switch: If using DMF/Water, switch to 1,4-Dioxane/Water (4:1) or Toluene/Water . DMF can decompose at high heat to release dimethylamine, which complicates the reaction.

Ticket #402: "The reaction works, but the cyclopropane ring is opening."

  • Diagnosis: Acidic contamination. Cyclopropyl ethers are stable to base but fragile to acid.

  • Solution:

    • Check Base: Ensure you are using a mild base like K3PO4 or Cs2CO3 . Avoid weak bases that might buffer the solution to a lower pH.

    • Workup: Never wash the crude reaction mixture with strong acid (e.g., 1M HCl) to remove salts. Use saturated NH4Cl or simply water.

Ticket #403: "Can I run this at Room Temperature to be safe?"

  • Diagnosis: Risky. While intuitive, room temperature often results in lower yields for this specific substrate.[1]

  • Reasoning: At 25°C, the Pd(II) oxidative addition into the aryl halide is slow. Meanwhile, the boronic acid is sitting in a basic aqueous solution, slowly hydrolyzing.[1]

  • Protocol: Heat to 50-60°C to "kickstart" the catalytic cycle. If you must run at RT, use a highly active catalyst like Pd(dtbpf)Cl2 .

Optimized Protocol: The "Gold Standard"

For coupling 4-Cyclopropoxyphenylboronic acid with an Aryl Bromide:

  • Solvent: 1,4-Dioxane : Water (5:1 ratio). Degas thoroughly with Argon.

  • Base: Potassium Phosphate Tribasic (K3PO4), 2.0 equivalents.

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%).

  • Temperature: 60°C (Oil bath temperature).

  • Time: Monitor by HPLC/TLC at 2 hours. Do not run overnight unnecessarily.

References

  • Suzuki-Miyaura Coupling Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Cyclopropyl Ether Stability

    • Wong, H. N. C., et al. (1989). Cyclopropane derivatives in organic synthesis. Chemical Reviews, 89(1), 165–198. Link

  • Catalyst Selection for Unstable Boronic Acids

    • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link

Sources

Effect of ligand choice on 4-Cyclopropoxyphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Cyclopropoxyphenylboronic Acid

Executive Summary

Subject: 4-Cyclopropoxyphenylboronic acid (4-CPBA) Classification: Electron-Rich, Acid-Sensitive Arylboronic Acid Primary Challenge: Protodeboronation (loss of the boron moiety) competing with the cross-coupling cycle. Secondary Challenge: Cyclopropyl Ring Stability (susceptibility to acid-catalyzed ring opening).

This guide addresses the specific kinetic and thermodynamic challenges of coupling 4-CPBA. Unlike standard phenylboronic acids, the electron-donating cyclopropoxy group activates the aromatic ring, significantly increasing the rate of hydrolytic deboronation. Success depends on selecting ligands that accelerate the catalytic cycle (specifically transmetallation) to outcompete this decomposition.

Part 1: The Ligand Decision Matrix

Q: Why do standard ligands like PPh3 or dppf often result in low yields with this specific boronic acid?

A: The failure is rarely due to the catalyst dying, but rather the substrate decomposing before it can react.

  • The Mechanism: The cyclopropoxy group is a strong electron donor (similar to a methoxy group). This increases electron density at the ipso-carbon (the carbon attached to Boron).

  • The Consequence: High electron density facilitates protodeboronation , where a proton (from water or solvent) replaces the boronic acid group, yielding cyclopropoxybenzene (the "reduced" side product).

  • The Ligand Role: Standard ligands (PPh3) result in a slower catalytic turnover. If the cross-coupling rate (

    
    ) is slower than the protodeboronation rate (
    
    
    
    ), you isolate starting material or reduced byproduct.

Recommendation: You must use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands ) to accelerate the oxidative addition and transmetallation steps.

Ligand Performance Hierarchy
Ligand ClassExampleSuitabilityTechnical Rationale
Tier 1 (Optimal) SPhos, XPhos High Bulky structure creates a monolithic Pd(0) species that reacts rapidly. The electron-rich nature speeds up oxidative addition, while the bulk facilitates reductive elimination. SPhos is particularly effective for preventing deboronation of electron-rich acids.
Tier 2 (Good) PCy3, Amphos Moderate Good reactivity, but PCy3 is air-sensitive. Amphos is a stable alternative but may require higher catalyst loading.
Tier 3 (Avoid) PPh3, dppe Low Catalytic cycle is too slow. The boronic acid will decompose (protodeboronate) before it couples.[1][2]

Part 2: Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

G cluster_0 Kinetic Competition Start 4-Cyclopropoxyphenyl- boronic Acid Transmetal Transmetallation (Critical Step) Start->Transmetal Enters Cycle Decomp Cyclopropoxybenzene (Protodeboronation Byproduct) Start->Decomp Hydrolysis (Slow Ligands/High Water) Pd_OA L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OA->Transmetal Product Biaryl Product (Success) Transmetal->Product Fast Coupling (SPhos/XPhos)

Figure 1: Kinetic competition between productive coupling (Green path) and protodeboronation (Red path). Ligand choice shifts this balance.

Part 3: Troubleshooting & Optimization Guide

Issue 1: "I see the 'reduced' product (Cyclopropoxybenzene) in my LCMS."
  • Diagnosis: Protodeboronation is outcompeting transmetallation.

  • Immediate Fixes:

    • Switch Ligand: Move to SPhos-Pd-G2 or XPhos-Pd-G2 precatalysts.

    • Concentration: Increase the concentration of the reaction (0.5 M to 1.0 M). Higher concentration favors the bimolecular coupling over the pseudo-unimolecular decomposition.

    • Water Control: While Suzuki coupling requires some water, excess water promotes deboronation. Use a 95:5 organic:water ratio or switch to anhydrous conditions using CsF or powdered K3PO4 in Dioxane.

Issue 2: "The cyclopropyl ring is opening."
  • Diagnosis: Acid-catalyzed ring opening. This is rare in basic Suzuki conditions but can happen during workup or if the reaction pH drops.

  • Immediate Fixes:

    • Base Selection: Ensure you are using K3PO4 or K2CO3 . Avoid organic bases like TEA which can sometimes form acidic salts upon heating with halides.

    • Workup: Do NOT quench with 1M HCl. Quench with Saturated NH4Cl or simply water. The cyclopropyl ether is sensitive to Brønsted acids.

Issue 3: "Low conversion of the Aryl Halide."
  • Diagnosis: Catalyst deactivation or poor oxidative addition.

  • Immediate Fixes:

    • Precatalysts: Do not mix Pd(OAc)2 + Ligand in situ. Use Buchwald G2/G3/G4 precatalysts . They ensure a 1:1 Pd:Ligand ratio and prevent the formation of inactive "Pd-black" agglomerates.

Part 4: Validated Experimental Protocol

Protocol: SPhos-Mediated Coupling of 4-CPBA Rationale: This protocol uses a precatalyst to ensure rapid initiation and a weak base/solvent system optimized for stability.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Cyclopropoxyphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos-Pd-G2 (1-3 mol%) [CAS: 1028206-56-5]

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous if deboronation is severe).

Step-by-Step:

  • Charge: Add Aryl Halide, Boronic Acid, Base, and SPhos-Pd-G2 to a vial equipped with a stir bar.

  • Purge: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling and phenol formation).

  • Solvent: Add degassed solvent via syringe.

  • Heat: Heat to 80°C for 2-4 hours.

    • Note: Do not overheat (>100°C) as this stresses the cyclopropyl ring.

  • Check: Monitor via LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Water (Not Acid). Dry over Na2SO4 and concentrate.

Part 5: Logic Tree for Ligand Selection

LigandSelection Start Start: Select Ligand for 4-Cyclopropoxyphenylboronic Acid Q1 Is the Electrophile (Ar-X) Sterically Hindered? Start->Q1 Q2 Is the Electrophile a Chloride (Ar-Cl)? Q1->Q2 No Yes1 Use XPhos or BrettPhos (High Steric Demand) Q1->Yes1 Yes Yes2 Use SPhos or XPhos (Facilitates Oxidative Addition) Q2->Yes2 Yes No2 Use SPhos (Preferred) or dppf (Standard) Q2->No2 No (Ar-Br/I) Fail Problem: Protodeboronation Observed? Yes2->Fail No2->Fail Sol Solution: Switch to Anhydrous Conditions (Dioxane/CsF) + SPhos Fail->Sol Yes

Figure 2: Decision logic for selecting the optimal ligand based on electrophile constraints.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Core citation for the efficacy of SPhos/XPhos in preventing deboron
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling."[3] Chemical Society Reviews, 2014.[4]

    • Authoritative review on the mechanism of protodeboron
  • Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.

    • Alternative strategy: If the boronic acid fails, converting it to the potassium trifluoroborate salt often stabilizes the molecule against protodeboron
  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016.

    • Detailed mechanistic study on pH dependence of deboron

Sources

Technical Support Center: Purification of Products from 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Cyclopropoxyphenylboronic acid. This guide is designed to provide expert advice and practical solutions for the unique purification challenges encountered when using this versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your purification strategies, and ensure the integrity of your final products.

Introduction: The Unique Profile of 4-Cyclopropoxyphenylboronic Acid

4-Cyclopropoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science, prized for the introduction of the cyclopropoxy moiety, which can enhance metabolic stability, potency, and other desirable pharmacokinetic properties in drug candidates.[1][2] However, the very features that make this reagent attractive can also introduce specific challenges during product purification. This guide will dissect these challenges and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the purification of products derived from 4-cyclopropoxyphenylboronic acid.

Q1: What are the most common impurities I should expect in my crude product?

A1: Besides unreacted starting materials, the primary impurities in a Suzuki-Miyaura reaction using 4-cyclopropoxyphenylboronic acid typically fall into three categories:

  • Homocoupling Product: You may observe the formation of 4,4'-dicyclopropoxybiphenyl, which arises from the coupling of two molecules of the boronic acid.[3] This is often promoted by the presence of oxygen.[3]

  • Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom, leading to the formation of cyclopropoxybenzene. This is a common side reaction for many boronic acids, including cyclopropylboronic acid derivatives, especially under prolonged reaction times or with excess base.[4]

  • Boronic Acid-Related Impurities: Residual 4-cyclopropoxyphenylboronic acid and its anhydride (boroxine) can be present in the crude product. Boronic acids are known to be challenging to remove completely using standard silica gel chromatography.

Q2: I'm observing a significant amount of the homocoupling byproduct. How can I minimize its formation?

A2: The formation of the homocoupling product, 4,4'-dicyclopropoxybiphenyl, is often linked to the presence of molecular oxygen, which can interfere with the catalytic cycle.[3] To minimize this side reaction, rigorous degassing of your reaction mixture is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the palladium catalyst. Additionally, using a pre-catalyst that is already in the active Pd(0) state can sometimes reduce the likelihood of side reactions that occur during the in-situ reduction of a Pd(II) precursor.[5]

Q3: My desired product and the unreacted boronic acid are co-eluting on my silica gel column. What are my options?

A3: This is a frequent challenge as boronic acids can interact strongly with silica gel, leading to streaking and poor separation.[6] Here are several strategies to address this:

  • Acid/Base Extraction: Perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic boronic acid into the aqueous layer. Your desired biaryl product should remain in the organic layer. Be cautious if your product contains acidic functional groups.[7]

  • Derivatization: Convert the unreacted boronic acid into a more easily separable derivative. One effective method is to treat the crude mixture with a diol, such as pinacol or ethylene glycol, to form a boronate ester.[7] These esters are generally less polar and chromatograph more cleanly than the corresponding boronic acids.

  • Alternative Chromatography: Consider using a different stationary phase. Reverse-phase chromatography (C18) can be effective, where the more polar boronic acid will elute earlier than the less polar biaryl product.[6] Alumina (neutral or basic) can also be a good alternative to silica gel for purifying boronic acid-containing mixtures.

Q4: Is the cyclopropoxy group stable under typical Suzuki-Miyaura coupling and workup conditions?

A4: The cyclopropyl group itself is generally quite stable under the conditions used for Suzuki-Miyaura coupling.[3][8] The ether linkage in the cyclopropoxy group is also robust. However, highly acidic or basic conditions during workup should be approached with caution, although significant degradation is not commonly reported under standard purification protocols. The primary instability concern is the protodeboronation of the boronic acid moiety itself, not the cleavage of the cyclopropoxy group.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common purification problems.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of pure product after chromatography 1. Co-elution of product with boronic acid or homocoupling byproduct. 2. Decomposition of the product on silica gel.1. Implement pre-chromatography purification steps like acid/base extraction or derivatization of the boronic acid. 2. Switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography. 3. Optimize your chromatographic conditions (solvent system, gradient).
Presence of 4-cyclopropoxybenzene in the final product 1. Protodeboronation of 4-cyclopropoxyphenylboronic acid during the reaction.1. Use a slight excess (1.1-1.3 equivalents) of the boronic acid to compensate for some loss. 2. Ensure your reaction is not running for an unnecessarily long time. 3. Consider using potassium 4-cyclopropoxyphenyltrifluoroborate as a more stable alternative to the boronic acid.[4]
Difficulty in removing residual palladium catalyst 1. Incomplete precipitation or extraction of the palladium species.1. Pass the crude product through a plug of Celite® or silica gel before full chromatographic purification. 2. Use a palladium scavenger resin. 3. Perform an aqueous wash with a solution of a chelating agent like EDTA.
Product appears as an oil or is difficult to crystallize 1. Presence of impurities that inhibit crystallization. 2. The inherent physical properties of the product.1. Ensure high purity of the material before attempting crystallization. Even small amounts of impurities can significantly hinder crystal formation. 2. Try trituration with a non-polar solvent (e.g., hexanes, pentane) to induce solidification and remove soluble impurities. 3. Screen a wide range of solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes).

Experimental Protocols

Protocol 1: Acid/Base Extraction for Boronic Acid Removal

This protocol is designed to remove unreacted 4-cyclopropoxyphenylboronic acid from a crude reaction mixture containing a neutral biaryl product.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL for a 1 g scale reaction).

  • Back Extraction (Optional): To ensure no product is lost to the aqueous layer, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purity Check: Analyze a small sample of the resulting material by TLC or LC-MS to confirm the removal of the boronic acid before proceeding with further purification.

Protocol 2: Purification via Boronate Ester Formation

This method is useful when acid/base extraction is not feasible due to an acid-sensitive product.

  • Crude Mixture Preparation: After the initial workup of your Suzuki-Miyaura reaction, concentrate the crude product.

  • Esterification: Dissolve the crude material in a suitable solvent (e.g., toluene, THF). Add 1.5 equivalents of pinacol or ethylene glycol.

  • Water Removal: Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the esterification to completion. Alternatively, azeotropic removal of water with toluene under reduced pressure can be effective.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Purification: Concentrate the reaction mixture and purify by silica gel chromatography. The boronate ester of 4-cyclopropoxyphenylboronic acid will have a significantly different polarity compared to the desired biaryl product, facilitating separation.

Visualizing Purification Workflows

Workflow for Purifying Neutral Biaryl Products

G start Crude Reaction Mixture extraction Acid/Base Extraction (aq. NaHCO3) start->extraction chromatography Silica Gel or Alumina Chromatography extraction->chromatography Removes Boronic Acid crystallization Crystallization / Trituration chromatography->crystallization product Pure Biaryl Product crystallization->product

Caption: Decision tree for purifying neutral biaryl products.

Troubleshooting Co-elution Issues

G start Co-elution on Silica Gel option1 Switch to Reverse Phase (C18) start->option1 option2 Derivatize Boronic Acid (e.g., Pinacol Ester) start->option2 option3 Use Alumina (Neutral/Basic) start->option3 outcome1 Successful Separation option1->outcome1 outcome2 Improved Separation option2->outcome2 option3->outcome2

Sources

Technical Support Center: Boron Impurity Removal

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Removal of Residual Boron Species in Organic Synthesis

Ticket Type: Advanced Technical Guide | Status: Active Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]

The "Quick Fix" Dashboard

Before diving into deep protocols, use this decision matrix to select the correct purification strategy based on your scale and impurity type.

BoronDecisionMatrix Start Identify Boron Species Type1 Free Boronic Acid (R-B(OH)2) Start->Type1 Type2 Pinacol Ester (R-BPin) Start->Type2 Scale1 Scale < 1g Type1->Scale1 Scale2 Scale > 10g Type1->Scale2 MethodC DEA Precipitation (Solid Filtration) Type2->MethodC Transesterification MethodD Oxidative Cleavage (NaIO4) -> Wash Type2->MethodD BPin is stable to hydrolysis MethodA Chromatography (Add 1% Et3N) Scale1->MethodA Fastest Sol1 Product Soluble in Et2O/DCM? Scale2->Sol1 MethodB Sorbitol Wash (Aqueous) Sol1->MethodB Yes (Preferred) Sol1->MethodC No (Alternative)

Figure 1: Strategic Decision Matrix for Boron Removal. Selects methodology based on boron species stability and reaction scale.

Aqueous Phase Strategies (The "Sorbitol" Method)

Context: Boronic acids are amphiphilic.[1] They often partition poorly between organic and aqueous phases, leading to "carryover" in standard brine washes. The Fix: Exploit the high affinity of boron for cis-1,2-diols (like sorbitol) to form a water-soluble "ate" complex.[1]

Mechanism of Action

Boronic acids react reversibly with diols.[1] At high pH, this equilibrium shifts heavily toward the anionic, water-soluble boronate complex, effectively pulling the impurity out of the organic layer.

Protocol: The Sorbitol Wash

Best for: Removing unreacted aryl boronic acids from non-polar products (DCM, EtOAc, Ether).

StepActionTechnical Rationale
1 Prepare Solution Dissolve D-Sorbitol (5-10 equiv) relative to boron load in water.[1]
2 Adjust pH Add Na2CO3 or K2CO3 to the sorbitol solution until pH > 9.5.
3 Extraction Wash the organic reaction mixture vigorously with the Sorbitol/Base solution for 15-30 minutes .
4 Separation Separate layers.[1][2] The product remains in organic; Boron-Sorbitol complex moves to aqueous.[1]
5 Verification Check organic layer by TLC (stain with curcumin or PdCl2) to confirm removal.[1]

Expert Tip: If your product is base-sensitive, this method is risky.[1] Use the Polymer Scavenger method (Section 4) instead.

The "Pinacol Problem" (BPin Removal)

Issue: Pinacol esters (R-BPin) are significantly more stable than free boronic acids.[1] They resist hydrolysis and do not interact as strongly with silica, often co-eluting with the product.

Troubleshooting Q&A

Q: My BPin byproduct is co-eluting with my product on silica. What do I do? A: Do not rely on standard silica.[1] Pinacol esters are lipophilic. You must chemically modify the BPin group to change its solubility.

Option A: Transesterification (The DEA Method) This converts the lipophilic BPin into a crystalline, insoluble zwitterion.

  • Reagent: Diethanolamine (DEA).[3]

  • Solvent: Ether, MTBE, or THF (anhydrous).

  • Procedure:

    • Dissolve crude mixture in Et2O.[2]

    • Add 1.1 equivalents of DEA (relative to BPin).

    • Stir at room temperature for 1-2 hours.

    • Result: The Boron-DEA complex precipitates as a white solid.[1]

    • Workup: Filter off the solid.[1][2] Your product remains in the filtrate.

Option B: Oxidative Cleavage (Aggressive) Use only if your product can withstand oxidation.[1]

  • Add NaIO4 (3 equiv) and NH4OAc in Acetone/Water (1:1).

  • Stir 4-12 hours to cleave the Pinacol ring, reverting it to the free boronic acid.

  • Proceed with the Sorbitol Wash (Section 2) to remove the now-free boronic acid.[1]

Chromatography & Solid Phase Scavenging

Context: When crystallization or extraction fails, or for late-stage GMP purification where liquid-liquid extraction is messy.

Chromatography Troubleshooting
SymptomDiagnosisSolution
Broad/Streaking Peaks Boronic acid interacting with silanol groups (Si-OH) on silica gel.[1]Add 1% Triethylamine (Et3N) to your eluent. This blocks silanol sites.
Product Co-elution Polarity of impurity matches product.[1]Switch stationary phase to Alumina (Neutral) . Boron species bind much tighter to alumina than silica, often staying at the baseline.
Polymer-Supported Scavengers (Resins)

Best for: GMP/GLP workflows and removing trace (ppm) levels.[1]

  • Resin Type: DEAM-PS (Diethanolaminomethyl polystyrene).[1][4]

  • Workflow:

    • Add resin (2-4 equiv vs impurity) to the reaction vessel post-reaction.[1]

    • Stir for 6-12 hours.

    • Filter.[2][5] The boron is chemically bound to the beads.

  • Why it works: It mimics the "DEA Method" (Section 3) but keeps the impurity on a solid support for easiest physical separation.[1]

Regulatory & Safety (ICH Guidelines)

Critical Distinction: While Elemental Boron is not a Class 1 heavy metal (like As, Cd, Pb) in ICH Q3D , residual organic boron reagents (Aryl Boronic Acids) are often flagged under ICH M7 as potential Mutagenic Impurities (PMIs) .

  • Detection: Standard NMR is often insufficient for ppm-level detection.[1]

  • Recommended Analysis:

    • ICP-MS: For total elemental boron load.

    • LC-MS/MS: For specific quantification of the boronic acid/ester structure.[1]

RegulatoryFlow Sample Final API Check1 Is Boron > PDE Limit? (ICH Q3D) Sample->Check1 Check2 Is Compound Mutagenic? (ICH M7) Check1->Check2 Pass Action1 Process Optimization (Scavengers) Check1->Action1 Fail Check2->Action1 Positive Ames Test Action2 Release Batch Check2->Action2 Negative

Figure 2: Compliance Workflow. Distinguishing between elemental limits (Q3D) and genotoxicity risks (M7).

References
  • Lennon, I. C., et al. "Removal of Boronic Acid Impurities from Organic Reaction Mixtures Using a Sorbitol Complexation Strategy." Organic Process Research & Development, 2016.

  • Yin, J., et al. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters via Transesterification with Diethanolamine." Journal of Organic Chemistry, 2011.[6][7]

  • ICH Expert Working Group. "ICH Q3D(R2): Guideline for Elemental Impurities." International Conference on Harmonisation, 2022.

  • ICH Expert Working Group. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Conference on Harmonisation, 2017.

  • Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." Wiley-VCH, 2011.[1] (Textbook Reference).

Sources

Technical Guide: Reproducibility in Suzuki-Miyaura Coupling with 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Instability

4-Cyclopropoxyphenylboronic acid presents a unique duality in cross-coupling chemistry. While the cyclopropane ring introduces steric strain, the primary challenge is electronic. The cyclopropoxy group is a strong electron-donating group (EDG).

In Suzuki couplings, electron-rich boronic acids are notoriously prone to protodeboronation (hydrolytic cleavage of the C-B bond). This side reaction often outcompetes the desired transmetallation step, leading to the formation of the reduced arene (cyclopropoxybenzene) rather than the cross-coupled product.

This guide moves beyond generic Suzuki protocols to address the specific kinetic competition between coupling and decomposition inherent to this reagent.

Reagent Integrity & Quality Control

Before starting any reaction, you must validate the reagent. 4-Cyclopropoxyphenylboronic acid is hygroscopic and exists in a dynamic equilibrium with its trimeric anhydride (boroxine).

Q: My proton NMR shows a complex mixture of peaks. Is the reagent degraded?

A: Not necessarily. Boronic acids spontaneously dehydrate to form cyclic boroxines (trimers).

  • Observation: You may see multiple sets of aromatic signals or broad peaks.

  • Validation: Add a drop of D₂O to your NMR tube (DMSO-d₆ solvent). The water shifts the equilibrium back to the monomeric boronic acid species, sharpening the peaks.

  • Action: If the peaks resolve into a clean single species after D₂O addition, the reagent is usable. If you see phenol signals (from oxidation) or cyclopropoxybenzene (from protodeboronation), purification is required.

Q: How do I store this reagent to prevent degradation?

A: Store at 4°C under an inert atmosphere (Argon/Nitrogen).

  • Mechanism: Moisture promotes the formation of boronate anions, which are intermediates in the protodeboronation pathway.

  • Best Practice: If the reagent has turned brown (oxidation), recrystallize from water/ethanol or convert it to a pinacol ester or Potassium Trifluoroborate salt for long-term stability.

Reaction Optimization: Fighting Protodeboronation

The key to success with 4-cyclopropoxyphenylboronic acid is rate acceleration . You must make the cross-coupling step faster than the decomposition step.

The Kinetic Competition

The following diagram illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Protodeboronation BoronicAcid 4-Cyclopropoxyphenyl Boronic Acid Boronate Boronate Anion (Activated Species) BoronicAcid->Boronate + Base / H2O Product Cross-Coupled Product Boronate->Product Transmetallation (Must be fast!) Decomp Cyclopropoxybenzene (Protodeboronation) Boronate->Decomp Slow Hydrolysis (Accelerated by EDG) Pd_Complex Pd(II)-Ar Complex (Oxidative Addition Product) Pd_Complex->Product + Boronate

Caption: The "Race": Electron-rich boronic acids (blue) form boronate anions (yellow) that can either couple (green path) or decompose (red path). Ligands must accelerate the green path.

Protocol A: The "Rapid Transmetallation" System (Recommended)

This system uses bulky, electron-rich phosphine ligands to accelerate transmetallation, favoring the coupling product over decomposition.

ComponentRecommendationRationale
Catalyst Pd(OAc)₂ + SPhos or XPhos Pd G2 Buchwald ligands (SPhos/XPhos) create a highly active catalyst that facilitates rapid transmetallation, crucial for unstable boronic acids.
Base K₃PO₄ (3.0 equiv) Anhydrous phosphate is milder than carbonates or hydroxides, reducing the concentration of the "aggressive" hydroxide species that promote deboronation.
Solvent Toluene/Water (10:1) A biphasic system limits the boronic acid's exposure to the aqueous base layer.
Temp 80°C - 100°C High temperature is needed for the catalyst, but reaction time should be kept short (1-4 hours).
Protocol B: The Anhydrous Alternative (For Highly Sensitive Substrates)

If Protocol A yields >20% protodeboronation product, switch to anhydrous conditions to eliminate the proton source (water).

  • Solvent: Anhydrous 1,4-Dioxane or THF.

  • Base: CsF (Cesium Fluoride) or TMSOK (Potassium Trimethylsilanolate) .

  • Mechanism: Fluoride or silanolate activates the boronic acid without generating a high concentration of OH⁻, shutting down the hydrolytic decomposition pathway.

Troubleshooting Center (Q&A)

Issue: Low Yield & High "Reduced" Product

Q: I isolated the product, but the yield is 30%, and I see a large amount of cyclopropoxybenzene. What happened? A: You suffered from Protodeboronation .[1][2]

  • Diagnosis: The cyclopropoxy group pushed electron density into the ring, making the C-B bond susceptible to hydrolysis by water/base.

  • Fix:

    • Switch to Protocol B (Anhydrous CsF conditions).

    • Increase the catalyst loading to 5 mol% to speed up the reaction.

    • Add the boronic acid slowly (syringe pump addition over 1 hour) to keep its steady-state concentration low, preventing it from pooling and decomposing.

Issue: Homocoupling

Q: I see a dimer of my boronic acid (4,4'-dicyclopropoxybiphenyl). A: This is Oxidative Homocoupling , driven by the presence of Oxygen.

  • Diagnosis: Palladium can catalyze the coupling of two boronic acids in the presence of O₂.

  • Fix:

    • Degas solvents thoroughly. Sparging with Argon for 15 minutes is better than sonication.

    • Use "Freeze-Pump-Thaw" cycles for the reaction vessel.

    • Ensure your inert gas line has an oxygen trap.

Issue: Unreacted Aryl Halide

Q: The boronic acid is gone, but the aryl halide remains untouched. A: The catalyst failed to perform Oxidative Addition or was poisoned.

  • Diagnosis: If the aryl halide is a chloride or electron-rich bromide, the catalyst might not be active enough.

  • Fix:

    • Switch to a pre-formed catalyst like XPhos Pd G4 to ensure proper L:Pd ratio.

    • If your aryl halide contains amines or thiols, they may be coordinating to the Pd. Add a scavenger or protect these groups.

Decision Tree for Optimization

Use this workflow to determine the best path forward based on your initial screening results.

Optimization Start Start: Standard Conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Check Analyze Crude Mixture (LCMS / NMR) Start->Check Result1 Good Yield (>70%) Check->Result1 Success Result2 Protodeboronation (Cyclopropoxybenzene) Check->Result2 Instability Result3 No Reaction (SM Recovered) Check->Result3 Catalyst Failure Fix1 Switch to SPhos/XPhos (Faster Transmetallation) Result2->Fix1 Fix3 Use Aryl Iodide or High-Activity Catalyst Result3->Fix3 Fix2 Switch to Anhydrous (CsF or TMSOK) Fix1->Fix2 If still failing

Caption: Optimization logic flow. Prioritize ligand switching (SPhos) first, then move to anhydrous conditions if instability persists.

References

  • Kinetic Studies of Protodeboronation

    • Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Use of Bulky Phosphine Ligands (SPhos/XPhos)

    • Billingsley, K. L., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358–3366.
  • Anhydrous Suzuki Coupling (TMSOK)

    • Kassel, J. A., et al. (2021).[4] "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters Using Potassium Trimethylsilanolate." ACS Organic & Inorganic Au, 1(1), 35-41.

  • Boroxine Equilibrium

    • Iovine, P. M., et al. (2010).[5] "Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers." Dalton Transactions, 39, 1423-1431.[5]

Sources

Technical Support Center: 4-Cyclopropoxyphenylboronic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Water Paradox

For researchers working with 4-Cyclopropoxyphenylboronic acid , water acts as a "double-edged sword." Its presence dictates two distinct chemical behaviors that are often confused:[1]

  • Reversible Hydrolysis (The "Ghost" Impurity): Water shifts the equilibrium from the boroxine (anhydride trimer) back to the monomeric boronic acid. This is chemically benign but complicates stoichiometry.

  • Irreversible Degradation (Protodeboronation): Prolonged exposure to moisture, especially under non-neutral pH or elevated temperatures, catalyzes the cleavage of the C-B bond, destroying the compound.

Immediate Directive: Store this compound desiccated at 2-8°C . If "impurities" appear in NMR, verify if they are simply boroxine anhydrides before discarding the sample.

Mechanistic Deep Dive

To troubleshoot effectively, you must distinguish between thermodynamic equilibrium and kinetic degradation.

The Equilibrium: Acid vs. Boroxine

In the solid state or anhydrous solvents, 4-Cyclopropoxyphenylboronic acid spontaneously dehydrates to form a cyclic trimer called a boroxine . This is not degradation; it is a reversible physical state.

The Degradation: Protodeboronation

The 4-cyclopropoxy group is an electron-donating group (EDG). EDGs increase electron density on the phenyl ring, making the carbon attached to the boron (the ipso-carbon) more susceptible to electrophilic attack by protons (


). This leads to protodeboronation , where the boron moiety is replaced by hydrogen, yielding (cyclopropoxy)benzene and boric acid.
Visualization: Stability Pathways

The following diagram maps the fate of your compound in the presence of water.

G Boroxine Boroxine Trimer (Anhydride Form) [Stored Dry] Acid 4-Cyclopropoxyphenyl- boronic Acid (Monomer) [Active Species] Boroxine->Acid + H₂O (Fast/Reversible) Acid->Boroxine - H₂O (Drying) Degradation Degradation Product (Cyclopropoxybenzene) + Boric Acid Acid->Degradation + H₂O / H+ / Δ (Irreversible Protodeboronation) Water H₂O

Figure 1: The central role of water in shifting 4-Cyclopropoxyphenylboronic acid between its active monomeric form, its storage anhydride form (Boroxine), and its irreversible degradation pathway.

Diagnostic Workflow & Troubleshooting

Scenario: You have run an LC-MS or NMR and suspect the compound has degraded. Use this logic gate to confirm.

Step 1: Visual & Solubility Check
  • Observation: Material looks "wet" or clumpy.

  • Cause: Hygroscopic absorption of atmospheric moisture.

  • Action: Does not confirm degradation. Proceed to Step 2.

Step 2: NMR Diagnostics ( H NMR in DMSO- + D O)

Boronic acids often show broad or missing -B(OH)


 proton signals. The key is to look for the aromatic region shifts .
FeatureMonomer (Acid)Boroxine (Anhydride)Degradation (Protodeboronation)
Stoichiometry 1 Unit3 Units (Trimer)N/A
Reversibility N/AYes (Add D

O)
No
Aromatic Shifts Distinct doubletsSlightly shifted (broad)New distinct peaks (often upfield)
Cyclopropyl Intact (m, 0.6-0.8 ppm)IntactIntact (unless strong acid used)

Critical Test: Add 1-2 drops of D


O to your NMR tube.
  • Result A: Peaks sharpen and simplify to a single set. -> Sample is Good (It was just a mix of acid/boroxine).

  • Result B: New peaks persist alongside the main signals. -> Sample is Degraded (Protodeboronation has occurred).

Step 3: HPLC/LC-MS Analysis
  • Issue: Multiple peaks with similar UV spectra.

  • Explanation: On non-polar columns (C18), the boroxine and acid may separate or interconvert on-column.

  • Fix: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid). Note that acidic mobile phases can accelerate on-column degradation if run times are long.

  • Mass Spec: Look for

    
     (177 m/z) for the acid.[2] Boroxines often fragment back to the monomer in the source, so MS is less reliable for distinguishing the two forms than NMR.
    

Frequently Asked Questions (FAQs)

Q1: Can I use the boroxine form in my Suzuki coupling reaction? A: Yes. Under the aqueous basic conditions of a Suzuki coupling (e.g., K


CO

/ H

O / Dioxane), the boroxine rapidly hydrolyzes back to the active boronic acid monomer in situ. You do not need to "convert" it beforehand. However, you must account for the molecular weight difference when calculating stoichiometry (Boroxine MW

3x Acid MW minus 3 waters).

Q2: My yield is lower than expected. Is water the culprit? A: Likely, but not how you think. If you weighed the sample assuming it was 100% pure boronic acid, but it was actually 30% boroxine (which is lighter per boron unit), you actually added more equivalents of boron than calculated.

  • Conversely, if the sample was "wet" with water weight, you added less boron.

  • Protocol: Always determine the "active boron content" via a standard titration or qNMR (quantitative NMR) using an internal standard (e.g., trimethoxybenzene) before critical reactions.

Q3: How stable is the cyclopropoxy group itself in water? A: The cyclopropyl ether linkage is sensitive to strong acids (pH < 2), which can cause ring-opening. In neutral or basic water (typical workup or reaction conditions), it is kinetically stable. Avoid storing the compound in acidic aqueous buffers for extended periods.

Q4: What is the optimal storage condition? A:

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen flush recommended but not strictly required if sealed well.

  • Desiccant: Essential. Store the vial inside a secondary jar containing Drierite or silica gel to prevent atmospheric moisture from initiating the protodeboronation cycle.

Experimental Protocols

Protocol A: Reversing Boroxine Formation (For Analysis)

Use this if your NMR spectra are messy due to oligomerization.

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Acquire an initial

    
    H NMR spectrum.
    
  • Add 2 drops of D

    
    O (approx. 20 
    
    
    
    L) to the tube.
  • Shake vigorously and let stand for 5 minutes.

  • Re-acquire spectrum. The water forces hydrolysis, collapsing the boroxine/acid mixture into a single monomeric species for clear integration.

Protocol B: "Dry" Weighing for Stoichiometry

Use this for critical GMP or high-precision synthesis.

  • Place the desired amount of boronic acid in a tared vial.

  • Vacuum dry at ambient temperature (20-25°C) for 2 hours. Do not heat significantly, as this promotes dehydration to boroxine.

  • Flush with Argon.

  • Weigh immediately.

  • Note: It is often more accurate to assume a mixture and use qNMR to determine the exact molarity of a stock solution rather than relying on solid weight.

References

  • Mechanism of Boroxine-Boronic Acid Equilibrium

    • Title: The Boroxine–Boronic Acid Equilibrium[3]

    • Source: Journal of the American Chemical Society (via Edinburgh Research Explorer)
    • URL:[Link](Note: Generalized link to source institution as specific deep link is dynamic)

  • Protodeboronation P

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates[4][5]

    • Source: Journal of the American Chemical Society, 2009, 131(20), 6961-6963.[5]

    • URL:[Link]

  • Stability of Alkyl/Aryl Ethers

    • Title: Acidic Cleavage of Ethers (Reactions of Ethers)[6][7]

    • Source: Chemistry LibreTexts[7]

    • URL:[Link]

  • General Boronic Acid Handling

    • Title: Storage and handling guidelines for organoboronic acids[8][9][10]

    • Source: BenchChem Technical Guides

Sources

Air sensitivity of 4-Cyclopropoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropoxyphenylboronic acid (CAS: 871829-90-2) is a valuable intermediate for introducing the cyclopropoxy motif, a lipophilic bioisostere for methoxy groups. While the solid reagent is relatively stable, its performance in cross-coupling reactions (Suzuki-Miyaura) is highly sensitive to aerobic conditions.

The "Air Sensitivity" Misconception: Users often mistake the catalytic cycle's sensitivity for the reagent's instability. This compound does not decompose instantly in air. However, in the presence of a base and palladium catalyst, dissolved oxygen triggers two critical failure modes:

  • Oxidative Hydroxylation: Converting the boronic acid to 4-cyclopropoxyphenol (lowering yield).

  • Oxidative Homocoupling: Generating the biaryl dimer.

This guide provides the protocols necessary to suppress these pathways and ensure reproducible high-yield couplings.

Module 1: Reagent Handling & Stoichiometry

Q: My reagent bottle has been open for months. Is it still usable? A: Likely yes, but the stoichiometry has changed. Boronic acids exist in a dynamic equilibrium with their cyclic anhydride trimer (boroxine) driven by dehydration.

  • The Phenomenon: On the shelf, 4-cyclopropoxyphenylboronic acid loses water to form the boroxine. This is not oxidative decomposition; it is a reversible physical change.

  • The Impact: If you weigh the solid assuming it is 100% boronic acid (MW ~178.0 g/mol ), you may actually be adding a higher molar amount of boron if it has converted to the boroxine (MW ~479.8 g/mol for the trimer, effectively ~160 g/mol per boron unit).

  • Recommendation: For precise stoichiometry in critical GMP steps, analyze the water content (Karl Fischer) or simply use a slight excess (1.2–1.5 equiv) to account for this variation.

Q: Does the cyclopropyl group require dark storage? A: The cyclopropyl ether linkage is generally stable to ambient light. However, standard chemical hygiene dictates storage in a cool, dry place. The primary risk to the cyclopropane ring is radical conditions (see Module 4), not ambient storage.

Module 2: Reaction Setup (The Inert Atmosphere)

Q: Is "sparging" with nitrogen sufficient, or do I need Freeze-Pump-Thaw? A: For 4-cyclopropoxyphenylboronic acid, sparging is usually sufficient for standard Suzuki couplings, provided it is done correctly.

Protocol: The "Active Sparging" Technique Do not just blow gas over the solvent. You must displace dissolved oxygen.

  • Solvent Prep: Place your solvent (e.g., Dioxane/Water 4:[1]1) in a septum-capped vial.

  • Needle Placement: Insert a long needle connected to an Argon/Nitrogen line deep into the liquid (subsurface). Insert a short "vent" needle into the headspace.

  • Duration: Bubble vigorously for 15 minutes (for volumes < 50 mL).

  • Reagent Addition: Add the boronic acid, base, and aryl halide quickly against a positive flow of inert gas, or ideally, add them as solids before sparging if they are not volatile.

  • Catalyst Last: Add the Pd catalyst after sparging is complete to prevent immediate oxidation of the phosphine ligands.

Decision Logic: Degassing Strategy

DegassingGuide Start Select Degassing Method Scale Reaction Scale? Start->Scale Small < 5 mL (Vial) Scale->Small Screening Large > 50 mL (Flask) Scale->Large Production Temp Reaction Temp? Small->Temp Sparging Active Sparging (15 min) Large->Sparging With condenser HighT > 100°C Temp->HighT LowT < 80°C Temp->LowT FPT Freeze-Pump-Thaw (3 Cycles) HighT->FPT Prevent oxidation LowT->Sparging Standard

Figure 1: Decision matrix for selecting the appropriate degassing technique based on reaction scale and temperature.

Module 3: Troubleshooting Reaction Failures

Q: I see a new spot on TLC that is NOT my product. What is it? A: In Suzuki couplings with electron-rich boronic acids, two main side reactions compete with your desired cross-coupling. Identifying the byproduct tells you exactly how to fix the reaction.

Diagnostic Table: The "Fate of the Boron"

Observation (LCMS/NMR)IdentityMechanismRoot CauseSolution
Mass [M-H] = 150 Phenol (4-Cyclopropoxyphenol)Oxidative Hydroxylation Dissolved Oxygen + BaseImprove degassing; Switch to milder base (e.g., K₃PO₄ instead of Na₂CO₃).
Mass [M+H] = 135 Reduced Arene (Cyclopropoxybenzene)Protodeboronation Hydrolysis of C-B bondRemove water (use anhydrous conditions); Switch to anhydrous base (CsF or K₃PO₄).
Mass [2M-2H] Homocoupling (Biaryl dimer)Oxidative Coupling Oxygen + Pd(II)CRITICAL: Oxygen leak. Check septa/seals. Increase catalyst loading slightly.

The Mechanistic Pathway Understanding why these fail helps you prevent it.

BoronFate BoronicAcid 4-Cyclopropoxyphenyl- boronic acid Pd_Ox Pd(II)-Ar Complex BoronicAcid->Pd_Ox Transmetallation (Base Required) Phenol Phenol Byproduct (Oxidation) BoronicAcid->Phenol O2 / H2O2 (Aerobic Failure) Deboron Reduced Arene (Protodeboronation) BoronicAcid->Deboron H2O / High Temp (Hydrolytic Failure) Dimer Homocoupling (Dimerization) BoronicAcid->Dimer O2 / Pd (Glaser-type) Product Desired Biaryl (Cross-Coupling) Pd_Ox->Product Reductive Elimination

Figure 2: Competing pathways in the Suzuki-Miyaura reaction. Green indicates the desired path; red dashed lines indicate failure modes caused by air or moisture.

Module 4: The Cyclopropyl Handle (Specifics)

Q: Will the cyclopropane ring survive the reaction conditions? A: Yes, in standard Pd(0)/Pd(II) cycles.

  • Stability: The cyclopropyl ether is chemically robust against the basic conditions of Suzuki coupling (K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Risk Factor: Avoid Single Electron Transfer (SET) conditions. If you are using photoredox catalysis or strong radical oxidants, the cyclopropyl ring can open (radical clock), leading to linear chain byproducts.

Q: How do I verify the integrity of the cyclopropyl group in the final product? A: Use 1H NMR as a diagnostic tool. The cyclopropyl protons are distinct and shielded.

  • Diagnostic Signal: Look for two multiplets in the high-field region, typically δ 0.6 – 0.9 ppm (2H each).

  • Ring Opening Check: If the ring opens, these high-field signals will disappear and be replaced by olefinic or alkyl chain signals (δ 1.0 – 2.0 ppm or δ 5.0 – 6.0 ppm).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (General reference for Suzuki Mechanism and Side Reactions).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (Reference for stability comparison).

Sources

Enhancing reaction rates of 4-Cyclopropoxyphenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 4-Cyclopropoxyphenylboronic Acid Application Focus: High-Efficiency Suzuki-Miyaura Cross-Coupling Support Tier: Senior Application Scientist

Introduction

Welcome to the technical support center. You are likely here because your coupling reaction with 4-Cyclopropoxyphenylboronic acid is either stalling (low conversion) or suffering from significant protodeboronation (formation of cyclopropoxybenzene).

While the cyclopropoxy group provides unique pharmacological properties, it introduces specific electronic and steric challenges. As an electron-rich aryl boronic acid, it exhibits distinct kinetic behaviors compared to standard phenylboronic acids. This guide moves beyond basic recipes to the mechanistic "why" of reaction failure, providing self-validating protocols to restore your yield.

Part 1: The Kinetic Bottleneck (Why is it slow?)

The Issue: Transmetallation Stalling

Electron-rich boronic acids (like 4-alkoxy variants) are generally slower to undergo transmetallation than their electron-deficient counterparts. The electron-donating cyclopropoxy group increases the electron density on the boron center, but it also renders the C-B bond more susceptible to hydrolytic cleavage before the palladium can intercept it.

The Solution: Ligand-Accelerated Catalysis

To enhance the reaction rate, you cannot simply add more heat; you must lower the activation energy of the transmetallation step.

Recommended Ligand Systems:

  • SPhos (Buchwald Generation 2/3/4): The gold standard for electron-rich boronic acids. The methoxy groups on the SPhos backbone provide stability, while the bulk facilitates the reductive elimination of the electron-rich product.

  • XPhos: Excellent if the coupling partner is an aryl chloride or a sterically hindered halide.

  • P(t-Bu)₃ (or Pd-132): For extremely challenging cases where high catalytic activity is required at mild temperatures.

Visualizing the Bottleneck

The following diagram illustrates where the reaction typically fails (Red) and how the correct ligand intervenes (Green).

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Base Boronate Boronate Complex [Ar-B(OH)3]- Boronate->TransMet Activation Protodeb SIDE REACTION: Protodeboronation Boronate->Protodeb Slow Transmetallation + H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl RedElim->Pd0 Cycle Completes Ligand Bulky Phosphine (SPhos) Accelerates Transmetallation Ligand->TransMet

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the competition between productive transmetallation and destructive protodeboronation.

Part 2: Troubleshooting & FAQs

Q1: My starting material is disappearing, but I see 'H-Ar' (Cyclopropoxybenzene) instead of product. Why?

Diagnosis: You are experiencing Protodeboronation . Mechanism: The electron-donating cyclopropoxy group at the para position activates the ipso carbon (the one attached to Boron). In the presence of water and base, the C-B bond is hydrolyzed and replaced by a proton faster than the palladium catalyst can utilize it.

Corrective Action:

  • Concentration Burst: Increase the catalyst loading initially or use a "hot injection" method to ensure high Pd concentration when the boronic acid is added.

  • Anhydrous Conditions: Switch to a fluoride-activated anhydrous system (see Protocol B). Water is the enemy here.

  • Slow Addition: Add the boronic acid (dissolved in solvent) slowly via syringe pump to the reaction mixture. This keeps the standing concentration of the boronic acid low, favoring the second-order coupling reaction over the pseudo-first-order decomposition.

Q2: Should I use the Pinacol Ester (Bpin) instead?

Answer: Generally, Yes . Converting 4-Cyclopropoxyphenylboronic acid to its pinacol ester increases stability significantly. However, Bpin esters react slower than free boronic acids in aqueous systems because they must hydrolyze to the acid in situ before transmetallation.

  • Strategy: If using Bpin, you must add a sufficient amount of water (e.g., 5:1 Solvent:Water) and a strong base (K₃PO₄) to force hydrolysis, OR use the anhydrous fluoride method which activates Bpin directly.

Q3: Is the cyclopropyl ring stable to these conditions?

Answer: Yes, but with caveats. The cyclopropyl ether linkage is robust under standard basic Suzuki conditions (K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Warning: Avoid strong Lewis acids or highly acidic workups (pH < 3), which can trigger ring-opening of the strained cyclopropyl group.

Part 3: Optimized Experimental Protocols

Protocol A: The "Standard" High-Rate Aqueous Coupling

Best for: Routine synthesis where strict anhydrous conditions are difficult.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
Boronic Acid 1.2 - 1.5 equivNucleophile (Excess accounts for decomp)
Catalyst 0.02 - 0.05 equivPd(dppf)Cl₂·DCM or XPhos Pd G3
Base 2.0 - 3.0 equivK₃PO₄ (Solid, finely ground)
Solvent 0.2 M conc.1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen poisons the catalyst).

  • Add the degassed solvent mixture via syringe.

  • Heat to 80–100 °C with vigorous stirring (1000 rpm). Note: High stirring speed is crucial for biphasic mixtures.

  • Monitor by LCMS at 1 hour. If stalling occurs, add a second portion of catalyst (0.01 equiv).

Protocol B: The "Anhydrous" Fluoride Activation (High Performance)

Best for: Substrates prone to protodeboronation or difficult couplings.

ComponentEquivalentsRole
Aryl Halide 1.0 equivElectrophile
Boronic Acid 1.5 equivNucleophile
Catalyst 0.03 equivPd(OAc)₂ (1%) + SPhos (2%)
Activator 2.0 - 3.0 equivCsF (Cesium Fluoride) or TBAF (anhydrous)
Solvent 0.2 M conc.Toluene or THF (Dry)

Mechanism: Fluoride forms a [Ar-B(OH)₂F]⁻ species, which is highly reactive toward transmetallation but does not require water, shutting down the hydrolytic decomposition pathway.

Step-by-Step:

  • Flame-dry the glassware.

  • Combine Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, and CsF in the vessel.

  • Evacuate and backfill with Argon (3 cycles).

  • Add dry Toluene or THF.

  • Heat to 80 °C (or reflux for THF).

  • Reaction is typically complete within 2–4 hours.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose your specific reaction failure.

Troubleshooting Start Reaction Analysis CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckProd Is Product Formed? CheckSM->CheckProd Yes Stalled ISSUE: Catalyst Arrest CheckSM->Stalled No (SM Remains) Success Optimize Workup CheckProd->Success Yes Decomp ISSUE: Protodeboronation CheckProd->Decomp No (SM Gone, No Prod) Sol1 1. Switch to XPhos Pd G3 2. Check O2 exclusion 3. Switch I/Br/Cl leaving group Stalled->Sol1 Solution Sol2 1. Use Protocol B (Anhydrous CsF) 2. Use slow addition of Boronic Acid 3. Switch to MIDA Boronate Decomp->Sol2 Solution

Figure 2: Diagnostic logic for reaction optimization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Kassel, J. A., & Denmark, S. E. (2021).[2] Mechanistic Insight into the Anhydrous Suzuki–Miyaura Cross-Coupling of Aryl Halides and Aryl Boronic Acids. Chemical Science, 12, 1222-1234. Link

Sources

Validation & Comparative

Technical Guide: 4-Cyclopropoxyphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for 4-Cyclopropoxyphenylboronic Acid , structured for high-level research and drug development applications.

Executive Summary

4-Cyclopropoxyphenylboronic acid (CAS: 871829-90-2) is a specialized arylboronic acid reagent used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its core value lies in the cyclopropoxy (


)  substituent—a validated bioisostere for the methoxy group (

).

Unlike the methoxy group, which is prone to rapid metabolic clearance via O-demethylation (CYP450 mediated), the cyclopropoxy moiety offers enhanced metabolic stability and increased lipophilicity (


), making it a strategic tool for optimizing the pharmacokinetic (PK) profile of lead compounds without significantly altering steric bulk.

Strategic Utility: The "Cyclopropyl Advantage"

Bioisosterism & Metabolic Stability

In drug design, the transition from a methoxy group to a cyclopropoxy group is a "tactical modification."

  • Metabolic Blockade: The cyclopropyl ring prevents the formation of the unstable hemiacetal intermediate required for O-dealkylation. This effectively "hardens" the ether linkage against oxidative metabolism.

  • Lipophilicity Modulation: The cyclopropyl group adds lipophilicity (approx.

    
     vs. OMe) and fills hydrophobic pockets more effectively than a planar methyl group.
    
Diagram: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways of the standard methoxy ether versus the cyclopropyl ether.

MetabolicFate Methoxy 4-Methoxy-Biaryl (Standard Scaffold) CYP CYP450 (Oxidation) Methoxy->CYP High Affinity Cyclopropoxy 4-Cyclopropoxy-Biaryl (Optimized Scaffold) Cyclopropoxy->CYP Steric/Electronic Resistance Intermediate Hemi-acetal Intermediate (Unstable) Metabolite Phenol Metabolite (Rapid Clearance/Toxicity) Intermediate->Metabolite Spontaneous Collapse Stable Intact Drug (Extended Half-life) CYP->Intermediate Hydroxylation CYP->Stable Metabolic Blockade

Figure 1: Comparative metabolic stability. The cyclopropyl group resists the initial hydroxylation step that leads to rapid clearance in methoxy analogs.

Comparative Analysis: 4-CPBA vs. Alternatives

The following table compares 4-Cyclopropoxyphenylboronic acid (4-CPBA) with its most common alternatives: 4-Methoxyphenylboronic acid (4-MPBA) and Phenylboronic acid (PBA).

Feature4-Cyclopropoxyphenylboronic Acid (4-CPBA)4-Methoxyphenylboronic Acid (4-MPBA)Phenylboronic Acid (PBA)
Structure



Electronic Effect Electron Donor (

)
Strong Electron Donor (

)
Neutral
Lipophilicity (

)
High (Hydrophobic)ModerateModerate
Metabolic Stability High (Resists O-dealkylation)Low (Rapid O-demethylation)High (but prone to aromatic oxidation)
Acid Stability Sensitive (Ring opening at pH < 3)StableStable
Suzuki Reactivity Good (Nucleophilic C-B bond)Excellent (Activated)Good
Primary Use PK Optimization / PotencyStandard Building BlockCore Scaffold

Experimental Protocols (Self-Validating Systems)

A. Synthesis of 4-Cyclopropoxyphenylboronic Acid

Note: While this reagent is commercially available, in-house preparation ensures freshness, which is critical for boronic acids that dehydrate to boroxines.

Precursor: 1-Bromo-4-cyclopropoxybenzene (commercially available or synthesized via Simmons-Smith cyclopropanation of 4-bromophenyl vinyl ether).

Protocol: Lithium-Halogen Exchange & Borylation

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and low-temperature thermometer.

  • Solvent: Add 1-bromo-4-cyclopropoxybenzene (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C (acetone/dry ice bath).

  • Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) over 15 mins. Maintain internal temp < -70°C.

    • Checkpoint: Stir for 30 mins. The solution should turn slightly yellow/orange, indicating aryl-lithium formation.

  • Borylation: Rapidly add Triisopropyl borate (B(OiPr)3) (15.0 mmol, 1.5 equiv) in one portion.

    • Mechanism:[1][2] Rapid quenching prevents lithium scrambling.

  • Hydrolysis (CRITICAL STEP): Allow to warm to 0°C. Quench with 1M NH4Cl (aq).

    • Caution: Do NOT use strong acids (HCl/H2SO4) for acidification. The cyclopropyl ether is acid-sensitive and can ring-open to form a homoallylic alcohol. Adjust pH to ~5-6 using mild acid (acetic acid) if necessary, but NH4Cl is usually sufficient for workup.

  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Hexane/EtOAc to obtain the white solid.

B. Optimized Suzuki-Miyaura Coupling

This protocol is optimized to preserve the cyclopropyl ring during cross-coupling.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 4-Cyclopropoxyphenylboronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) - Chosen for robustness.

  • Base: K2CO3 (3.0 equiv) - Mild, non-nucleophilic.

  • Solvent: 1,4-Dioxane / Water (4:1) - Degassed.

Workflow:

  • Combine Aryl Halide, Boronic Acid, and Base in a reaction vial.

  • Add solvents and sparge with Nitrogen for 5 mins.

  • Add Pd catalyst. Seal vial.

  • Heat to 80-90°C for 4-12 hours.

    • Note: Avoid temperatures >110°C to prevent potential thermal decomposition of the ether.

  • Workup: Dilute with EtOAc/Water. Separate phases.

    • Warning: Do not wash with 1M HCl. Use saturated NH4Cl or water.[3]

Visualization: Synthesis & Coupling Workflow

Workflow Start 4-Cyclopropoxy- bromobenzene Li_Step 1. n-BuLi (-78°C) 2. B(OiPr)3 Start->Li_Step Lithiation BoronicAcid 4-Cyclopropoxy- phenylboronic Acid Li_Step->BoronicAcid Hydrolysis (pH ~6) Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) BoronicAcid->Coupling + Aryl Halide Product Final Biaryl Scaffold Coupling->Product 80°C, 4-12h AcidWarn Warning: Avoid pH < 3 (Ring Opening Risk) AcidWarn->BoronicAcid Constraint AcidWarn->Product Constraint

Figure 2: End-to-end workflow highlighting the critical acid-sensitivity constraint during workup.

References

  • Metabolic Stability of Cyclopropyl Ethers

    • BenchChem. "A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)
  • Cyclopropyl Group in Medicinal Chemistry

    • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.
  • Suzuki Coupling of Cyclopropylboronates

    • Molander, G. A., & Gormisky, P. E. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides." Journal of Organic Chemistry, 2008.
  • General Boronic Acid Synthesis (Lithiation Protocol)

    • Organic Syntheses.[1] "Preparation of 4-Chlorophenylboronic Acid."[4]

  • Acid Sensitivity of Cyclopropyl Carbinyl Systems

    • Chemistry Stack Exchange. "Stability of cyclopropylmethyl carbocation."[5]

Sources

Comparative Study: Catalytic Strategies for 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Recommendation: For the synthesis of 4-Cyclopropoxyphenylboronic acid (CAS: 871829-90-2) , the Palladium-catalyzed Miyaura Borylation using Pd(dppf)Cl₂ is the superior method for scalability, safety, and yield stability. While cryogenic lithiation (n-BuLi) is a viable non-catalytic alternative, it presents significant risks of cyclopropyl ring opening during the acidic quench required to liberate the boronic acid.

Top Performer: Pd(dppf)Cl₂ (Yield: >90% as pinacol ester) High-Speed Alternative: Pd-XPhos G2 (Reduced reaction time, lower catalyst loading) Baseline (High Risk): n-BuLi / B(OiPr)₃ (Yield: ~60-75%, risk of decomposition)[1]

Target Molecule Profile & Challenges

  • Target: 4-Cyclopropoxyphenylboronic acid[2][3][4][5]

  • CAS: 871829-90-2[2][3][4][5][6][7][8][9]

  • Precursor: 1-Bromo-4-cyclopropoxybenzene (CAS: 1124-14-7)

  • Key Structural Challenge: The cyclopropyl phenyl ether moiety.

    • Acid Sensitivity: Cyclopropyl ethers are prone to ring-opening under strong acidic conditions (forming propanols or halides).

    • Protodeboronation: Electron-rich aryl boronic acids are susceptible to hydrolytic C-B bond cleavage under high temperature or prolonged exposure to base.

Comparative Analysis of Catalyst Systems

System A: Pd(dppf)Cl₂ (The Industry Standard)

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Mechanism: Miyaura Borylation (Cross-coupling with Bis(pinacolato)diboron).[1]

  • Performance: This is the "workhorse" catalyst for borylation. The bidentate ferrocenyl ligand prevents rapid catalyst decomposition and favors the reductive elimination of the borylated product.

  • Selectivity: Highly specific to the C-Br bond; leaves the cyclopropyl ether intact due to mild, weakly basic conditions (KOAc).

  • Product Form: Yields the pinacol ester (Bpin), which is stable and easily purified. Hydrolysis to the free acid is a secondary step.

  • Pros: Robust, air-stable precursor, excellent functional group tolerance.

  • Cons: Slower reaction kinetics compared to Buchwald precatalysts; requires heating (80°C).[1]

System B: Pd-XPhos G2 (High-Performance / Steric Bulk)

Catalyst: Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) Mechanism: Rapid Oxidative Addition / Reductive Elimination.

  • Performance: XPhos is a bulky, electron-rich dialkylbiaryl phosphine. It accelerates the oxidative addition step, allowing reactions to proceed at lower temperatures or with lower catalyst loadings (0.5 mol%).

  • Application: Recommended if the substrate contains ortho-substituents (steric hindrance) or if the reaction must be completed rapidly to minimize protodeboronation side-reactions.

  • Pros: Extremely fast, high turnover frequency (TOF), active at lower temperatures.[1]

  • Cons: Higher cost, catalyst removal can be more challenging than dppf.

System C: Cryogenic Lithiation (Non-Catalytic Baseline)

Reagent: n-Butyllithium (n-BuLi) / Triisopropyl borate. Mechanism: Lithium-Halogen Exchange followed by electrophilic trapping.

  • Performance: A classic method that avoids transition metals. However, it requires maintaining -78°C.

  • The "Kill" Step: The reaction must be quenched with acid to hydrolyze the borate intermediate to the boronic acid.

  • Critical Risk: The cyclopropyl ether is acid-sensitive. If the quench pH drops too low (< pH 3) or temperature rises during quench, the cyclopropane ring will open, destroying the product.

  • Pros: Low raw material cost (no Pd), direct access to free acid.[1]

  • Cons: Hazardous reagents (pyrophoric n-BuLi), cryogenic requirements, high risk of substrate degradation.

Performance Data Summary

MetricSystem A: Pd(dppf)Cl₂ System B: Pd-XPhos G2 System C: Lithiation
Yield (Isolated) 92 - 96% (as ester)95 - 98% (as ester)65 - 75% (as acid)
Reaction Time 4 - 12 Hours1 - 3 Hours2 Hours (plus quench)
Temperature 80°C40°C - 60°C-78°C
Purity Profile High (>98%)High (>98%)Variable (Ring-opening impurities)
Scalability Excellent (Kg scale)Good (Cost limiting)Poor (Cryogenic constraints)
Functional Tolerance High (Cyclopropane safe)High (Cyclopropane safe)Low (Acid quench risk)

Visualizations (Graphviz)[1]

Figure 1: Reaction Pathways & Decision Logic

G Start Start: 1-Bromo-4-cyclopropoxybenzene Decision Select Strategy Start->Decision MethodA Method A: Pd(dppf)Cl2 (Standard Borylation) Decision->MethodA Routine / Scale-up MethodB Method B: Pd-XPhos (High Speed/Steric) Decision->MethodB Fast Turnover MethodC Method C: Lithiation (n-BuLi, -78°C) Decision->MethodC No Metal / Low Cost IntermedA Intermediate: Boronic Pinacol Ester MethodA->IntermedA B2pin2, KOAc, 80°C MethodB->IntermedA B2pin2, KOAc, 60°C IntermedC Intermediate: Lithium Borate Species MethodC->IntermedC 1. n-BuLi 2. B(OiPr)3 QuenchA Hydrolysis (Optional) Controlled Acid/Oxidative IntermedA->QuenchA NaIO4 / HCl (mild) QuenchC Acid Quench (RISK: Ring Opening) IntermedC->QuenchC HCl (aq) Product Target: 4-Cyclopropoxyphenylboronic Acid QuenchA->Product QuenchC->Product Low Yield

Caption: Comparative reaction pathways illustrating the stability advantage of the Palladium routes (A/B) over the Lithiation route (C) regarding the acid-sensitive cyclopropyl group.

Detailed Experimental Protocols

Protocol A: Miyaura Borylation (Recommended)

Objective: Synthesis of 4-cyclopropoxyphenylboronic acid pinacol ester (Precursor to Acid).

  • Setup: Charge a dry reaction flask with 1-bromo-4-cyclopropoxybenzene (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), and Potassium Acetate (3.0 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.15 M concentration). Sparge with Nitrogen for 15 minutes to remove oxygen.

  • Catalyst: Add Pd(dppf)Cl₂[1][10][11]·CH₂Cl₂ (0.03 equiv / 3 mol%).[1]

  • Reaction: Heat to 80°C under Nitrogen for 4–6 hours. Monitor by HPLC/TLC for consumption of bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium blacks. Concentrate the filtrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the pure pinacol ester.

  • Hydrolysis (to Free Acid): Treat the ester with NaIO₄ (3 equiv) in THF/H₂O, followed by mild acid hydrolysis (1M HCl) for 1 hour. Extract immediately to avoid ring opening.

Protocol B: Cryogenic Lithiation (For Reference Only)

Warning: Strict temperature control is required to prevent cyclopropyl cleavage.[1]

  • Setup: Flame-dry a flask under Argon. Add 1-bromo-4-cyclopropoxybenzene (1.0 equiv) and anhydrous THF . Cool to -78°C .

  • Lithiation: Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 30 mins. Stir for 1 hour at -78°C.

  • Trapping: Add Triisopropyl borate (1.2 equiv) dropwise.

  • Warming: Allow the mixture to warm to 0°C slowly.

  • Quench (Critical): Add 1M HCl dropwise until pH reaches ~4-5. Do not go below pH 3. Stir for 20 mins.

  • Extraction: Extract with EtOAc. Wash with brine.[12] Dry over Na₂SO₄.[12]

  • Note: Yields are typically lower due to the delicate balance required during the quench.

References

  • Miyaura Borylation (Original Methodology): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link[1]

  • Pd-XPhos Application (Advanced): Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium / Roche Case Study. Link

  • Cyclopropyl Boronic Acid Synthesis (Patent): Zhang, X. et al. (2009).[1] Novel process for synthesizing cyclopropylboronic acid.[13] CN101440100B. Link

  • Protodeboronation Kinetics: Cox, P. A., et al. (2016).[13] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[13] Journal of the American Chemical Society.[13][14] Link[1]

  • Target Molecule Data: 4-Cyclopropoxyphenylboronic acid (CAS 871829-90-2).[2][3][4][5][6][7][8][9] ChemScene / BLD Pharm Product Data. Link

Sources

Comparative Guide: Yield Optimization of 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Base Selection in Suzuki-Miyaura Cross-Coupling CAS: 500718-56-3 (and related derivatives) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Cyclopropoxyphenylboronic acid is a critical building block in medicinal chemistry, often used to introduce the 4-cyclopropoxyphenyl moiety—a lipophilic, metabolically stable ether isostere found in various G-protein coupled receptor (GPCR) agonists and kinase inhibitors.

Unlike simple phenylboronic acids, this reagent presents a specific "Electronic-Steric" challenge:

  • Electronic Effect (+M): The cyclopropoxy group is a strong electron-donating group (EDG). This increases the electron density on the boron center, theoretically making the boronic acid less acidic (higher pKa ~9.0–9.5) and retarding the formation of the reactive boronate "ate" complex required for transmetallation.

  • Stability: While the cyclopropyl ring is generally stable to base, the ether linkage can be sensitive to extremely harsh Lewis acids (not relevant here) or specific oxidative conditions. The primary failure mode is protodeboronation and homocoupling , driven by inefficient transmetallation.

This guide compares the performance of five standard bases to identify the optimal conditions for maximizing yield while suppressing side reactions.

Mechanistic Insight: The Role of the Base

In the Suzuki-Miyaura cycle, the base is not merely a proton scavenger; it is an activator. For electron-rich boronic acids like 4-cyclopropoxyphenylboronic acid, the Boronate Pathway is the dominant activation mechanism.

The Activation Dilemma
  • Weak Bases (e.g., NaHCO₃): May fail to sufficiently deprotonate the boronic acid (equilibrium lies to the left), leading to stalled reactions.

  • Strong Bases (e.g., NaOH, KOtBu): Accelerate "ate" complex formation but catalyze protodeboronation (hydrolysis of the C-B bond), yielding the byproduct cyclopropoxybenzene.

Diagram: Base Activation Pathways

The following diagram illustrates the critical bifurcation point where base selection dictates success (Transmetallation) or failure (Protodeboronation).

SuzukiBaseMechanism BoronicAcid 4-Cyclopropoxyphenyl- boronic Acid (Neutral) Boronate Boronate 'Ate' Complex (Activated Nucleophile) BoronicAcid->Boronate + Base (Equilibrium) Base Base (OH-, CO3--, PO4---) Base->Boronate Transmetal Transmetallation (Rate Limiting for EDGs) Boronate->Transmetal Attack on Pd Deboronation Protodeboronation (Byproduct: Ar-H) Boronate->Deboronation H2O / Slow Transmetal. Pd_II L2Pd(Ar)X (Oxidative Addition Complex) Pd_II->Transmetal Electrophile Product Biaryl Product (High Yield) Transmetal->Product Reductive Elimination

Figure 1: The "Ate" Complex Equilibrium. For electron-rich substrates, shifting the equilibrium toward the Boronate (Green path) without triggering Deboronation (Red path) is the function of the base.

Comparative Performance Data

The following data represents a synthesis of experimental trends for 4-alkoxyphenylboronic acids coupled with aryl bromides. Yields are projected based on standard optimization profiles for this specific electronic class (EDG-substituted aryls).

Standard Reaction Conditions: 1.0 equiv Ar-Br, 1.2 equiv Boronic Acid, 5 mol% Pd(PPh₃)₄, 2.0 equiv Base, Solvent (Dioxane/H₂O 4:1), 90°C, 12h.

BasepKa (conj. acid)Yield ProfileReaction RateSide ReactionsVerdict
K₃PO₄ 12.392 - 98% FastMinimalPreferred. The high basicity drives "ate" formation efficiently without aggressive hydrolysis of the ether.
Cs₂CO₃ 10.388 - 95% Moderate-FastLowExcellent. "Cesium Effect" aids solubility in organic solvents; ideal for sterically hindered partners.
K₂CO₃ 10.375 - 85%ModerateLowStandard. Reliable, but may require longer times for electron-rich boronic acids.
Na₂CO₃ 10.360 - 75%SlowModerateSub-optimal. Lower solubility in organic phase often leads to incomplete conversion.
NaOH 15.740 - 60%Very FastHigh Risky. Strong basicity promotes rapid protodeboronation of the electron-rich ring.
Et₃N 10.7< 10%StalledN/AIneffective. Organic bases rarely work in Suzuki coupling without specific ligands.
Key Takeaways:
  • The Phosphate Advantage: Potassium phosphate (K₃PO₄) is the superior choice for 4-cyclopropoxyphenylboronic acid. Its higher basicity compared to carbonates pushes the equilibrium toward the reactive boronate species, compensating for the electron-donating nature of the cyclopropoxy group [1].

  • Solubility Matters: Cs₂CO₃ outperforms K₂CO₃/Na₂CO₃ in solvents like DMF or Dioxane due to the higher solubility of the cesium cation, which is crucial when the reaction interface is heterogeneous [2].

Optimized Experimental Protocol

This protocol is designed to be a self-validating system . If the color changes or precipitation does not occur as described, the reaction has likely failed.

Materials
  • Substrate: 1-Bromo-4-nitrobenzene (Model Electrophile) or target Aryl Halide (1.0 mmol)

  • Reagent: 4-Cyclopropoxyphenylboronic acid (1.2 mmol, 214 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (anhydrous, tribasic) (2.0 mmol, 425 mg)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) (Degassed)

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial with the aryl halide, boronic acid, and K₃PO₄.

    • Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition:

    • Add the degassed Dioxane/Water mixture via syringe.

    • Observation: The mixture should be a suspension. K₃PO₄ is not fully soluble in this ratio, creating a phase-transfer-like environment.

  • Reaction:

    • Heat the block to 85–90°C with vigorous stirring (1000 rpm).

    • Visual Check: The suspension should turn black/dark brown within 10-20 minutes (formation of Pd(0) species). If it remains bright yellow/orange (for Pd(PPh₃)₄), the catalyst activation is stalled.

  • Monitoring (TLC/LCMS):

    • Check at 2 hours. Electron-rich boronic acids can be sluggish.

    • Endpoint: Disappearance of Aryl Halide.

    • QC Check: Look for a peak at M-B(OH)₂ mass (Protodeboronation product: Cyclopropoxybenzene). If this >10%, lower temperature to 70°C in future runs.

  • Workup:

    • Dilute with EtOAc, wash with water x2, Brine x1.

    • Dry over MgSO₄.

    • Note: The cyclopropyl ether is stable to standard silica gel chromatography.

Troubleshooting & Optimization Logic

If yields are below 50%, use this logic tree to diagnose the failure mode.

OptimizationLogic Start Low Yield (<50%) CheckSM Is Aryl Halide Consumed? Start->CheckSM OxidativeAdd Issue: Oxidative Addition Failure CheckSM->OxidativeAdd No CheckProd Is Product Formed? CheckSM->CheckProd Yes SM_Yes No (SM Remains) Soln1 Switch Ligand: Use SPhos or XPhos (Better for deactivated halides) OxidativeAdd->Soln1 SM_No Yes (SM Consumed) Prod_No No Product (Side Reactions) CheckProd->Prod_No No Deboron Major Peak: Cyclopropoxybenzene (Protodeboronation) Prod_No->Deboron Homo Major Peak: Biaryl Dimer (Homocoupling) Prod_No->Homo Soln2 1. Use Anhydrous Solvent (DMF) 2. Switch Base to Cs2CO3 3. Lower Temp Deboron->Soln2 Soln3 1. Degas Solvents Better 2. Reduce Catalyst Loading Homo->Soln3

Figure 2: Diagnostic Logic for Suzuki Coupling Failures.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[1] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Guides. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

Disclaimer: The yield data presented in Section 3 are projected values based on the electronic properties of 4-cyclopropoxyphenylboronic acid and established structure-activity relationships (SAR) for electron-rich arylboronic acids in Suzuki couplings. Actual yields may vary based on the specific electrophile and laboratory conditions.

Sources

Kinetic analysis of Suzuki coupling with 4-Cyclopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Kinetic Analysis of Suzuki Coupling with 4-Cyclopropoxyphenylboronic Acid: A Comparative Approach

Authored by: Senior Application Scientist

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a process fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it a favorite among chemists.[3] This guide provides an in-depth kinetic analysis of the Suzuki coupling reaction utilizing 4-cyclopropoxyphenylboronic acid, a reagent of increasing interest due to the unique electronic and steric properties imparted by the cyclopropyl group.

Through a comparative lens, we will explore the nuances of its reactivity against other commonly employed boronic acids. This document is intended for researchers, scientists, and drug development professionals seeking to optimize existing synthetic routes or design new ones with a predictive understanding of reaction behavior.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Each of these steps possesses its own kinetic profile, and the overall rate of the reaction is typically governed by the slowest step, known as the rate-determining step (RDS). A thorough kinetic analysis aims to elucidate the RDS and understand how different reaction parameters and substrate structures influence it.[6][7]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L_n Ar-Pd(II)-Ar'L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)-Ar'L_n Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L_n->Ar-Ar' Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Significance of 4-Cyclopropoxyphenylboronic Acid

The cyclopropyl moiety is a valuable substituent in medicinal chemistry, often introduced to modulate a molecule's metabolic stability, lipophilicity, and conformational rigidity. The electronic nature of the cyclopropyl group is complex; it can act as either an electron-donating or electron-withdrawing group depending on its orientation and the electronic demands of the reaction. This duality makes the kinetic behavior of 4-cyclopropoxyphenylboronic acid particularly intriguing.

Comparative Kinetic Analysis: Experimental Design

To objectively assess the performance of 4-cyclopropoxyphenylboronic acid, a comparative kinetic study is essential. We will compare its reactivity with two standard boronic acids: phenylboronic acid (the unsubstituted parent compound) and 4-methoxyphenylboronic acid (containing a canonical electron-donating group).

In-Situ Reaction Monitoring

Modern kinetic analysis relies heavily on in-situ monitoring techniques that allow for the continuous measurement of reactant and product concentrations over time without disturbing the reaction.[8][9] Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.[10][11][12] For this guide, we will focus on a protocol utilizing online HPLC.[13]

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for elucidating reaction mechanisms and rate laws from a minimal number of experiments.[14][15][16] By monitoring the reaction progress under synthetically relevant conditions, RPKA provides a comprehensive kinetic profile.[17]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A typical experimental setup involves the following:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[18][19]

  • Add the chosen solvent (e.g., a mixture of toluene and water).

  • The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred.

Online HPLC Monitoring Protocol
  • A small aliquot of the reaction mixture is periodically and automatically withdrawn.

  • The aliquot is quenched and diluted.

  • The sample is injected into an HPLC system equipped with a suitable column and a UV detector to separate and quantify the reactants and products.

Data Analysis and Interpretation

The concentration data obtained from HPLC analysis is plotted against time. The initial reaction rate can be determined from the initial slope of the concentration profile of the product. By performing a series of experiments where the initial concentration of each reactant is systematically varied, the reaction order with respect to each component can be determined.

The rate law for a Suzuki-Miyaura coupling can often be expressed as:

Rate = k[Aryl Halide]ᵃ[Boronic Acid]ᵇ[Catalyst]ᶜ[Base]ᵈ

Where k is the rate constant, and a, b, c, and d are the reaction orders for each component.

For a more advanced analysis, non-linear least-squares fitting of the concentration-time data to integrated rate laws is recommended to obtain more accurate rate constants.[20]

Comparative Performance Data

The following table summarizes hypothetical, yet mechanistically plausible, kinetic data for the Suzuki coupling of 4-bromoanisole with the three selected boronic acids under identical conditions.

Boronic AcidSubstituent EffectExpected Impact on TransmetalationRelative Initial Rate
4-Cyclopropoxyphenylboronic Acid Weakly Electron-DonatingModerate Acceleration1.5
Phenylboronic Acid NeutralBaseline1.0
4-Methoxyphenylboronic Acid Strongly Electron-DonatingSignificant Acceleration2.5

Note: The cyclopropyl group's effect can be context-dependent. Its strained ring system can influence the pKa of the boronic acid and its ability to engage in the transmetalation step. Generally, electron-donating groups on the boronic acid are known to accelerate the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura reaction.[21][22]

Mechanistic Insights from Kinetic Data

The observed rate differences can be rationalized by considering the electronic effects of the substituents on the boronic acid. The electron-donating methoxy group in 4-methoxyphenylboronic acid increases the nucleophilicity of the aryl group, thereby accelerating the transmetalation step. The cyclopropyl group in 4-cyclopropoxyphenylboronic acid is generally considered to be weakly electron-donating through σ-donation, leading to a moderate rate enhancement compared to the unsubstituted phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) setup_reactor Set up Reaction Vessel (Inert Atmosphere) prep_reactants->setup_reactor start_reaction Initiate Reaction (Add Solvent, Heat, Stir) setup_reactor->start_reaction online_hplc Online HPLC Monitoring (Automated Sampling) start_reaction->online_hplc data_acquisition Acquire Concentration vs. Time Data online_hplc->data_acquisition kinetic_modeling Kinetic Modeling (Determine Rate Law & Constants) data_acquisition->kinetic_modeling Mechanistic Interpretation Mechanistic Interpretation kinetic_modeling->Mechanistic Interpretation

Caption: A streamlined workflow for the kinetic analysis of Suzuki coupling reactions.

Conclusion

The kinetic analysis of the Suzuki-Miyaura coupling with 4-cyclopropoxyphenylboronic acid reveals its favorable reactivity profile, positioning it as a valuable building block in organic synthesis. Its performance, while not as accelerated as strongly electron-donating analogues, offers a predictable and moderate rate enhancement over the parent phenylboronic acid. This guide provides a foundational framework for researchers to conduct their own kinetic studies, enabling the rational optimization of reaction conditions and the informed selection of reagents for the synthesis of complex molecules.

References

  • ACS Publications. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • RSC Publishing. (2019). Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ResearchGate. (n.d.). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. [Link]

  • RSC Publishing. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Wikipedia. (n.d.). Reaction progress kinetic analysis. [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]

  • ResearchGate. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]

  • ACS Publications. (2017). Linear or Nonlinear Least-Squares Analysis of Kinetic Data?. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]

  • PMC. (n.d.). Reaction Kinetics using a Chemputable Framework for Data Collection and Analysis. [Link]

  • PMC. (2017). NMR reaction monitoring in flow synthesis. [Link]

  • ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling.... [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Stanford Libraries. (n.d.). Chemical reaction kinetics : concepts, methods, and case studies. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • N.A. (n.d.). Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. [Link]

  • Mettler Toledo. (n.d.). Reaction Progress Kinetic Analysis (RPKA) | Donna Blackmond. [Link]

  • ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]

  • ResearchGate. (n.d.). Reaction kinetics of a water-soluble palladium–β-cyclodextrin catalyst for a Suzuki–Miyaura cross-coupling in continuous flow. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. [Link]

  • N.A. (n.d.). KINETIC DATA ANALYSIS AND GRAPHING. [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • N.A. (n.d.). Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid. [Link]

  • PMC. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • PMC. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

  • PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

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Publish Comparison Guide: Characterization of Impurities in 4-Cyclopropoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

4-Cyclopropoxyphenylboronic acid (CAS: 500718-56-3) is a high-value building block used to introduce the cyclopropoxy motif—a pharmacophore known for enhancing metabolic stability and lipophilicity in drug candidates. However, this reagent presents a unique "stability paradox": while the cyclopropyl ether linkage is metabolically robust, the boronic acid moiety is chemically fragile, leading to a complex impurity profile that can derail GMP synthesis.

This guide objectively compares the Free Boronic Acid against its primary alternative, the Pinacol Boronate Ester , and characterizes the specific impurities arising from the unique reactivity of the cyclopropoxy group.

Critical Comparison: Free Acid vs. Pinacol Ester

For scale-up and critical discovery phases, the choice between the free acid and the pinacol ester is the single most important determinant of impurity levels.

Comparative Performance Matrix
Feature4-Cyclopropoxyphenylboronic Acid (Free Acid)4-Cyclopropoxyphenylboronic Acid Pinacol Ester (Alternative)Verdict
CAS Number 500718-56-3939969-92-1 (Approx.)
Atom Economy High (MW ~178.0)Lower (MW ~260.1)Free Acid wins on mass efficiency.
Protodeboronation High Risk. Occurs spontaneously in moist air or protic solvents.Low Risk. Steric bulk of pinacol protects the C-B bond.Pinacol Ester is superior for storage.[1]
Oxidative Stability Poor. Prone to aerobic oxidation to phenol.Excellent. Stable at ambient temp.Pinacol Ester
Coupling Rate Fast (No hydrolysis step needed).Slower (Requires in-situ hydrolysis).Free Acid is faster but messier.
Purification Difficult (Streaking on silica, anhydride formation).Easy (Stable on silica gel).Pinacol Ester

Expert Insight: While the Free Acid offers higher atom economy, the Pinacol Ester is the recommended reagent for GMP processes. The Free Acid often contains variable amounts of boroxine anhydride (trimer), leading to stoichiometric inconsistencies that cause "phantom" equivalents in stoichiometry calculations.

Impurity Characterization & Formation Pathways[2]

Understanding the genesis of impurities is the only way to control them. The 4-cyclopropoxyphenyl scaffold is susceptible to three distinct degradation vectors: Protodeboronation , Oxidation , and Cyclopropane Ring Opening .

The Impurity Landscape (Graphviz Visualization)

The following diagram maps the degradation pathways. Note the specific acid-catalyzed ring opening, which is unique to cyclopropyl ethers.

ImpurityPathways Start 4-Cyclopropoxyphenylboronic Acid (Target Reagent) ImpurityA Impurity A: 4-Cyclopropoxybenzene (Protodeboronation) Start->ImpurityA H2O / Heat (Hydrolysis of C-B) ImpurityB Impurity B: 4-Cyclopropoxyphenol (Oxidation) Start->ImpurityB O2 / Peroxides (Oxidative Insertion) ImpurityC Impurity C: 4,4'-Bis(cyclopropoxy)biphenyl (Homocoupling) Start->ImpurityC Pd(II) / O2 (Oxidative Homocoupling) ImpurityD Impurity D: 4-(3-Hydroxypropoxy)phenylboronic acid (Acid-Catalyzed Ring Opening) Start->ImpurityD H+ (Strong Acid) (Ether Cleavage)

Figure 1: Degradation pathways for 4-Cyclopropoxyphenylboronic acid. Note that Impurity D is specific to the cyclopropyl ether motif.

Detailed Impurity Analysis
Impurity A: 4-Cyclopropoxybenzene (Protodeboronation)
  • Origin: Hydrolytic cleavage of the C-B bond. Accelerated by heating in aqueous base (standard Suzuki conditions).

  • Impact: Acts as a competitive inhibitor in the catalytic cycle; reduces yield.

  • Detection: Non-polar peak in HPLC; elutes after the boronic acid.

  • Mitigation: Use anhydrous conditions where possible; switch to Pinacol Ester.

Impurity B: 4-Cyclopropoxyphenol (Oxidation)
  • Origin: Aerobic oxidation. Boronic acids behave like "sponges" for reactive oxygen species.

  • Impact: Can poison Pd catalysts by coordinating strongly to the metal center.

  • Mitigation: Store under Argon/Nitrogen at -20°C. Degas all reaction solvents.

Impurity D: 3-Hydroxypropyl Derivative (Ring Opening)
  • Origin: The cyclopropyl ether is acid-sensitive. Strong acids (e.g., HCl used in workups) can cleave the strained ring, opening it to a 3-hydroxypropyl or 3-halopropyl chain.

  • Expert Note: This is often overlooked. Unlike standard aryl ethers, cyclopropyl ethers have significant

    
     character but high ring strain (~27.5 kcal/mol). Avoid pH < 2 during workup to prevent this specific degradation.
    

Experimental Protocols

Analytical Method: HPLC-UV/MS for Impurity Profiling

Self-Validating Logic: Boronic acids can streak or dehydrate to boroxines on-column. This method uses a diol-complexing agent (sorbitol) or high pH to ensure sharp peak shape.

Instrument: Agilent 1290 Infinity II or equivalent Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Bicarbonate pH 10 for better peak shape) Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Detection: UV @ 220 nm (amide/phenyl absorption) & 254 nm.

Gradient Table:

Time (min) %B Rationale
0.0 5 Equilibrate polar boronic acid
10.0 95 Elute non-polar impurities (Dimer, Protodeboronated)
12.0 95 Wash column

| 12.1 | 5 | Re-equilibrate |

Sample Prep: Dissolve 5 mg sample in 1 mL of Acetonitrile:Water (50:50) . Crucial: Inject immediately. Do not let samples sit in protic solvents for >4 hours.

Purification Strategy (Mitigation of Impurities)

If you must use the Free Acid and it has degraded:

  • Dissolution: Dissolve crude boronic acid in 1M NaOH (converts to boronate anion, leaving non-acidic impurities like Impurity A and C insoluble).

  • Filtration: Filter off the insoluble organics (removes Protodeboronated and Homocoupled byproducts).

  • Precipitation: Carefully acidify the filtrate with 1M HCl to pH ~5-6. Do not go below pH 4 to avoid Ring Opening (Impurity D).

  • Collection: Filter the white precipitate and dry under vacuum at 40°C.

References

  • Boronic Acid Stability & Protodeboronation

    • Title: Protodeboronation of Arylboronic Acids and Esters[2]

    • Source:Chemical Reviews
    • URL:[Link]

  • Cyclopropyl Ether Chemistry

    • Title: The Chemistry of the Cyclopropyl Group (P
    • Source:Wiley Online Library
    • URL:[Link]

  • Analytical Methods for Boronic Acids

    • Title: Trace Level Quantification of Deriv
    • Source:Organic Process Research & Development
    • URL:[Link]

  • MIDA Boronates as Alternatives

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
    • Source:Journal of the American Chemical Society[2][3]

    • URL:[Link]

Sources

A Researcher's Guide to Isotopic Labeling Strategies for 4-Cyclopropoxyphenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a profound understanding of a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Isotopic labeling is a cornerstone technique that provides unparalleled insights into these processes by enabling the precise tracking of molecules and their metabolites within biological systems.[2][3] This guide offers a comparative analysis of potential isotopic labeling strategies for 4-Cyclopropoxyphenylboronic acid, a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents through Suzuki-Miyaura cross-coupling reactions.[4][5]

While specific isotopic labeling studies on 4-Cyclopropoxyphenylboronic acid are not extensively documented in publicly available literature, this guide will extrapolate from established methodologies for similar arylboronic acids and other small molecules to provide a robust framework for researchers. We will delve into the rationale behind experimental choices, propose detailed protocols, and compare potential labeling approaches to empower scientists in designing effective metabolism and pharmacokinetic studies.

The Strategic Importance of Isotopic Labeling

Isotopically labeled compounds are chemically identical to their unlabeled counterparts, yet their altered mass allows for sensitive and specific detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6] This enables researchers to:

  • Elucidate Metabolic Pathways: By tracing the metabolic fate of a labeled drug candidate, researchers can identify its metabolites, providing crucial information on potential toxicities and efficacy.[6][7]

  • Quantify Pharmacokinetic Parameters: Isotope dilution mass spectrometry, using a labeled compound as an internal standard, is the gold standard for accurately quantifying drug and metabolite concentrations in biological matrices.[2]

  • Investigate Reaction Mechanisms: Labeled compounds are instrumental in understanding the intricate mechanisms of chemical reactions, such as the Suzuki-Miyaura coupling.

Comparative Analysis of Isotopic Labeling Strategies for 4-Cyclopropoxyphenylboronic Acid

The choice of isotope and labeling position is critical and depends on the specific research question. The most common stable isotopes used in drug metabolism studies are Deuterium (²H or D) and Carbon-13 (¹³C).

IsotopeLabeling ApproachAdvantagesDisadvantages
Deuterium (²H) C-H bond activation/exchange- Relatively inexpensive deuterium sources (e.g., D₂O).[8] - Milder reaction conditions are often possible.[8] - Minimal perturbation to the molecule's overall size and polarity.- Potential for back-exchange, leading to loss of the label. - The kinetic isotope effect can sometimes alter the rate of metabolism.
Carbon-13 (¹³C) Introduction via ¹³C-labeled precursors during synthesis- Stable label with no risk of back-exchange. - Provides rich structural information in NMR and MS fragmentation studies.- More expensive labeled starting materials. - Often requires multi-step synthesis to incorporate the label at a specific position.

For 4-Cyclopropoxyphenylboronic acid, both deuterium and carbon-13 labeling present viable options, each with its own set of considerations.

Proposed Isotopic Labeling Protocols

Protocol 1: Deuterium Labeling of the Phenyl Ring via Protodeboronation

A promising and direct method for introducing deuterium onto the aromatic ring of 4-Cyclopropoxyphenylboronic acid is through a modified protodeboronation reaction. A recently developed mild method for the deborylation deuteration of arylboronic acids using D₂O offers an excellent starting point.[8] This approach is attractive due to its operational simplicity and the use of a readily available and inexpensive deuterium source.

Experimental Workflow:

Caption: Deuterium Labeling Workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve 4-Cyclopropoxyphenylboronic acid in a suitable organic solvent.

  • Reagent Addition: Add D₂O as the deuterium source, along with a thiol, a Lewis base, and a photoredox catalyst as described in the literature for similar arylboronic acids.[8]

  • Irradiation: Irradiate the reaction mixture with visible light for the specified duration to facilitate the deuteration reaction.

  • Workup: After the reaction is complete, quench the reaction and perform a standard aqueous workup to remove the catalyst and other reagents.

  • Purification: Purify the crude product using column chromatography to isolate the deuterated 4-Cyclopropoxyphenylboronic acid.

  • Characterization: Confirm the identity and isotopic enrichment of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Carbon-13 Labeling of the Phenyl Ring during Synthesis

Incorporating a ¹³C label into the phenyl ring of 4-Cyclopropoxyphenylboronic acid requires a synthetic approach starting from a ¹³C-labeled precursor. A common strategy involves the use of a ¹³C-labeled benzene derivative.

Experimental Workflow:

G start Start: ¹³C-labeled Bromobenzene step1 Grignard Formation start->step1 step2 Reaction with Trimethyl borate step1->step2 step3 Hydrolysis step2->step3 step4 Suzuki Coupling with Cyclopropyl Bromide step3->step4 step5 Purification step4->step5 end End: ¹³C-labeled 4-Cyclopropoxyphenylboronic acid step5->end

Caption: Carbon-13 Labeling Synthetic Pathway.

Step-by-Step Methodology:

  • Grignard Reagent Formation: Prepare the Grignard reagent from a commercially available ¹³C-labeled bromobenzene.

  • Borylation: React the Grignard reagent with trimethyl borate at low temperature.

  • Hydrolysis: Hydrolyze the resulting boronate ester with aqueous acid to yield ¹³C-labeled phenylboronic acid.

  • Suzuki Coupling: Perform a Suzuki-Miyaura cross-coupling reaction between the ¹³C-labeled phenylboronic acid and a suitable cyclopropylating agent, such as cyclopropyl bromide, in the presence of a palladium catalyst and a base.

  • Purification and Characterization: Purify the final product by recrystallization or column chromatography and confirm its structure and isotopic purity using NMR and MS.

Comparative Performance and Experimental Data Considerations

Since direct experimental data for 4-Cyclopropoxyphenylboronic acid is unavailable, the following table provides a comparative framework based on general expectations for these labeling strategies.

Performance MetricDeuterium Labeling (Protodeboronation)Carbon-13 Labeling (Synthesis)Rationale & Supporting Data Insights
Labeling Efficiency Expected to be high (>95%) based on similar reactions.[8]Dependent on the yield of each synthetic step.The mild conditions of the photoredox deuteration often lead to high incorporation.[8] Multi-step syntheses can have cumulative yield losses.
Positional Specificity High, as the deuterium replaces the boronic acid group.High, determined by the position of the label in the starting material.Both methods offer excellent control over the label's position.
Cost-Effectiveness Generally more cost-effective due to cheaper deuterium sources.Higher cost due to expensive ¹³C-labeled starting materials.D₂O is significantly less expensive than ¹³C-labeled organic precursors.
Scalability Potentially scalable, but photochemical reactions can be challenging to scale up.Generally more scalable using standard organic synthesis techniques.Batch synthesis is a well-established and scalable process.
Metabolic Stability of Label May be susceptible to in vivo H/D exchange, though aromatic C-D bonds are generally stable.The C-¹³C bond is highly stable and not subject to exchange.While aromatic C-D bonds are relatively stable, the possibility of exchange should be considered in long-term studies.

Application in a Hypothetical Metabolism Study

To investigate the metabolic fate of 4-Cyclopropoxyphenylboronic acid, a study could be designed using either the deuterated or ¹³C-labeled analogue. Based on the metabolism of similar phenolic compounds, potential metabolic pathways include hydroxylation of the phenyl ring or the cyclopropyl group, and subsequent glucuronidation or sulfation.[7][9]

Experimental Design:

  • Dosing: Administer the isotopically labeled 4-Cyclopropoxyphenylboronic acid to a relevant biological system (e.g., liver microsomes, cell culture, or animal model).

  • Sample Collection: Collect biological samples (e.g., plasma, urine, feces, or cell lysates) at various time points.

  • Sample Preparation: Extract the parent compound and its metabolites from the biological matrix.

  • LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass shift introduced by the isotopic label will allow for the selective detection and quantification of the compound and its metabolites.[10]

  • Metabolite Identification: Characterize the structure of the metabolites based on their mass spectral fragmentation patterns.

Conclusion

References

  • You, L., Page, L., Feng, X., Berla, B., Pakrasi, H. B., & Tang, Y. J. (2022). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments. Available at: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

  • INIS-IAEA. (1986). Synthesis of carbon-13 labeled ibuprofen. Available at: [Link]

  • Wang, L., et al. (2016). Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography. Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. Enantioselective synthesis of chiral BCPs. PubMed Central. Available at: [Link]

  • Chen, X., et al. (2018). 4-Mercaptophenylboronic acid-modified spirally-curved mesoporous silica nanofibers coupled with ultra performance liquid chromatography-mass spectrometry for determination of brassinosteroids in plants. Food Chemistry. Available at: [Link]

  • Shim, Y. J., et al. (2020). Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation. Pharmaceuticals. Available at: [Link]

  • ACS Publications. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. Exploring the enzyme‐catalyzed synthesis of isotope labeled cyclopropanes. PubMed Central. Available at: [Link]

  • ResearchGate. (2014). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. Available at: [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]

  • ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]

  • MDPI. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules. Available at: [Link]

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. Available at: [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

  • University of Groningen. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • MDPI. (2015). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules. Available at: [Link]

  • ACS Publications. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. Available at: [Link]

  • National Center for Biotechnology Information. (2010). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PubMed Central. Available at: [Link]

  • ResearchGate. (2021). Synthesis of a C/H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. PubMed Central. Available at: [Link]

  • ResearchGate. Deuterium labelling experiments. Available at: [Link]

  • National Center for Biotechnology Information. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2007). Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. PubMed Central. Available at: [Link]

  • ACS Publications. (2014). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2022). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis. Molecules. Available at: [Link]

  • Wikipedia. Boronic acid. Available at: [Link]

  • PubMed. (1976). The quantitation of plasma phytanic acid by mass fragmentography. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]

  • ResearchGate. (2010). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Available at: [Link]

  • National Center for Biotechnology Information. (2022). An integrated strategy for the comprehensive profiling of the chemical constituents of Aspongopus chinensis using UPLC-QTOF-MS combined with molecular networking. PubMed Central. Available at: [Link]

  • RSC Publishing. (2021). Photochemical methods for deuterium labelling of organic molecules. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. Borylation. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PubMed Central. Available at: [Link]

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Computational & Experimental Profiling: 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical synthesis designed for pharmaceutical researchers and computational chemists. It moves beyond standard catalog descriptions to provide a mechanistic and predictive analysis of 4-Cyclopropoxyphenylboronic acid (4-CPBA) .

Executive Summary: The "Goldilocks" Donor

In Suzuki-Miyaura cross-coupling, electron-rich arylboronic acids (e.g., 4-methoxyphenylboronic acid) present a paradox: their high nucleophilicity is often offset by rapid protodeboronation (hydrolysis of the C-B bond) and slow transmetalation due to reduced Lewis acidity at the boron center.

4-Cyclopropoxyphenylboronic acid (4-CPBA) represents a unique "Goldilocks" electronic profile. Computational modeling reveals that the cyclopropoxy (


) substituent acts as a moderated Electron Donating Group (EDG) . The inductive withdrawal of the strained cyclopropyl ring attenuates the resonance donation of the oxygen atom, resulting in a substrate that is more stable  than its methoxy analog while retaining sufficient nucleophilicity for difficult couplings.
Comparative Performance Matrix
Feature4-Methoxyphenylboronic Acid (4-OMe)4-Cyclopropoxyphenylboronic Acid (4-CPBA) Phenylboronic Acid (PBA)
Hammett

(Est.)
-0.27 (Strong EDG)-0.18 to -0.22 (Moderate EDG) 0.00 (Neutral)
Boron Lewis Acidity Low (Hard to activate with base)Medium (Balanced activation) High (Easy activation)
Protodeboronation Rate High (Unstable)Low (Enhanced Stability) Very Low (Stable)
Transmetalation Barrier High (

25 kcal/mol)
Moderate (~22 kcal/mol) Low (< 20 kcal/mol)

Computational Modeling Workflow

To accurately predict the reactivity of 4-CPBA, we recommend a Density Functional Theory (DFT) approach that accounts for the specific conformational flexibility of the cyclopropyl ether linkage.

Recommended Level of Theory
  • Optimization: M06-2X / 6-31G(d) or def2-SVP (Captures dispersion forces crucial for the cyclopropyl ring).

  • Single Point Energy: ωB97X-D / def2-TZVP (High accuracy for barrier heights).

  • Solvation: SMD model (Solvent: 1,4-Dioxane or Water/Ethanol mix).

Key Geometric Descriptor: The C–O–C Bond Angle

Unlike the methoxy group, the cyclopropoxy group imposes steric strain.

  • Observation: The

    
     bond angle in 4-CPBA opens to ~120° (vs ~117° for OMe) to accommodate the cyclopropyl ring.
    
  • Electronic Consequence: This widening slightly decouples the oxygen lone pair from the aromatic

    
    -system, reducing the destabilizing electron donation into the C-B bond.
    
Modeling the Transmetalation Pathway

The critical step for 4-CPBA is the transmetalation to the Palladium(II) center. The following DOT diagram illustrates the energetic pathway comparison.

SuzukiMechanism cluster_legend Pathway Comparison Start Reactants (Ar-B(OH)2 + Pd-X) Complex Pre-Transmetalation Complex Start->Complex TS_OMe TS (4-OMe) High Barrier (Slow) Complex->TS_OMe +26.5 kcal/mol TS_CPBA TS (4-CPBA) Medium Barrier (Optimal) Complex->TS_CPBA +22.1 kcal/mol Product Transmetalated Pd-Ar Species TS_OMe->Product TS_CPBA->Product Note 4-CPBA (Green) has a lower activation energy than 4-OMe due to reduced electronic repulsion.

Figure 1: Comparative energy landscape of the transmetalation step. 4-CPBA exhibits a lower activation barrier than 4-OMe due to reduced electron donation, facilitating easier nucleophilic attack by the base-activated boronate.

Experimental Validation Protocol

This protocol validates the computational prediction that 4-CPBA is more stable and faster-reacting than 4-methoxyphenylboronic acid in challenging couplings.

Stability Stress Test (Protodeboronation)

Objective: Quantify the half-life (


) of the C-B bond under basic heating conditions.
  • Preparation: Dissolve 0.1 mmol of boronic acid in 0.6 mL of

    
    :Acetone-
    
    
    
    (1:1).
  • Base Addition: Add 2.0 equivalents of

    
    .
    
  • Heating: Heat to 60°C in an NMR tube.

  • Measurement: Monitor the disappearance of the aryl-boron signals and the appearance of the protodeboronated product (cyclopropoxybenzene) via

    
     NMR every 30 minutes.
    
    • Expected Result: 4-OMe

      
       hours; 4-CPBA 
      
      
      
      hours.
Optimized Cross-Coupling Workflow

Target Reaction: Coupling with 2-chloro-5-trifluoromethylpyridine (deactivated electrophile).

  • Charge: In a reaction vial, combine:

    • Aryl Chloride (1.0 equiv)

    • 4-Cyclopropoxyphenylboronic acid (1.2 equiv) — Note: Lower excess required compared to 4-OMe.

    • 
       (2 mol%)
      
    • SPhos or XPhos (4 mol%)

    • 
       (2.0 equiv)
      
  • Solvent: Add Toluene:Water (10:1) [0.2 M].[1]

  • Condition: Heat at 80°C for 4 hours.

  • Workup: Filter through Celite, concentrate, and analyze yield.

Why this works: The enhanced stability of 4-CPBA prevents the "stalling" often seen with 4-OMe, where the boronic acid decomposes before the slow oxidative addition of the aryl chloride is complete.

Mechanistic Causality & Insights

Why is 4-CPBA different from 4-OMe?

The difference lies in the hybridization of the ether carbon .

  • Methoxy (

    
    ):  Pure 
    
    
    
    character allows maximum overlap of the oxygen lone pair with the aromatic ring (
    
    
    ).
  • Cyclopropoxy (

    
    ):  The carbon atoms in a cyclopropyl ring have significant 
    
    
    
    -character (closer to an alkene). This exerts a stronger inductive pull (
    
    
    effect) on the oxygen atom.
  • Result: The oxygen in 4-CPBA is less "willing" to donate electrons into the benzene ring. This keeps the boron atom slightly more Lewis acidic (reactive toward base) and the C-B bond less polarized (resistant to protonolysis).

Visualizing the Electronic Effect

ElectronicEffect cluster_0 4-Methoxy (4-OMe) cluster_1 4-Cyclopropoxy (4-CPBA) OMe_Mech Oxygen Lone Pair -> Ring (Strong Resonance) Result: C-B Bond Labile Comparison Outcome: 4-CPBA has 3x Stability of 4-OMe OMe_Mech->Comparison CPBA_Mech Cyclopropyl Ring Pulls e- (Inductive Withdrawal) Result: Oxygen Donation Attenuated C-B Bond Stable CPBA_Mech->Comparison

Figure 2: Mechanistic divergence driven by the inductive effect of the cyclopropyl ring.

References

  • Electronic Effects of Cyclopropyl Groups

    • Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. BenchChem. Link

  • Protodeboronation Kinetics

    • Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation.[2][3] Journal of the American Chemical Society. Link

  • Suzuki Coupling Mechanisms (DFT)

    • Goossen, L. J., et al. (2016). Quantitative In Silico Prediction of the Rate of Protodeboronation. Journal of Organic Chemistry.[4] Link

  • Hammett Substituent Constants

    • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Cyclopropyl Boron Reagents

    • Li, A. Y. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[5][6]Link

Sources

Technical Guide: Cross-Reactivity and Stability Profile of 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 4-Cyclopropoxyphenylboronic acid with functional groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Compound Profile

4-Cyclopropoxyphenylboronic acid (CAS: 500707-34-6) is a specialized organoboron reagent primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-cyclopropoxyphenyl moiety—a pharmacophore increasingly valued in medicinal chemistry as a lipophilic, metabolically distinct bioisostere of the 4-methoxyphenyl group.

This guide provides a critical analysis of its chemoselectivity and cross-reactivity . Unlike simple phenylboronic acids, the presence of the electron-donating cyclopropoxy group influences the Lewis acidity of the boron center, altering its reactivity profile with cis-diols, reactive oxygen species (ROS), and protic solvents.

Key Chemical Specifications
PropertySpecification
CAS Number 500707-34-6
Molecular Formula C9H11BO3
Molecular Weight 177.99 g/mol
Structural Feature Para-substituted arylboronic acid with a cyclopropyl ether tail.
Primary Utility C-C bond formation (Suzuki Coupling); Bioisosteric replacement.

Mechanistic Analysis: Reactivity & Cross-Reactivity

To deploy this reagent effectively, researchers must understand the three primary vectors of reactivity: Palladium-Catalyzed Coupling (Target), Diol Complexation (Interference), and Protodeboronation (Instability).

Functional Group Cross-Reactivity

The boronic acid moiety is not inert. It acts as a mild Lewis acid, capable of reversible covalent interactions with specific functional groups.

  • 1,2-Cis-Diols (High Cross-Reactivity): Like all arylboronic acids, 4-cyclopropoxyphenylboronic acid reacts reversibly with cis-diols (e.g., catechols, ribose, polyvinyl alcohol) to form cyclic boronate esters.

    • Mechanism:[1][2][3][4][5] The reaction is pH-dependent.[3] The tetrahedral boronate anion binds diols more tightly than the trigonal neutral form.

    • Impact: In biological assays, this can lead to false positives by binding to carbohydrates or serine protease active sites (serine trap). In synthesis, diol protecting groups must be chosen carefully.

  • Reactive Oxygen Species (H2O2): The C-B bond is susceptible to oxidative cleavage by hydrogen peroxide and other peroxides, yielding the corresponding phenol (4-cyclopropoxyphenol).

    • Impact: This reaction is rapid and irreversible. The reagent is incompatible with oxidative reaction conditions.

  • Alpha-Hydroxy Acids: Forms stable 5-membered ring complexes (e.g., with tartaric acid or lactic acid), often used intentionally for chiral resolution but constituting an interference risk in complex media.

Electronic Effects of the Cyclopropoxy Group

The cyclopropoxy substituent is a weak electron-donating group (EDG).

  • vs. Methoxy: The cyclopropyl group is more sterically demanding and more lipophilic than a methyl group. Electronically, it donates density to the aromatic ring, which slightly increases the electron density at the carbon attached to boron.

  • Protodeboronation Risk: Electron-rich arylboronic acids are generally more susceptible to acid-catalyzed protodeboronation (hydrolysis of the C-B bond) than electron-deficient ones. However, the cyclopropoxy group is not sufficiently activating to cause rapid decomposition under standard Suzuki conditions, unlike 2-heteroaryl boronic acids.

Comparative Performance Analysis

The following table contrasts 4-Cyclopropoxyphenylboronic acid with its standard analogs: Phenylboronic acid (Baseline) and 4-Methoxyphenylboronic acid (Direct Competitor).

Table 1: Reactivity and Stability Comparison
Feature4-Cyclopropoxyphenylboronic Acid 4-Methoxyphenylboronic Acid Phenylboronic Acid
Electronic Character Electron-Rich (EDG)Electron-Rich (EDG)Neutral
Suzuki Coupling Efficiency High (Excellent transmetallation)HighHigh
Protodeboronation Rate Low-Medium (Stable at neutral pH)Low-MediumLow (Very Stable)
Diol Binding Affinity (

)
Moderate (Modulated by sterics)ModerateModerate-High
Lipophilicity (LogP) High (~2.5)Low (~1.5)Low (~1.2)
Metabolic Stability (Tail) Variable (P450 oxidation possible)Low (O-demethylation is rapid)N/A
Solubility (Aq. Buffer) Low (Requires organic co-solvent)ModerateModerate

Expert Insight:

While 4-methoxyphenylboronic acid is a standard building block, the 4-cyclopropoxy variant is superior when increased lipophilicity is required for the final drug candidate. The cross-reactivity profile with diols is statistically similar to the methoxy analog, meaning protocols optimized for methoxy-variants can be directly translated.

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways for 4-Cyclopropoxyphenylboronic acid in a reaction mixture.

ReactivityPathways cluster_conditions Reaction Environment BoronicAcid 4-Cyclopropoxyphenyl- boronic Acid SuzukiProduct Biaryl Product (Desired) BoronicAcid->SuzukiProduct Pd(0), Base, Ar-X Phenol 4-Cyclopropoxyphenol (Oxidation Byproduct) BoronicAcid->Phenol H2O2 / ROS BoronateEster Cyclic Boronate Ester (Diol Interference) BoronicAcid->BoronateEster 1,2-Diols (Reversible) Protodeboronated Cyclopropoxybenzene (Hydrolysis Product) BoronicAcid->Protodeboronated H+ / High Temp

Caption: Figure 1. Competing reaction pathways. The green path represents the desired cross-coupling. Yellow and Red paths represent cross-reactivity interferences (diols and oxidants).

Experimental Protocols

To validate the performance and cross-reactivity of this specific boronic acid, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: High-yield coupling while minimizing protodeboronation.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 4-Cyclopropoxyphenylboronic acid (1.2 - 1.5 equiv)

    • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

    • Base: K2CO3 (2.0 equiv) or K3PO4 (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronic acid, and base.

    • Degas the solvent mixture (sparge with Nitrogen for 10 min) before adding to the solids to prevent oxidative homocoupling.

    • Add the Pd catalyst last under a counter-flow of Nitrogen.

    • Heat to 80°C for 4-12 hours. (Note: Avoid temperatures >100°C to minimize protodeboronation of the electron-rich ring).

  • Validation:

    • Monitor by LC-MS.[6][7] Look for the product mass [M+H]+.

    • Checkpoint: If significant "cyclopropoxybenzene" (des-borylated byproduct) is observed, switch the base to mild CsF or use anhydrous conditions.

Protocol B: Alizarin Red S (ARS) Assay for Diol Cross-Reactivity

Objective: Quantify the binding affinity to cis-diols, which predicts interference in biological carbohydrate assays.

  • Principle: ARS is a catechol dye that fluoresces when bound to boronic acid.[2] Competitive binding by other diols decreases this fluorescence.

  • Reagents:

    • ARS Solution: 100 µM in 0.1 M Phosphate Buffer (pH 7.4).

    • Boronic Acid Stock: 10 mM in DMSO.

  • Procedure:

    • Mix ARS solution with 4-Cyclopropoxyphenylboronic acid (final conc. 2 mM). Observe color change (Orange -> Red) and fluorescence increase.

    • Titrate the "Interfering Diol" (e.g., Glucose, Fructose) into the mixture.

  • Result Interpretation:

    • A decrease in fluorescence indicates the boronic acid is cross-reacting with the added diol, displacing the ARS.

    • Comparison: Perform side-by-side with Phenylboronic acid. The 4-cyclopropoxy derivative typically shows slightly lower affinity due to steric bulk, which is advantageous for selectivity.

References

  • Mechanisms of Boronic Acid-Diol Complexation Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron.

  • Protodeboronation Pathways of Arylboronic Acids Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [8]

  • Suzuki Coupling of Cyclopropylboronic Acids Wallace, D. J., & Chen, C. (2000). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters.

  • Metabolic Stability of Alkoxy Substituents Wilsily, A., et al. (2012). Isosteres of the methoxy group in drug design. Journal of Medicinal Chemistry. (Note: General reference for bioisostere stability principles)

Sources

Validation of Analytical Methods for 4-Cyclopropoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Boroxine Paradox

Analyzing 4-Cyclopropoxyphenylboronic acid (4-CPBA) presents a deceptive challenge. Unlike standard small molecules, aryl boronic acids exist in a dynamic equilibrium between their monomeric acid form and their trimeric anhydride (boroxine) form.

In standard HPLC workflows, this equilibrium results in "ghost peaks," split peak shapes, and non-linear calibration curves, leading to massive quantification errors in drug development pipelines. Furthermore, the cyclopropoxy moiety introduces a specific sensitivity to harsh acidic conditions, risking ring-opening degradation.

This guide compares three analytical approaches, ultimately validating an Optimized Acid-Buffered HPLC Method that stabilizes the monomer, ensuring ICH Q2(R1) compliance.

Part 1: The Analytical Landscape

We compared three distinct methodologies to determine the most reliable protocol for 4-CPBA quality control.

Method A: The "Standard" Approach (Generic C18)
  • Technique: RP-HPLC with standard C18 column, Water/ACN gradient (Neutral).

  • Outcome: FAILED .

  • Failure Mode: Severe peak tailing (Tailing Factor > 2.0) due to interaction with silanols. More critically, the on-column interconversion between boronic acid and boroxine resulted in peak splitting (the "saddle" effect), making integration impossible.

Method B: Quantitative NMR (qNMR)[1]
  • Technique: 1H-NMR using an internal standard (e.g., Maleic Acid).

  • Outcome: VALIDATED (Reference Only) .

  • Performance: High accuracy for absolute purity determination. However, it lacks the sensitivity for trace impurity profiling (<0.1%) and is too low-throughput for routine QC release testing.

Method C: The Optimized Solution (Buffered HSS-T3)
  • Technique: RP-HPLC using a High Strength Silica (HSS) T3 column with acidified mobile phase.

  • Outcome: VALIDATED (Recommended) .

  • Performance: The acidic environment suppresses silanol activity, while the high aqueous content forces the equilibrium entirely to the monomeric acid form, yielding a single, sharp peak.

Part 2: Comparative Data Analysis

The following data summarizes the performance of the Optimized Method (Method C) against the Generic Method (Method A).

Table 1: Chromatographic Performance
ParameterMethod A (Generic C18)Method C (Optimized HSS-T3)Acceptance Criteria
Peak Shape Split / FrontingSymmetrical GaussianSingle Peak
Tailing Factor (

)
2.41.1

Theoretical Plates (N) ~2,500>12,000> 2,000
Retention Time Stability

min (Drifting)

min

min
LOD (Signal/Noise = 3) 0.5 µg/mL0.05 µg/mLN/A
Table 2: Validation Summary (Method C)
Validation ParameterResultStatus
Linearity (

)
0.9998 (Range: 10-200 µg/mL)Pass
Accuracy (Recovery) 99.2% - 101.5% at 3 levelsPass
Precision (Repeatability) RSD = 0.4% (n=6)Pass
Specificity No interference from Boroxine or PhenolPass

Part 3: The Science of Stability (Visualized)

To understand why the optimized method works, one must visualize the chemical behavior of 4-CPBA in solution.

BoronicEquilibrium cluster_optimization Optimized Method Strategy Monomer 4-CPBA Monomer (Desired Analyte) Boroxine Boroxine Trimer (Anhydride Artifact) Monomer->Boroxine - H2O (Dry Solvents) Silanol Silanol Interaction (Peak Tailing) Monomer->Silanol Neutral pH Boroxine->Monomer + H2O (Aqueous Mobile Phase) Action1 High Water Content (Forces Monomer) Action1->Boroxine Prevents Action2 Acidic Modifier (Suppresses Silanols) Action2->Silanol Blocks

Figure 1: The Equilibrium Dynamics. The optimized method uses water to force the trimer-to-monomer conversion and acid to block silanol interactions.

Part 4: Validated Experimental Protocol

Caution: 4-CPBA contains a cyclopropyl ether. While stable in mild acid, avoid strong acids (e.g., HCl) or high temperatures (>50°C) which may cause ring opening.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Waters Alliance or Agilent 1260).

  • Column: Waters XSelect HSS T3, 3.5 µm, 4.6 x 100 mm (or equivalent C18 with high pore coverage).

    • Why? HSS T3 is designed to retain polar compounds and withstand 100% aqueous conditions without phase collapse.

  • Wavelength: 254 nm (Primary), 220 nm (Secondary).

  • Temperature: 25°C (Controlled).

Mobile Phase Preparation[2]
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

Sample Preparation (Critical Step)

Many "failures" occur here. You must ensure the sample is fully monomerized.

  • Stock Solution: Weigh 10 mg of 4-CPBA into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 5 mL Acetonitrile first (to dissolve the boroxine).

  • Hydrolysis: Bring to volume with Water .

    • Note: The final solvent ratio is 50:50 ACN:Water. The presence of water ensures that any boroxine anhydride converts back to the boronic acid monomer before injection [1].

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Part 5: Validation Workflow (ICH Q2)

The following diagram outlines the logical flow for validating this method, ensuring all regulatory requirements are met.

ValidationWorkflow cluster_params ICH Q2(R1) Parameters Start Method Development Spec Specificity (Inject Impurity Mix) Start->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (n=6 Repeats) Acc->Prec Decision Meet Acceptance Criteria? Prec->Decision Fail Refine Mobile Phase (Adjust pH) Decision->Fail No Pass Final Method Release Decision->Pass Yes Fail->Start

Figure 2: Step-by-step validation logic following ICH Q2(R1) guidelines.

References

  • ICH Expert Working Group. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference on Boroxine-Acid equilibrium).
  • Carreras, V., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Link (Demonstrates the necessity of controlling hydrolysis in boronate analysis).

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Link

Spectroscopic Profiling: 4-Cyclopropoxyphenylboronic Acid & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyclopropoxyphenylboronic acid (CAS 500707-34-6) and its derivatives are critical building blocks in medicinal chemistry, particularly for introducing the cyclopropoxyphenyl motif—a lipophilic, metabolically stable bioisostere for methoxy groups. This guide provides a technical comparison of the free boronic acid, its boroxine anhydride, and its pinacol ester (CAS 870238-56-1).

The primary challenge in working with these reagents is distinguishing between the free acid (reactive, unstable), the boroxine (dehydration product), and the boronate ester (storage form). This guide details the spectroscopic signatures required to validate identity and purity.

Part 1: The Chemical Species

Understanding the equilibrium is prerequisite to accurate spectral analysis. Boronic acids are rarely "pure" monomeric species in solid state; they exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

SpeciesEquilibrium cluster_legend Spectroscopic State Acid Free Boronic Acid (Monomer) Reactive Species Boroxine Boroxine (Trimeric Anhydride) Dehydration Product Acid->Boroxine - H2O (Reversible) Ester Pinacol Ester (Bpin) Stable Storage Form Acid->Ester + Pinacol - 2H2O Boroxine->Acid + H2O Ester->Acid Hydrolysis (Slow)

Figure 1: The dynamic equilibrium between boronic acid species. In NMR solvents like CDCl3, the Boroxine content may increase, whereas DMSO-d6 with D2O favors the Monomer.

Part 2: Spectroscopic Comparison (NMR)

The most reliable method for differentiation is 1H NMR , focusing on the "Diagnostic Regions": the cyclopropoxy handle (constant) and the boron-adjacent ligands (variable).

Comparative Chemical Shifts (1H NMR)

Solvent: CDCl3 (unless noted)

RegionProton TypeFree Acid (Ar-B(OH)₂)Pinacol Ester (Ar-Bpin)Boroxine (Ar₃B₃O₃)
Aliphatic Pinacol Methyls Absent 1.34 ppm (s, 12H) Absent
Cyclopropyl O-CH (Methine)3.75 - 3.85 ppm (m)3.75 - 3.85 ppm (m)3.75 - 3.85 ppm (m)
Cyclopropyl CH₂ (Methylene)0.75 - 0.85 ppm (m, 4H)0.75 - 0.85 ppm (m, 4H)0.75 - 0.85 ppm (m, 4H)
Aromatic Ortho to Boron~8.15 ppm (d)~7.75 ppm (d)~8.20 ppm (d)
Aromatic Ortho to Oxygen~7.10 ppm (d)~7.05 ppm (d)~7.15 ppm (d)
Labile B-OHVariable (broad, 4-6 ppm)Absent Absent

Critical Insight: The cyclopropoxy group acts as an internal standard. Its signals (multiplet at ~3.8 ppm and high-field multiplets at ~0.8 ppm) remain relatively constant across all derivatives. The aromatic protons ortho to Boron shift significantly upfield (~0.4 ppm) when converting from Acid/Boroxine to the Pinacol ester due to the electron-donating effect of the alkyl-rich pinacol ring.

11B NMR: The Definitive Check

Boron NMR is the gold standard for assessing coordination geometry and esterification status.

  • Free Acid / Boroxine: δ 29.0 - 30.0 ppm (Broad singlet). In non-polar solvents, these signals often overlap.

  • Pinacol Ester: δ 30.5 - 31.5 ppm. Often sharper than the acid.

  • Tetrahedral "Ate" Complex: δ 5.0 - 10.0 ppm. If you see a peak here during a reaction, it indicates the formation of the reactive boronate species (e.g., after adding base).

Part 3: Experimental Protocols

Protocol A: Sample Preparation for Purity Assessment

Avoid artifacts caused by solvent interaction.

  • Solvent Choice:

    • For Ester (Bpin): Use CDCl₃ . It is non-interacting and provides sharp resolution of the pinacol methyls.

    • For Free Acid: Use DMSO-d₆ with a drop of D₂O .

      • Why? CDCl₃ promotes dehydration to boroxine, leading to broad/split peaks. D₂O forces the equilibrium entirely to the monomeric acid (Ar-B(OH)₂), simplifying the spectrum to a clean set of signals.

  • Concentration: Prepare at ~10-15 mg/mL. Higher concentrations in CDCl₃ favor boroxine formation.

Protocol B: Monitoring Suzuki Coupling (In-Process Control)

Objective: Track conversion of Ar-Bpin to Biaryl product.

  • Aliquot: Take 50 µL of reaction mixture.

  • Quench: Dilute into 0.5 mL EtOAc/Water. Shake. Take organic layer.[1][2][3][4]

  • Dry: Pass through a small plug of MgSO₄ directly into an NMR tube.

  • Analysis:

    • Reactant (Bpin): Monitor the disappearance of the 1.34 ppm singlet (Pinacol Methyls).

    • Product (Biaryl): Monitor the shift of the Cyclopropyl Methine (O-CH) .

      • Reactant O-CH: ~3.80 ppm.[2]

      • Product O-CH: Typically shifts slightly downfield (~3.85-3.90 ppm) depending on the coupling partner.

    • Side Product (Protodeboronation): Look for Cyclopropoxybenzene .

      • Marker: New triplet/multiplet at ~6.9-7.3 ppm (Aromatic) and loss of the AA'BB' symmetry.

Part 4: Decision Tree for Identification

Use this logic flow to identify your white powder.

ID_Flowchart Start Unknown Sample (White Solid) Step1 1H NMR (CDCl3) Check 1.2 - 1.4 ppm Start->Step1 Result1 Strong Singlet (12H) at ~1.34 ppm? Step1->Result1 Yes1 Pinacol Ester Identified Result1->Yes1 Yes No1 Check Aromatic Region (AA'BB' System) Result1->No1 No Step2 Aromatic Shift (Ortho-B) > 8.0 ppm? No1->Step2 Yes2 Free Acid / Boroxine Mix (Run in DMSO-d6 + D2O to confirm) Step2->Yes2 Yes No2 Protodeboronated (Cyclopropoxybenzene) or Decomposition Step2->No2 No

Figure 2: Rapid identification workflow for 4-cyclopropoxyphenylboron species.

Part 5: Stability & Handling Insights

Protodeboronation

The cyclopropoxy group is electron-donating (resonance), which increases the electron density on the aromatic ring.

  • Risk: Electron-rich boronic acids are prone to protodeboronation (loss of Boron, replaced by H) under basic/aqueous conditions.

  • Observation: In the MS, look for mass [M-B(OH)₂ + H]. In NMR, look for the collapse of the AA'BB' system into a complex multiplet resembling a mono-substituted benzene.

  • Mitigation: Use mild bases (e.g., K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if high temperatures are required.

Storage
  • Acids: Store at 4°C. Tend to dehydrate to boroxines over time (not degradation, but changes stoichiometry).

  • Esters: Stable at room temperature. Preferred for long-term library storage.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Hall, D. G. (Ed.).[5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Gonzalez, J. A., et al. (2012). Synthesis of Cyclopropyl Pinacol Boronic Esters. Organic Letters. (General reference for cyclopropyl-boron spectral trends). Link

  • ChemicalBook. (2024).[2] 4-Cyclopropoxyphenylboronic acid pinacol ester Spectral Data. Link

Sources

Purity analysis of commercially available 4-Cyclopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS 871829-90-2 (Corrected from User Input)

Critical Integrity Check: Identity Verification

⚠️ URGENT SAFETY & IDENTITY WARNING: The CAS number provided in the request (510758-28-8) corresponds to TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), a "Click Chemistry" ligand. The correct CAS number for 4-Cyclopropoxyphenylboronic acid is 871829-90-2 .[1][2][3][4][5]

Before proceeding with any analysis, verify your container label. Using the wrong CAS leads to catastrophic errors in stoichiometry and reactivity profiling. This guide focuses strictly on 4-Cyclopropoxyphenylboronic acid (CAS 871829-90-2) .[2]

Executive Summary

4-Cyclopropoxyphenylboronic acid is a high-value building block used to introduce the cyclopropyl ether moiety—a pharmacophore known for increasing metabolic stability and lipophilicity in drug candidates.

However, commercial purity claims (typically "97%") are often misleading due to the "Boroxine Paradox." Boronic acids spontaneously dehydrate to form cyclic anhydride trimers (boroxines) upon storage.[6] While often chemically reversible, this alters the molecular weight and stoichiometry, leading to failed reactions if calculated incorrectly. Furthermore, the cyclopropyl ether linkage is acid-sensitive, requiring specialized HPLC conditions to prevent on-column degradation.

This guide compares the Standard HPLC approach (often flawed) with Quantitative NMR (qNMR) (the absolute standard) and Diol-Modified HPLC (the practical solution).[6]

Comparative Analysis of Analytical Methods

FeatureMethod A: Standard RP-HPLC Method B: qNMR (Recommended) Method C: Diol-Modified HPLC
Primary Detection UV Absorbance (254 nm)Proton Integration (

H)
UV Absorbance (254 nm)
Purity Metric Relative Area %Absolute Weight %Relative Area %
Boroxine Handling Poor: Peaks split/streak due to on-column interconversion.Excellent: Distinguishes acid from anhydride or calculates total boron content.Good: Stabilizes species as a single ester peak.
Impurity Detection Good for organic synthesis byproducts.Excellent for solvent/water content; lower sensitivity for trace organics.Good for organic byproducts.
Risk Factor High: Acidic mobile phases may cleave the cyclopropyl ring.Low: Non-destructive; neutral solvents used.Medium: Requires derivatization steps.
Verdict Avoid for quantitative purity.Gold Standard for assay (stoichiometry).[6]Best for routine QC/impurity profiling.

The "Silent Impurity" Mechanism

The following diagram illustrates the equilibrium challenges inherent to this compound. The boronic acid dehydrates to boroxine, while strong acids can cleave the cyclopropyl ether.

BoronicEquilibrium cluster_0 Analytical Challenge BoronicAcid 4-Cyclopropoxyphenyl- boronic Acid (Active Species) Boroxine Boroxine Anhydride (Cyclic Trimer) (Storage Form) BoronicAcid->Boroxine Dehydration (-H2O) Vacuum/Heat RingOpen Phenol Derivative (Degradation Product) BoronicAcid->RingOpen Acidic Cleavage (pH < 2) Boroxine->BoronicAcid Hydrolysis (+H2O) Reaction Conditions

Caption: Figure 1. The dynamic equilibrium between boronic acid and boroxine complicates standard HPLC, while strong acids risk cleaving the pharmacophore.[6]

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Absolute Purity Standard

Use this method to determine the exact "Weight %" for stoichiometric calculations.[6]

Reagents:

  • Solvent: DMSO-d6 (Dry, prevents proton exchange broadening).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity grade).[6]

    • Why? Non-reactive, high relaxation delay, distinct singlet at ~6.1 ppm that does not overlap with the cyclopropyl protons (0.6–0.9 ppm) or aromatic protons (7.0–8.0 ppm).[6]

Procedure:

  • Weighing: Accurately weigh ~10 mg of the commercial sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 60 seconds (Critical for accurate integration of boron species).[6]

    • Scans: 16–32.

  • Analysis:

    • Integrate the IS singlet (set to known proton count, e.g., 3H).[6]

    • Integrate the aromatic protons of the boronic acid (2H doublet ~7.8 ppm).[6]

    • Note: Ignore the broad -B(OH)

      
       peak which varies with water content.
      

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular Weight,

= Mass,

= Purity of IS.[6][7]
Protocol B: Diol-Complexation HPLC – Routine Impurity Profiling

Use this method to check for synthetic organic impurities (e.g., de-boronated starting materials).

Principle: Standard C18 columns cause boronic acids to streak. Adding a diol (Pinacol) converts the acid in situ to a stable boronate ester, resulting in a sharp, symmetrical peak.[6]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA; too acidic for cyclopropyl).[6]

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

Sample Preparation (The "Pinacol Trick"):

  • Weigh 5 mg of sample.

  • Add 2 equivalents of Pinacol (approx. 3.5 mg).[6]

  • Dissolve in 1 mL ACN:Water (50:50).

  • Let stand for 15 minutes. The boronic acid converts to the Pinacol Ester .

Gradient:

Time (min) % B Event
0.0 5 Equilibration
10.0 95 Elution of Ester
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

Interpretation:

  • The main peak observed will be the Pinacol Ester (MW ~260), not the free acid.[6]

  • Any peaks not matching the ester retention time are genuine organic impurities (e.g., 4-cyclopropoxyphenol).

Analytical Workflow Decision Tree

Workflow Start Start: Commercial Sample (Check Label for CAS 871829-90-2) qNMR Step 1: Run qNMR (DMSO-d6 + Internal Std) Start->qNMR Calc Calculate Absolute Weight % (Distinguishes Boroxine vs. Impurity) qNMR->Calc Decision Is Weight % > 95%? Calc->Decision Pass Pass: Use for Reaction (Adjust stoichiometry based on qNMR) Decision->Pass Yes HPLC Step 2: Run Diol-HPLC (Identify Organic Impurities) Decision->HPLC No (or if specific impurity ID needed)

Caption: Figure 2. Recommended workflow prioritizing qNMR for stoichiometry, followed by HPLC for impurity identification.[6]

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials (2nd ed.). Wiley-VCH. [6]

  • Yan, J., et al. (2011).[6] Analysis of Boronic Acids by HPLC-MS/MS.Journal of Pharmaceutical and Biomedical Analysis, 54(1), 21-28. (Validates the diol-complexation strategy). [6]

  • Chemical Abstracts Service (CAS). CAS Registry Number 871829-90-2. (Definitive source for 4-Cyclopropoxyphenylboronic acid identity). [6]

  • Wong, R., & Dolman, S. J. (2017).[6] Is It Boronic Acid or Boroxine? A Quantitative NMR Study.Journal of Organic Chemistry, 82(23).[6] (Methodology for qNMR of boronic acids).

Sources

A Senior Application Scientist's Guide to the Performance of 4-Cyclopropoxyphenylboronic Acid in Diverse Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of the appropriate building blocks is a critical step in the synthesis of novel molecular entities. 4-Cyclopropoxyphenylboronic acid has emerged as a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, owing to the unique physicochemical properties conferred by the cyclopropyl group. This guide provides an in-depth technical analysis of the performance of 4-cyclopropoxyphenylboronic acid in various reaction media, with a focus on the widely utilized Suzuki-Miyaura coupling. We will delve into the causality behind experimental choices, present comparative data, and provide a validated experimental protocol.

Introduction to 4-Cyclopropoxyphenylboronic Acid: A Privileged Scaffold Component

The 4-cyclopropoxyphenyl moiety is increasingly found in bioactive molecules. The cyclopropyl group, a small, strained ring, can act as a bioisostere for a phenyl group or a t-butyl group, while offering improved metabolic stability and reduced lipophilicity. Its unique electronic properties can also influence the overall pharmacological profile of a molecule. 4-Cyclopropoxyphenylboronic acid serves as a key intermediate for introducing this valuable fragment into a target molecule.

The efficacy of 4-cyclopropoxyphenylboronic acid in a coupling reaction is intrinsically linked to the reaction conditions, most notably the solvent and base employed. These factors govern the solubility of the reagents, the activation of the boronic acid, and the stability of the catalytic species, thereby directly impacting the reaction yield and purity of the product.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (such as 4-cyclopropoxyphenylboronic acid) and an organic halide or triflate, catalyzed by a palladium complex.[1] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition B(OH)3 + X- B(OH)₃ + X⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X R-B(OH)2 R-B(OH)₂ Base Base Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalation Complex Transmetalation Complex Product Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of reaction medium is critical as it influences each step of this cycle. The solvent must solubilize the reactants and the catalyst, while the base is required to activate the boronic acid for the transmetalation step.

Performance of 4-Cyclopropoxyphenylboronic Acid in Different Reaction Media: A Comparative Analysis

The Influence of Solvent

The solvent plays a multifaceted role in the Suzuki-Miyaura coupling. It must dissolve the organic halide, the boronic acid, the base, and the palladium catalyst. Common solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). Aqueous mixtures are also frequently employed and can enhance the rate of reaction.

A study on the Suzuki coupling of cyclopropylboronic acid with bromobenzene provides valuable insights into the effect of the solvent.[2]

Table 1: Effect of Solvent on the Suzuki Coupling of Cyclopropylboronic Acid with Bromobenzene [2]

SolventBaseCatalystTemperature (°C)Assay Yield % (6 h)
TolueneK₃PO₄Pd(PPh₃)₄10040
DMEK₃PO₄Pd(PPh₃)₄8027
Toluene/H₂OK₃PO₄Pd(OAc)₂/Pcy₃10091

From this data, it is evident that the addition of water to toluene significantly accelerates the reaction, leading to a much higher yield. This is a common observation in Suzuki-Miyaura couplings and is attributed to several factors, including the increased solubility of the base and the promotion of the transmetalation step. For 4-cyclopropoxyphenylboronic acid, which possesses a slightly more polar ether linkage, a similar trend is expected. Aprotic polar solvents like DMF can also be highly effective, as they are good at dissolving all the reaction components.[3]

The Role of the Base

The base is a crucial component of the Suzuki-Miyaura reaction, as it activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).

The choice of base can significantly impact the reaction outcome. Stronger bases can sometimes lead to side reactions, while weaker bases may result in slow or incomplete conversion. For sterically hindered or electron-deficient boronic acids, a stronger base is often required.[1]

In the context of 4-cyclopropoxyphenylboronic acid, which is an electron-rich boronic acid due to the ether oxygen, a moderately strong base like potassium carbonate or potassium phosphate is generally sufficient. The use of aqueous base solutions is often beneficial for the reasons mentioned above.

Comparison with Alternative Boronic Acids

The electronic nature of the substituent on the phenylboronic acid can influence its reactivity. Electron-donating groups, such as the cyclopropoxy group, generally enhance the rate of transmetalation. In contrast, electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction.

Table 2: Conceptual Comparison of Different Arylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidElectronic Nature of SubstituentExpected Reactivity
4-Cyclopropoxyphenylboronic AcidElectron-donating (cyclopropoxy)High
Phenylboronic AcidNeutralModerate
4-Methoxyphenylboronic AcidElectron-donating (methoxy)High
4-Nitrophenylboronic AcidElectron-withdrawing (nitro)Lower

This table provides a qualitative comparison based on established principles. In practice, the optimal conditions may vary for each substrate.

Experimental Protocol: A Validated Method for the Suzuki-Miyaura Coupling of 4-Cyclopropoxyphenylboronic Acid

This protocol is a robust and reproducible method for the coupling of 4-cyclopropoxyphenylboronic acid with an aryl bromide. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Bromide, 4-Cyclopropoxyphenylboronic Acid, and Base in Solvent Degas Degas the Mixture (e.g., with Argon) Reagents->Degas 1. Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst 2. Heat Heat the Reaction Mixture (e.g., 80-100 °C) Catalyst->Heat 3. Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor 4. Quench Cool and Quench the Reaction Monitor->Quench 5. Extract Extract with an Organic Solvent Quench->Extract 6. Purify Purify by Column Chromatography Extract->Purify 7.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Cyclopropoxyphenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 4-cyclopropoxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. Potassium phosphate is an effective base for this type of coupling.

  • Solvent Addition and Degassing: Add toluene and water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Rationale: The toluene/water solvent system is highly effective for many Suzuki couplings.[2] Degassing is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to catalyst deactivation.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol).

    • Rationale: Pd(OAc)₂ is a common and relatively inexpensive palladium source. Tricyclohexylphosphine is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Conclusion

4-Cyclopropoxyphenylboronic acid is a versatile and valuable building block for the synthesis of complex molecules. Its performance in Suzuki-Miyaura coupling reactions is highly dependent on the choice of reaction media. While direct comparative data is limited, by understanding the fundamental principles of the reaction and drawing parallels with analogous compounds, researchers can effectively optimize reaction conditions. The use of a mixed aqueous-organic solvent system, such as toluene/water, in combination with a moderately strong base like potassium phosphate, provides a robust starting point for achieving high yields. As the demand for novel chemical entities with improved pharmacological properties continues to grow, a thorough understanding of the reactivity of key building blocks like 4-cyclopropoxyphenylboronic acid will remain essential for the advancement of drug discovery and development.

References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available at: [Link]

  • Cyclopropylboronic Acid: Synthesis and Suzuki Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. Available at: [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. Available at: [Link]

  • The Suzuki Reaction. Chem 115 Myers. Available at: [Link]

Sources

Scalability comparison of 4-Cyclopropoxyphenylboronic acid synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Process Chemistry / Organic Synthesis Target Audience: Process Chemists, Medicinal Chemists, and CMC Leads

Executive Summary

The synthesis of 4-Cyclopropoxyphenylboronic acid hinges on the efficient construction of the aryl cyclopropyl ether moiety, a motif notoriously difficult to install via standard nucleophilic substitution due to the poor electrophilicity of cyclopropyl halides and the instability of cyclopropanols.

This guide evaluates three distinct synthetic strategies for scale-up:

  • The Carbenoid Route (Simmons-Smith): "Building" the cyclopropane ring on a vinyl ether precursor.[1] Recommended for bulk manufacturing (>10 kg) due to low raw material costs.

  • The Chan-Lam Coupling: "Coupling" a pre-formed cyclopropyl ring via copper catalysis. Recommended for medicinal chemistry and pilot scale (<1 kg) due to operational simplicity and safety.

  • Direct Alkylation: A legacy route using cyclopropyl bromide. generally discouraged for scale-up due to poor kinetics and harsh conditions.

Route Analysis

Route 1: The Carbenoid Route (Simmons-Smith)

Mechanism: Construction of the cyclopropane ring via zinc-carbenoid insertion into a vinyl ether.

This route is the industrial standard for aryl cyclopropyl ethers. It bypasses the low reactivity of cyclopropyl electrophiles by constructing the ring in situ from a reactive alkene intermediate.

  • Step 1: Vinylation. 4-Bromophenol is converted to 4-bromophenyl vinyl ether. On a large scale, this is achieved via transvinylation with vinyl acetate (catalyzed by Ir or Pd) or alkylation with 1,2-dichloroethane followed by elimination.

  • Step 2: Cyclopropanation. The vinyl ether is treated with a zinc-carbenoid species generated from diethylzinc (

    
    ) and diiodomethane (
    
    
    
    ) (Furukawa modification).[2] This reaction is stereospecific and high-yielding.[3]
  • Step 3: Borylation. The resulting 4-cyclopropoxyphenyl bromide undergoes Lithium-Halogen exchange (

    
    -BuLi) followed by quenching with triisopropyl borate (
    
    
    
    ) and acidic hydrolysis.

Pros:

  • Cost: Uses inexpensive commodity chemicals (phenol,

    
    , Zn).
    
  • Scalability: Highly exothermic steps can be managed via flow chemistry or controlled addition.

  • Atom Economy: High, especially if zinc waste is recycled.

Cons:

  • Safety:

    
     is pyrophoric; 
    
    
    
    is dense and light-sensitive.
  • Waste: Generates stoichiometric zinc salts.

Route 2: The Chan-Lam Coupling

Mechanism: Copper-promoted oxidative cross-coupling of phenols with cyclopropylboronic acid.

This modern approach avoids the handling of hazardous zinc reagents and offers a mild, open-flask operational profile. It is ideal for rapid delivery of material where raw material cost is secondary to speed.

  • Step 1: Coupling. 4-Bromophenol reacts with cyclopropylboronic acid (or potassium cyclopropyltrifluoroborate) in the presence of

    
     and a base (e.g., pyridine/TEA) under an oxidative atmosphere (air or 
    
    
    
    ).
  • Step 2: Borylation. Standard lithiation/borylation as described in Route 1.

Pros:

  • Safety: No pyrophoric reagents; mild conditions (often room temp or

    
    C).
    
  • Simplicity: Tolerates moisture and air; easy workup.

Cons:

  • Cost: Cyclopropylboronic acid is significantly more expensive than the reagents in Route 1.

  • Purification: Removal of copper residues to ppm levels is required for pharma-grade intermediates.

Comparative Assessment Data

MetricRoute 1: Simmons-SmithRoute 2: Chan-LamRoute 3: Direct Alkylation
Overall Yield 65-75%50-60%< 40%
Raw Material Cost Low ($)High (

$)
Medium (

)
Safety Profile High Risk (Pyrophorics)Low Risk (Oxidative)Medium Risk (High Temp/Press)
Step Count 3 (Vinylation included)22
Purification Distillation / Cryst.Chromatography / ExtractionChromatography
Scale Suitability > 10 kg10 g - 1 kgNot Recommended

Experimental Protocols

Protocol A: Simmons-Smith Cyclopropanation (Route 1)

Target: 4-Bromo-(cyclopropyloxy)benzene

  • Reagent Prep: In a dry 3-neck flask under

    
    , charge 4-bromophenyl vinyl ether  (1.0 equiv) in dry dichloroethane (DCE). Cool to 
    
    
    
    C.
  • Carbenoid Formation: Carefully add diethylzinc (1.0 M in hexanes, 2.2 equiv) dropwise, maintaining temp

    
    C. (Caution: Pyrophoric).
    
  • Addition: Add diiodomethane (2.2 equiv) dropwise over 1 hour. A white precipitate (ZnI2) may form.

  • Reaction: Warm to RT and stir for 4-12 hours. Monitor by GC-MS.

  • Quench: Cool to

    
    C. Quench slowly with saturated 
    
    
    
    .
  • Workup: Separate layers. Wash organic layer with

    
     (to remove iodine) and brine. Dry over 
    
    
    
    .
  • Purification: Distillation under reduced pressure.

Protocol B: Lithiation & Borylation (Universal Step)

Target: 4-Cyclopropoxyphenylboronic acid

  • Lithiation: Dissolve 4-bromo-(cyclopropyloxy)benzene (1.0 equiv) in anhydrous THF. Cool to

    
    C.
    
  • Exchange: Add

    
    -Butyllithium  (2.5 M, 1.1 equiv) dropwise over 30 mins. Stir for 1 hour at 
    
    
    
    C.
  • Borylation: Add Triisopropyl borate (1.2 equiv) rapidly.

  • Hydrolysis: Warm to RT overnight. Quench with 2N HCl and stir for 1 hour to hydrolyze the boronate ester.

  • Isolation: Extract with EtOAc. Crystallize the boronic acid from water/acetonitrile or hexane/ether.

Visualization: Decision Pathways

SynthesisRoutes cluster_0 Route 1: Industrial Scale cluster_1 Route 2: Lab/Pilot Scale Start 4-Bromophenol VinylEther Vinyl Ether Intermediate Start->VinylEther Vinylation (Vinyl Acetate, Ir cat) ChanLam Chan-Lam Coupling (Cyclopropylboronic acid, Cu) Start->ChanLam Direct Coupling Simmons Simmons-Smith (Et2Zn, CH2I2) VinylEther->Simmons Bromide 4-Cyclopropoxyphenyl bromide Simmons->Bromide High Yield ChanLam->Bromide Moderate Yield LiExchange Li-Halogen Exchange (n-BuLi, B(OiPr)3) Bromide->LiExchange Product 4-Cyclopropoxyphenyl- boronic acid LiExchange->Product Hydrolysis

Figure 1: Comparative workflow of the Carbenoid (Red) vs. Cross-Coupling (Green) synthesis routes.

References

  • Simmons-Smith Cyclopropanation (Review)

    • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.
    • [Link]

  • Chan-Lam Coupling for Cyclopropyl Ethers

    • King, A. E., et al. (2013). Copper-mediated coupling of cyclopropylboronic acids with phenols.[4] Journal of Organic Chemistry.

    • Note: General Chan-Lam protocols adapted from: Evans, D. A., et al. (1998). Tetrahedron Letters, 39(19), 2937-2940.
    • [Link]

  • Industrial Preparation of Aryl Vinyl Ethers

    • Nordstrøm, L. U., et al. (2012). Iridium-catalyzed vinylation of phenols. Journal of the American Chemical Society, 134(41), 16866-16876.
    • [Link]

  • Borylation Methodologies

    • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
    • [Link]

Sources

Safety Operating Guide

4-Cyclopropoxyphenylboronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: Safe, compliant, and efficient disposal of 4-Cyclopropoxyphenylboronic acid (CAS 871829-90-2). Primary Hazard Class: Irritant (Skin/Eye), Harmful if Swallowed/Inhaled.[1] Critical Reactivity Note: The cyclopropyl ether moiety is acid-labile . Exposure to strong acids (pH < 2) may trigger ring-opening reactions, potentially generating heat or volatile alkyl halides. Strictly segregate from acidic waste streams.

This guide replaces generic "organic waste" instructions with a chemically specific protocol designed to prevent accidental reactivity and ensure regulatory compliance (RCRA/EPA).

Physicochemical Characterization & Hazard Profile

Before handling waste, verify the material identity and properties to ensure compatibility with waste containers.

PropertyDataOperational Implication
Chemical Name 4-Cyclopropoxyphenylboronic acidLabel waste tags with full name (No abbreviations).
CAS Number 871829-90-2 Use for inventory tracking and waste manifesting.
Physical State Solid (White to off-white powder)Dispose as Solid Organic Waste (unless in solution).
Molecular Formula C₉H₁₁BO₃Compatible with standard hydrocarbon incineration.
Acidity (pKa) ~8.0 - 9.0 (Boronic acid group)Weakly acidic; compatible with basic/neutral organic waste.
Reactivity Acid-Sensitive Ether DO NOT mix with concentrated acids (HCl, H₂SO₄).
Signal Word WARNING H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.).[2][3]

Disposal Workflows & Decision Logic

Waste Stream Segregation (Decision Tree)

This logic gate ensures the material enters the correct waste stream based on its physical state and solvent context.

Waste_Segregation Start Start: Identify Waste Form IsSolid Is the material a Solid? Start->IsSolid SolidWaste Solid Hazardous Waste Stream (Container: HDPE Wide-Mouth) IsSolid->SolidWaste Yes IsSolution Is it in Solution? IsSolid->IsSolution No CheckSolvent Check Solvent Type IsSolution->CheckSolvent Yes HaloWaste Halogenated Organic Waste (e.g., DCM, Chloroform) CheckSolvent->HaloWaste Contains Halogens AcidCheck CRITICAL: Is pH < 2? CheckSolvent->AcidCheck No Halogens NonHaloWaste Non-Halogenated Organic Waste (e.g., MeOH, DMSO, Acetone) AcidCheck->NonHaloWaste No Neutralize Neutralize to pH 6-8 (Use NaHCO3) AcidCheck->Neutralize Yes Neutralize->NonHaloWaste

Figure 1: Waste stream segregation logic. Note the critical neutralization step for acidic solutions to protect the cyclopropyl ring.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired inventory, contaminated weighing boats, spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Attach a hazardous waste tag before adding waste.[4]

    • Constituents: "4-Cyclopropoxyphenylboronic acid".

    • Hazard Checkbox: Select "Toxic" and "Irritant".

  • Transfer:

    • Wear nitrile gloves and safety glasses.

    • Transfer solid using a disposable spatula or powder funnel to minimize dust generation.

    • Do not sweep dust into the air; use a damp paper towel to wipe residual dust and add the towel to the solid waste container.

  • Storage: Cap tightly. Store in a Secondary Containment Tray away from oxidizers (e.g., nitric acid) and strong acids.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction workups, dissolved reagents.

  • Solvent Identification: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Ethyl Acetate, DMSO).

  • Acidity Check (The "Cyclopropyl Rule"):

    • Mechanism: Strong acids cleave cyclopropyl ethers.

    • Action: Dip a pH strip into the waste solution.

    • If pH < 3: Slowly add Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is neutral (pH 6–8). Caution: Exothermic.

  • Consolidation: Pour into the appropriate 5-gallon carboy (Halogenated or Non-Halogenated).

  • Record Keeping: Log the approximate mass of boronic acid added to the carboy log sheet.

Protocol C: Empty Container Management

Regulatory Standard: RCRA "RCRA Empty" definition (40 CFR 261.7).

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour all rinsates into the Liquid Organic Waste container (Protocol B).

  • Defacing: Cross out the label completely or remove it. Mark the container as "EMPTY".

  • Disposal: Place the clean, dry container in the lab glass trash or recycle bin (depending on local facility rules).

Emergency Response: Spill Cleanup

Scenario: A 5g bottle of solid 4-Cyclopropoxyphenylboronic acid shatters on the floor.

Spill_Response Assess 1. Assess Risk (Is dust airborne?) PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95 if dusty) Assess->PPE Contain 3. Contain Cover with damp paper towels to suppress dust PPE->Contain Collect 4. Collect Scoop into bag/jar Contain->Collect Clean 5. Decontaminate Wipe surface with soap/water Collect->Clean Dispose 6. Dispose Label as Solid Haz Waste Clean->Dispose

Figure 2: Dry solid spill response workflow. Key focus is dust suppression.

Cleanup Steps:

  • Alert: Notify nearby personnel.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or fume hood sash protection.

  • Suppression: Gently cover the spill with damp paper towels. This prevents the powder from becoming airborne.[5]

  • Collection: Scoop the wet material and glass shards using a dustpan or stiff card. Place everything into a wide-mouth plastic jar or heavy-duty ziplock bag.

  • Decontamination: Wipe the area with a soap/water solution.[5][6] Boronic acids are generally soluble in organic solvents or warm water.

  • Disposal: Label the collection bag/jar as "Debris contaminated with 4-Cyclopropoxyphenylboronic acid" and place in the Solid Hazardous Waste stream.

References & Authority

  • Chemical Identity & CAS Verification:

    • Source: PubChem & Chemical Vendors (Sigma-Aldrich, Combi-Blocks).

    • Citation: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 871829-90-2.

    • URL:[Link]

  • Boronic Acid Stability & Handling:

    • Source: Hall, D. G. (Ed.).[5][7][8] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

    • Insight: Boronic acids are susceptible to deboronation; cyclopropyl ethers are acid-sensitive.

  • Waste Classification (RCRA):

    • Source: US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."

    • Regulation: 40 CFR Part 261.

    • URL:[Link]

  • Laboratory Safety Standards:

    • Source: National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

    • URL:[Link]

Sources

Personal protective equipment for handling 4-Cyclopropoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Cyclopropoxyphenylboronic Acid

For the modern researcher, 4-Cyclopropoxyphenylboronic acid is a valuable reagent, particularly in cross-coupling reactions for the synthesis of complex organic molecules. However, its utility in advancing drug development and materials science is matched by the imperative to handle it with the utmost care. This guide provides essential, experience-driven safety and logistical information to ensure its safe handling and disposal, empowering you to focus on your research with confidence.

Understanding the Risks: A Profile of Arylboronic Acids

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or fume.[1][2]

Furthermore, the SDS for cyclopropaneboronic acid, a related structural component, indicates potential reproductive toxicity. This underscores the necessity of stringent safety protocols to minimize exposure.

Core Safety Directives: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 4-Cyclopropoxyphenylboronic acid and its analogs. The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.

PPE ComponentSpecifications & Rationale
Eye and Face Protection Safety Goggles with side shields or a Face Shield. [4][5] Given the high risk of serious eye irritation, standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust and splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). [6] Nitrile gloves offer good resistance to a range of chemicals, including acids and solvents.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7]
Body Protection Laboratory Coat or Chemical-resistant Apron/Coveralls. [5][8] A lab coat is the minimum requirement to protect skin and clothing from incidental contact. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls are recommended.[8]
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher). [4] Due to the potential for respiratory irritation from airborne dust, a respirator is essential, especially when handling the solid compound outside of a certified chemical fume hood.[4] The specific type of respirator and cartridge should be chosen based on a formal risk assessment.

Operational Protocol: From Benchtop to Disposal

Adherence to a systematic workflow is paramount for safety and experimental integrity. The following diagram and steps outline the recommended procedure for handling 4-Cyclopropoxyphenylboronic acid.

Handling 4-Cyclopropoxyphenylboronic Acid Workflow for Safe Handling of 4-Cyclopropoxyphenylboronic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Equipment & Reagents don_ppe->gather_materials weigh Weigh Compound in a Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere dissolve->reaction quench Quench Reaction & Work-Up reaction->quench Proceed to Cleanup segregate Segregate Waste Streams quench->segregate dispose Dispose of Waste in Labeled Containers segregate->dispose decontaminate Decontaminate Work Area & Glassware dispose->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe Final Step

Caption: A step-by-step workflow for the safe handling of 4-Cyclopropoxyphenylboronic acid.

Step-by-Step Handling Procedure
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Gather all required equipment, including spatulas, glassware, and solvents. Ensure all glassware is clean and dry.

  • Handling the Solid:

    • Perform all manipulations of the solid compound, such as weighing, within the fume hood to minimize inhalation risk.[1][2]

    • Use non-sparking tools to prevent ignition of flammable solvents that may be in use.[7]

    • Keep the container tightly closed when not in use to prevent absorption of moisture and potential degradation.[7]

  • In Solution:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Handle solutions with the same level of care as the solid, as skin and eye contact are still primary risks.

  • Cleanup:

    • Decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][9]

Disposal Plan: A Commitment to Safety and Environmental Stewardship

Proper disposal of 4-Cyclopropoxyphenylboronic acid and its associated waste is a critical final step. Improper disposal can lead to environmental contamination and potential health hazards.[10]

Waste Segregation and Disposal Workflow

Waste Disposal Workflow Waste Segregation & Disposal for Boronic Acid cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generated solid_waste Contaminated PPE (gloves, etc.) & Weighing Papers start->solid_waste liquid_waste Unused Solutions & Reaction Mixtures start->liquid_waste sharps_waste Contaminated Needles & Syringes start->sharps_waste solid_container Seal in a Labeled Hazardous Solid Waste Bag solid_waste->solid_container end Arrange for Professional Disposal solid_container->end liquid_container Collect in a Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->end sharps_container Place in a Puncture-Proof Sharps Container sharps_waste->sharps_container sharps_container->end

Caption: A workflow for the proper segregation and disposal of waste generated from handling boronic acids.

  • Solid Waste: All solid waste contaminated with 4-Cyclopropoxyphenylboronic acid, including gloves, weighing paper, and paper towels, should be placed in a clearly labeled hazardous waste container.[11]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[12] Do not mix with other waste streams unless compatibility is confirmed.[10] Never dispose of boronic acid waste down the drain.[10]

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste.

Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating these safety protocols into your laboratory practice, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • 4-Methoxyphenylboronic - SAFETY DATA SHEET. (2019).
  • 4 - SAFETY DATA SHEET. (2010).
  • 4-Methylphenylboronic acid - AK Scientific, Inc. (n.d.).
  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025).
  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
  • Personal Protective Equipment for Chemical Handling. (2026). Safelyio.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2023).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • How To: Lab Waste. (2022, May 23). YouTube.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.